Cesium fluoride
説明
特性
IUPAC Name |
cesium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.FH/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCXCQVJFPJIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF | |
| Record name | caesium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893927 | |
| Record name | Cesium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.9038551 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Hawley] White odorless crystalline solid; [MSDSonline] | |
| Record name | Cesium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13400-13-0 | |
| Record name | Cesium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13400-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013400130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CESIUM FLUORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cesium fluoride (CsF) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76A371HJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Preparation of Anhydrous Cesium Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and drying of anhydrous cesium fluoride (CsF). The information is tailored for researchers, scientists, and professionals in drug development who utilize anhydrous CsF as a critical reagent in various chemical transformations. This document details the primary synthesis methodologies, offers step-by-step experimental protocols, and presents quantitative data in a structured format for easy comparison.
Introduction
This compound is a hygroscopic, white crystalline solid that serves as a highly reactive and soluble source of the fluoride anion in organic synthesis.[1] Its high solubility in organic solvents sets it apart from other alkali metal fluorides.[1] Anhydrous CsF is particularly valued as a reagent in applications requiring "naked" fluoride ions, such as in fluorination reactions, as a base in various condensations, and for the desilylation of protecting groups.[2][3] The synthesis of high-purity, anhydrous this compound is therefore a critical process for its effective use in research and development.
This guide will focus on the two most common and well-established methods for the preparation of this compound: the reaction of hydrofluoric acid with cesium carbonate and the reaction of hydrofluoric acid with cesium hydroxide.[1][4] Both pathways yield this compound, which can then be purified and rigorously dried to achieve its anhydrous state.
Synthesis of this compound
The two principal methods for synthesizing this compound involve the neutralization of a cesium base (cesium carbonate or cesium hydroxide) with hydrofluoric acid. The choice between these precursors can depend on factors such as availability, cost, and desired purity.
Method 1: From Cesium Carbonate and Hydrofluoric Acid
This method is widely used due to the relative stability and lower cost of cesium carbonate. The reaction proceeds with the evolution of carbon dioxide gas.[1]
Reaction:
Cs₂CO₃ + 2HF → 2CsF + H₂O + CO₂[1]
Experimental Protocol:
A detailed experimental protocol for this method is outlined below, based on established laboratory practices and patent literature.[5]
-
Reaction Setup: In a fume hood, equip a polytetrafluoroethylene (PTFE) or other hydrofluoric acid-resistant beaker with a magnetic stirrer.
-
Reagent Preparation: Prepare an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Reaction: Slowly add a stoichiometric amount of 48% hydrofluoric acid (HF) to the stirring cesium carbonate solution at room temperature. Control the rate of addition to manage the effervescence of carbon dioxide.
-
Neutralization: Continue the addition of HF until the evolution of CO₂ ceases. Check the pH of the solution to ensure it is neutral (pH ~7). If the solution is acidic, add a small amount of cesium carbonate solution to adjust.
-
Concentration: Transfer the resulting this compound solution to a platinum or glassy carbon crucible and evaporate the water by gentle heating.
-
Isolation: The crude this compound will crystallize upon cooling. The crystals can be collected by filtration or centrifugation.
Method 2: From Cesium Hydroxide and Hydrofluoric Acid
This method involves a direct acid-base neutralization and is a straightforward route to this compound.[4]
Reaction:
CsOH + HF → CsF + H₂O[1]
Experimental Protocol:
-
Reaction Setup: In a fume hood, use a PTFE beaker equipped with a magnetic stirrer.
-
Reagent Preparation: Prepare an aqueous solution of cesium hydroxide (CsOH).
-
Reaction: Slowly and cautiously add 48% hydrofluoric acid (HF) to the stirring cesium hydroxide solution. This reaction is exothermic, and cooling of the reaction vessel in an ice bath may be necessary.
-
Neutralization: Monitor the pH of the solution during the addition of HF. The endpoint is a neutral solution (pH ~7).
-
Concentration and Isolation: Similar to the cesium carbonate method, evaporate the water from the resulting solution in a platinum or glassy carbon crucible to obtain crystalline this compound.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the two primary synthesis methods of this compound.
| Parameter | Method 1: From Cesium Carbonate | Method 2: From Cesium Hydroxide |
| Precursor | Cesium Carbonate (Cs₂CO₃) | Cesium Hydroxide (CsOH) |
| Reagent | Hydrofluoric Acid (HF) | Hydrofluoric Acid (HF) |
| Stoichiometry | 1 mole Cs₂CO₃ : 2 moles HF | 1 mole CsOH : 1 mole HF |
| Byproducts | Water (H₂O), Carbon Dioxide (CO₂) | Water (H₂O) |
| Reaction Control | Rate of CO₂ evolution | Exothermic reaction, requires cooling |
Purification of this compound
The crude this compound obtained from either synthesis method can be purified by recrystallization to remove unreacted starting materials and other impurities.[1][3]
Experimental Protocol for Recrystallization:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the purified this compound crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
Preparation of Anhydrous this compound
This compound is hygroscopic and readily absorbs water from the atmosphere.[5] To obtain anhydrous CsF, a rigorous drying procedure is necessary.
Experimental Protocol for Drying:
-
Pre-drying: Place the purified, crystalline this compound in a vacuum-compatible container, such as a Schlenk flask or a vacuum oven dish.
-
Vacuum Drying: Heat the this compound at 100°C under vacuum for a minimum of 2 hours.[1] For applications requiring exceptionally dry material, a longer drying time or higher vacuum may be employed.
-
Handling and Storage: After drying, cool the anhydrous this compound under vacuum or in a desiccator. Handle and store the anhydrous product under an inert atmosphere (e.g., in a glovebox) to prevent rehydration.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and preparation of anhydrous this compound.
Caption: Workflow for the synthesis of anhydrous CsF from cesium carbonate.
Caption: Workflow for the synthesis of anhydrous CsF from cesium hydroxide.
Conclusion
The synthesis and preparation of high-purity, anhydrous this compound are achievable through well-defined laboratory procedures. The choice of starting material, either cesium carbonate or cesium hydroxide, will depend on practical considerations, but both routes reliably produce this compound. The critical subsequent steps of purification by recrystallization and rigorous vacuum drying are essential to obtain a reagent suitable for moisture-sensitive applications in research and pharmaceutical development. By following the detailed protocols and understanding the key parameters outlined in this guide, researchers can confidently prepare anhydrous this compound for their specific needs.
References
- 1. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 2. Caesium fluoride [dlab.epfl.ch]
- 3. WebElements Periodic Table » Caesium » caesium fluoride [winter.group.shef.ac.uk]
- 4. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 5. CN105540621A - Method for producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Lewis Structure and Ionic Bonding in Cesium Fluoride
For Immediate Release
Abstract: This document provides a comprehensive examination of the chemical bonding and structural characteristics of cesium fluoride (CsF), a compound of significant interest due to its pronounced ionic nature. We will delve into the fundamental principles governing its formation, including electron configurations and electronegativity, and present its Lewis structure. This guide summarizes key quantitative data, details the experimental protocols for their determination, and provides visual representations of the underlying chemical processes to support researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (CsF) is a hygroscopic, white crystalline solid inorganic compound.[1] It is noteworthy from a chemical education perspective as it represents a textbook example of ionic bonding, formed between the most electropositive element, cesium (Cs), and the most electronegative element, fluorine (F).[1] This extreme difference in electronegativity leads to a bond with a very high degree of ionic character, making CsF a valuable compound for studying the properties of ionic lattices and as a source of the fluoride anion in various chemical syntheses.[1]
Electron Configuration and Electronegativity: The Basis of Ionic Bonding
The formation of an ionic bond is predicated on a substantial difference in the ability of the constituent atoms to attract electrons, a property known as electronegativity.
-
Cesium (Cs): As an alkali metal in Group 1 of the periodic table, cesium has a single valence electron in its outermost shell ([Xe] 6s¹). It has a very low ionization energy and the lowest electronegativity value on the Pauling scale (0.79), indicating a strong tendency to lose this electron to achieve a stable, noble gas electron configuration.
-
Fluorine (F): As a halogen in Group 17, fluorine has seven valence electrons ([He] 2s²2p⁵).[2] It is one electron short of a stable octet and possesses the highest electronegativity value (3.98), signifying a very strong ability to attract an electron.[2]
The pronounced difference in electronegativity between cesium and fluorine (ΔEN = 3.98 - 0.79 = 3.19) dictates that the bonding will be overwhelmingly ionic, involving the transfer of an electron rather than sharing.[3]
The Lewis Structure and Formation of this compound
The formation of this compound involves the transfer of the single valence electron from a cesium atom to a fluorine atom. This process can be visualized using Lewis dot structures.
-
Initial State: A cesium atom with one valence electron (Cs•) and a fluorine atom with seven valence electrons (:F̈•).
-
Electron Transfer: The cesium atom donates its valence electron to the fluorine atom.
-
Final State: This transfer results in the formation of a cesium cation (Cs⁺) with a stable electron configuration and a fluoride anion (F⁻) which has achieved a stable octet of electrons.[2]
The resulting Lewis structure for the ionic compound this compound is represented by the positively charged cesium ion and the negatively charged fluoride ion, with the fluoride ion shown with a complete octet of valence electrons.[2][3]
Figure 1. Electron transfer from Cesium to Fluorine.
The electrostatic attraction between the oppositely charged Cs⁺ and F⁻ ions constitutes the ionic bond that holds the this compound crystal lattice together.
Quantitative Analysis of this compound
The physical and chemical properties of this compound are a direct consequence of its strong ionic bonding. Key quantitative data are summarized below.
| Property | Value | Units |
| Molar Mass | 151.903 | g/mol |
| Melting Point | 682 - 703 | °C |
| Boiling Point | 1251 | °C |
| Density | 4.115 - 4.64 | g/cm³ |
| Solubility in Water | 573.0 (25 °C) | g/100 mL |
| Lattice Energy (Experimental) | -744 | kJ/mol |
| Cs-F Bond Length | 3.01 | Å |
| Electronegativity (Pauling Scale) | Cs: 0.79, F: 3.98 | - |
| Enthalpy of Formation (ΔHf°) | -553.5 | kJ/mol |
References for Table 1:[1][4][5][6][7][8][9]
Experimental Protocols for Property Determination
The quantitative data presented are determined through rigorous experimental methodologies.
5.1 X-ray Crystallography for Bond Length and Crystal Structure
The precise arrangement of ions in the CsF crystal lattice and the internuclear distance (bond length) are determined using single-crystal X-ray diffraction.[10][11]
-
Methodology:
-
A high-quality single crystal of CsF is synthesized, often by melting and recrystallization of the salt.[10]
-
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of scattered X-rays is recorded on a detector.
-
The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal.
-
From this map, the positions of the Cs⁺ and F⁻ ions can be determined with high precision, yielding the unit cell dimensions and the Cs-F bond length.[10] this compound adopts the halite (rock salt) crystal structure, where each Cs⁺ ion is coordinated by six F⁻ ions and vice versa.[1]
-
5.2 Born-Haber Cycle for Experimental Lattice Energy
Lattice energy cannot be measured directly but can be determined experimentally by applying Hess's Law in a thermochemical cycle known as the Born-Haber cycle.[12][13][14]
-
Methodology: The cycle relates the lattice energy to other measurable enthalpy changes.[14] For CsF, the cycle consists of the following steps:
-
Enthalpy of formation (ΔHf°) of solid CsF from its elements in their standard states (Cs(s) and F₂(g)).[14]
-
Enthalpy of sublimation (ΔHsub) of solid cesium to gaseous cesium (Cs(s) → Cs(g)).[7][14]
-
First Ionization Energy (IE₁) of gaseous cesium (Cs(g) → Cs⁺(g) + e⁻).[7][14]
-
Bond Dissociation Energy (D) of the F-F bond in F₂(g) (½ F₂(g) → F(g)).[7][14]
-
Electron Affinity (EA) of gaseous fluorine (F(g) + e⁻ → F⁻(g)).[7][14]
The lattice energy (ΔHlattice) is then calculated using the equation: ΔHf° = ΔHsub + IE₁ + ½D + EA + ΔHlattice
-
Figure 2. Born-Haber cycle for this compound.
5.3 Pauling's Method for Electronegativity Calculation
The electronegativity values, which predict the ionic character, were originally derived by Linus Pauling.[15][16]
-
Methodology:
-
Pauling's method is based on comparing the experimental bond energy of a heteronuclear bond (e.g., Cs-F) with the theoretical (covalent) bond energy.[16]
-
The theoretical covalent bond energy is estimated as the geometric mean of the homonuclear bond energies (Cs-Cs and F-F).
-
The difference (Δ) between the experimental and theoretical bond energies is attributed to the ionic character of the bond.
-
The difference in electronegativity (χ) between the two atoms is calculated as: |χA - χB| = 0.102 * √Δ (with energies in kJ/mol).[16]
-
By assigning a reference value to one element (e.g., fluorine at 3.98), a relative scale of electronegativity for all other elements can be established.[16]
-
Conclusion
This compound serves as an exemplary model for the study of ionic bonding, driven by the extreme difference in electronegativity between its constituent elements. The complete transfer of an electron from cesium to fluorine results in a stable ionic compound held together by strong electrostatic forces within a well-defined crystal lattice. The quantitative properties, such as high melting point, significant lattice energy, and solubility in polar solvents, are all consistent with this highly ionic nature. The experimental protocols outlined herein, including X-ray crystallography and the Born-Haber cycle, provide the empirical foundation for our understanding of this and other ionic compounds, which is critical for applications in materials science and drug development.
References
- 1. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. This compound [commonorganicchemistry.com]
- 5. Cesium Fluoride [energy-lithium.com]
- 6. pdg.lbl.gov [pdg.lbl.gov]
- 7. brainly.com [brainly.com]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. chegg.com [chegg.com]
- 10. iucrdata.iucr.org [iucrdata.iucr.org]
- 11. iucrdata.iucr.org [iucrdata.iucr.org]
- 12. galaxy.ai [galaxy.ai]
- 13. The estimated lattice energy for CsF21s2 is +2347 kJ/mol. - McMurry 8th Edition Ch 7 Problem 87 [pearson.com]
- 14. Lattice Energy and Enthalpy of Solution | General Chemistry [courses.lumenlearning.com]
- 15. Electronegativity - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Solubility of Cesium Fluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cesium fluoride (CsF) in a range of common organic solvents. This compound's utility as a reagent in organic synthesis, particularly as a source of the fluoride anion and as a base, is often influenced by its solubility in the reaction medium.[1][2] This document consolidates available quantitative and qualitative solubility data, presents a generalized experimental protocol for solubility determination, and offers a visual representation of the experimental workflow to aid researchers in their experimental design and execution.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various organic solvents. The data has been compiled from available chemical databases and literature.
| Solvent | Formula | Temperature (°C) | Solubility (g CsF / 100 g Solvent) | Reference |
| Methanol | CH₃OH | 15 | 191.5 | [3] |
| Acetone | C₃H₆O | 18 | 0.00077 | [3] |
| 24 | 0.00125 | [3] | ||
| 37 | 0.00087 | [3] | ||
| Acetonitrile | C₂H₃N | 25 | 0.0048 | [3] |
| Dimethylformamide (DMF) | C₃H₇NO | 24 | 0.0097 | [3] |
| Tetrahydrofuran (THF) | C₄H₈O | 24 | 0.0016 | [3] |
Qualitative Solubility Data
This compound is reported to be insoluble or very poorly soluble in a number of other common organic solvents.
| Solvent | Formula | Solubility | Reference(s) |
| Benzene | C₆H₆ | Insoluble | [3] |
| Cyclohexane | C₆H₁₂ | Insoluble | [3] |
| Diethyl Ether | C₄H₁₀O | Insoluble | [3][4] |
| Dioxane | C₄H₈O₂ | Insoluble | |
| Ethanol | C₂H₅OH | Insoluble | [3][4] |
| Nitrobenzene | C₆H₅NO₂ | Insoluble | [3] |
| Pyridine | C₅H₅N | Insoluble | [3] |
Experimental Protocol for Solubility Determination
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
Anhydrous this compound (CsF)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Analytical balance (accurate to ±0.0001 g)
-
Volumetric flasks and pipettes
-
Drying oven
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Dry the this compound in a vacuum oven at 100 °C for two hours to remove any absorbed water.[5]
-
Ensure the organic solvent is anhydrous, as the presence of water can significantly affect the solubility of CsF.
-
-
Equilibration:
-
Add an excess amount of the dried this compound to a known mass or volume of the anhydrous organic solvent in a sealed, airtight container. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the container to rest in the temperature-controlled environment for several hours to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the container at a high speed. This step is critical to prevent suspended microcrystals from being carried over into the sample for analysis.
-
-
Sample Extraction and Analysis:
-
Carefully extract a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe or pipette. Take care not to disturb the solid pellet at the bottom of the container.
-
Transfer the extracted aliquot to a pre-weighed container.
-
Determine the mass of the extracted saturated solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that is sufficient to remove the solvent without causing decomposition of the this compound.
-
Once the solvent is completely removed, weigh the container with the dried this compound residue. The mass of the dissolved CsF is determined by subtracting the initial mass of the empty container.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.
-
The calculation is as follows:
-
Mass of solvent in the aliquot = (Mass of saturated solution aliquot) - (Mass of dissolved CsF)
-
Solubility ( g/100 g solvent) = (Mass of dissolved CsF / Mass of solvent in the aliquot) * 100
-
-
Safety Precautions:
-
This compound is toxic and hygroscopic. Handle it in a dry, inert atmosphere (e.g., a glove box).
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with acids, as this will generate highly toxic and corrosive hydrofluoric acid.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Generalized workflow for determining the solubility of CsF.
References
Cesium Fluoride: A Comprehensive Technical Guide to its Application as a Fluoride Ion Source in Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of cesium fluoride (CsF) as a potent source of fluoride ions in a variety of chemical transformations. This compound, an inorganic salt, is a cornerstone reagent in organic synthesis, prized for its high reactivity and solubility in organic solvents.[1][2] This guide will delve into its fundamental properties, key applications, and provide detailed experimental protocols for its use in common reactions.
Core Properties of this compound
This compound's effectiveness as a fluoride source stems from its unique combination of physical and chemical properties. As the salt of the most electropositive stable element, cesium, and the most electronegative element, fluorine, CsF exhibits a highly ionic character.[1] This high degree of ionicity leads to its excellent solubility and dissociation in various solvents, providing a ready source of "naked" fluoride ions, which are highly reactive.[1][3]
This compound is a white, hygroscopic crystalline solid.[1][3] It is commercially available in anhydrous form, and any absorbed water can be readily removed by heating in a vacuum.[1] This anhydrous nature is particularly advantageous in moisture-sensitive reactions.[3]
Physical and Chemical Properties
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | CsF | [3] |
| Molar Mass | 151.904 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Density | 4.115 g/cm³ (solid) | [3] |
| Melting Point | 682 °C (955 K) | [3] |
| Boiling Point | 1251 °C (1524 K) | [3] |
| Crystal Structure | Cubic (Halite structure) | [1][3] |
| Dipole Moment | 7.9 D | [3] |
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 573.0 g/100 mL | 25 | [1] |
| Water | 367 g/100 mL | 18 | [3] |
| Methanol | 191 g/100 mL | 25 | [1] |
| Acetone | Insoluble | - | [1] |
| Diethyl ether | Insoluble | - | [1] |
| Pyridine | Insoluble | [1][3] | - |
| Dioxane | Insoluble | - | [3] |
| Acetonitrile | 0.0048 g/100 g | 25 | [4] |
| Dimethylformamide (DMF) | 0.0097 g/100 g | 24 | [4] |
| Tetrahydrofuran (THF) | 0.0016 g/100 g | 24 | [4] |
Key Applications in Organic Synthesis
This compound's versatility as a fluoride source and a base makes it an indispensable tool in a wide array of organic reactions.
Desilylation Reactions
One of the most prominent applications of this compound is in the cleavage of silicon-oxygen and silicon-carbon bonds, a process known as desilylation.[3] The high affinity of the fluoride ion for silicon, due to the strength of the Si-F bond, is the driving force for these reactions.[3] This makes CsF an excellent reagent for the removal of silyl protecting groups from alcohols and other functional groups, a critical step in multi-step organic synthesis.[2][3] Its anhydrous nature is particularly beneficial for these reactions, as it allows for the clean formation of water-sensitive intermediates.[3]
The general mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether, leading to the formation of a stable organosilicon fluoride and the corresponding alkoxide, which is subsequently protonated to yield the alcohol.
Nucleophilic Fluorination
This compound serves as an effective nucleophilic fluorinating agent, particularly in the synthesis of aryl fluorides through nucleophilic aromatic substitution (SNAr) reactions.[1][5] In these reactions, a leaving group on an electron-deficient aromatic ring, such as a chlorine or nitro group, is displaced by a fluoride ion.[6] The high reactivity of the "naked" fluoride ion provided by CsF, especially in anhydrous polar aprotic solvents like DMF or DMSO, facilitates this transformation.[3][7] This method, often referred to as the Halex process, is a valuable tool in the synthesis of fluorinated compounds, which are prevalent in pharmaceuticals and agrochemicals.[1][5]
This compound as a Base
Due to the weak acidity of hydrofluoric acid (HF), the fluoride ion is a moderately strong base.[1][3] This property, combined with its low nucleophilicity, makes CsF a useful base in various organic reactions where a non-nucleophilic base is desired.[3][8] It has been reported to give higher yields in Knoevenagel condensation reactions compared to other alkali metal fluorides like KF or NaF.[1][3] In this reaction, CsF facilitates the condensation between an aldehyde or ketone and a compound with an active methylene group.
This compound is also employed as a base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] In these reactions, the fluoride ion is thought to play a role in the transmetalation step.[9]
Experimental Protocols
The following are representative experimental protocols for key reactions utilizing this compound.
Protocol 1: Desilylation of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes a general procedure for the cleavage of a TBDMS ether using this compound.
Materials:
-
TBDMS-protected alcohol
-
This compound (CsF), anhydrous
-
Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the TBDMS-protected alcohol (1.0 equiv) in anhydrous DMF or MeCN (0.1-0.5 M), add this compound (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Nucleophilic Aromatic Fluorination (Halex Reaction)
This protocol is a representative procedure for the fluorination of an activated aryl chloride.[10]
Materials:
-
Aryl chloride (e.g., Dichloro-silicon phthalocyanine)
-
This compound (CsF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Isopropanol
-
Methanol
-
Ethanol
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the aryl chloride (1.0 equiv) and this compound (2.5 equiv) in anhydrous DMF.[10]
-
Stir the mixture and heat to 150 °C for 60 minutes.[10]
-
Allow the reaction mixture to cool to 130 °C.[10]
-
Precipitate the crude product by pouring the reaction mixture into isopropanol.[10]
-
Collect the solid product by gravity filtration.[10]
-
Wash the product sequentially with methanol and ethanol.[10]
-
Dry the product to obtain the corresponding aryl fluoride.[10]
Protocol 3: Knoevenagel Condensation
This protocol describes a general procedure for the CsF-catalyzed Knoevenagel condensation.[11]
Materials:
-
Aldehyde (e.g., 2,3,4-trimethoxy benzaldehyde)
-
Active methylene compound (e.g., pyrazolone)
-
This compound (CsF)
-
Deionized water
Procedure:
-
Add a catalytic amount of this compound (5 mol%) to a solution of the aldehyde (1.0 equiv) in deionized water (to a suitable concentration) at room temperature.[11]
-
Slowly add the active methylene compound (2.0 equiv) to the reaction mixture over 5-10 minutes.[11]
-
Stir the reaction at room temperature. The reaction is typically complete within a short period (e.g., 3-25 minutes).[12]
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture and can be isolated by filtration.
-
If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Safety and Handling
This compound is a toxic and hygroscopic substance that should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Crucially, avoid contact with acids, as this will generate highly toxic and corrosive hydrofluoric acid (HF).[3][8] Store this compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as acids.
Conclusion
This compound is a highly effective and versatile reagent in modern organic synthesis. Its unique properties, particularly its high solubility and the reactivity of the "naked" fluoride ion it provides, make it an excellent choice for a range of transformations including desilylation, nucleophilic fluorination, and as a non-nucleophilic base. This guide provides a comprehensive overview of its properties, applications, and practical experimental protocols to aid researchers and professionals in leveraging the full potential of this valuable chemical tool.
References
- 1. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Caesium fluoride [dlab.epfl.ch]
- 4. This compound [chemister.ru]
- 5. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. This compound [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basicity and Nucleophilicity of Cesium Fluoride for Researchers, Scientists, and Drug Development Professionals
Introduction: Cesium fluoride (CsF) has emerged as a versatile and potent reagent in modern organic synthesis and drug development. Its unique combination of properties, including high solubility in organic solvents, moderate basicity, and its role as a "naked" fluoride source, allows for a diverse range of applications. This technical guide provides a comprehensive overview of the basicity and nucleophilicity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in leveraging this valuable reagent.
Physicochemical Properties of this compound
This compound is a hygroscopic white crystalline solid with the chemical formula CsF. The large size of the cesium cation (Cs⁺) and the high electronegativity of the fluoride anion (F⁻) result in a highly ionic bond. This high degree of dissociation in solution is a key factor contributing to its reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 151.90 g/mol | [2] |
| Melting Point | 682 °C | [2] |
| Boiling Point | 1251 °C | [2] |
| Solubility in Water | 367 g/100 mL (18 °C) | [3] |
| Solubility in Methanol | 191 g/100 mL | [1] |
Basicity of this compound
This compound is a moderately basic salt, arising from the hydrolysis of the fluoride ion, which is the conjugate base of the weak acid, hydrofluoric acid (HF).[1] In aqueous solution, the fluoride ion establishes an equilibrium, resulting in a slightly alkaline solution.
Quantitative Basicity Data:
The basicity of the fluoride ion can be quantified by its pKb value. Given the pKa of hydrofluoric acid is approximately 3.17, the pKb of the fluoride ion can be calculated using the ion product of water (pKw ≈ 14 at 25 °C).
pKa + pKb = pKw pKb = 14 - 3.17 = 10.83
Table 2: Basicity of the Fluoride Ion
| Parameter | Value |
| pKa (HF) | 3.17 |
| pKb (F⁻) | 10.83 |
This moderate basicity makes CsF an effective and often milder alternative to other bases in various organic transformations, particularly where strong, nucleophilic bases might lead to unwanted side reactions.
Nucleophilicity of this compound
The fluoride ion is generally considered to have low nucleophilicity in protic solvents due to strong hydrogen bonding interactions with the solvent molecules, which form a tight solvation shell around the small anion. However, in polar aprotic solvents such as acetonitrile, DMF, and DMSO, the fluoride ion is less solvated and becomes a significantly more potent nucleophile.[4] This "naked" fluoride character is a cornerstone of CsF's utility in synthesis.
Quantitative Nucleophilicity Data:
The nucleophilicity of the fluoride ion has been quantified using Mayr's nucleophilicity scale, which provides a solvent-dependent N parameter.
Table 3: Mayr's Nucleophilicity Parameters for the Fluoride Ion
| Solvent | N Parameter | sN Parameter | Reference |
| Methanol | 11.31 | 0.63 | Mayr's Database |
| Water | 7.70 | 0.66 | Mayr's Database |
| 10% aq. MeCN | Not specified | Not specified | Mayr's Database |
A higher N value indicates greater nucleophilicity. As the data shows, the nucleophilicity of fluoride is significantly higher in a less protic environment.
Applications in Organic Synthesis and Drug Development
The dual role of this compound as a base and a fluoride source has led to its widespread use in a variety of synthetic applications, including in the development of pharmaceutical compounds.
Knoevenagel Condensation
This compound is an efficient base for promoting the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. It often provides higher yields compared to other alkali metal fluorides like KF and NaF.[1][3]
References
The Advent of a Super-Halide: A Technical Chronicle of Cesium Fluoride
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the discovery, history, and foundational experimental protocols associated with cesium fluoride (CsF).
Executive Summary
This compound, a compound uniting the most electropositive and electronegative stable elements, holds a unique position in the chemical sciences. Its journey from the discovery of its constituent elements in the 19th century to its contemporary applications as a powerful reagent in organic synthesis is a compelling narrative of scientific advancement. This whitepaper details the historical timeline, from the initial identification of cesium and fluorine to the likely first methods of this compound's synthesis. It provides a comprehensive summary of its physicochemical properties and outlines detailed experimental protocols for its preparation. Furthermore, this guide illustrates key historical and synthetic pathways using logical diagrams to facilitate a deeper understanding of this remarkable halide.
A Tale of Two Elements: The Historical Preamble to this compound
The story of this compound begins with the independent discovery of its constituent elements, cesium and fluorine.
The Discovery of Cesium
In 1860, Robert Bunsen and Gustav Kirchhoff, utilizing their newly developed technique of spectroscopy, identified cesium through the observation of two bright blue lines in the spectrum of mineral water from Dürkheim, Germany. The name "cesium" is derived from the Latin word "caesius," meaning "sky blue," in honor of these spectral lines. While Bunsen and Kirchhoff were able to isolate cesium salts, the isolation of the metallic element was first achieved by Carl Setterberg in 1882.
The Isolation of Fluorine
The history of fluorine is marked by the perilous nature of its extreme reactivity. In 1771, Carl Wilhelm Scheele discovered hydrofluoric acid by reacting fluorspar (calcium fluoride) with sulfuric acid. However, the isolation of elemental fluorine proved to be a formidable challenge that thwarted many chemists for over a century. It was not until 1886 that the French chemist Henri Moissan successfully isolated fluorine gas via the electrolysis of a solution of potassium hydrogen difluoride in anhydrous hydrogen fluoride. This achievement earned him the Nobel Prize in Chemistry in 1906.
The confluence of the isolation of cesium and the taming of elemental fluorine set the stage for the synthesis and characterization of this compound. Although a definitive first synthesis is not well-documented, it is highly probable that this compound was first prepared shortly after the isolation of its constituent elements became routine, likely in the late 19th or early 20th century, by reacting a cesium salt with hydrofluoric acid.
Physicochemical Properties of this compound
This compound is a white, hygroscopic crystalline solid. It is noteworthy for its high solubility in water and its ability to dissociate readily, making it a potent source of fluoride ions in various chemical reactions. A summary of its key quantitative properties is presented in Table 1.
| Property | Value |
| Molar Mass | 151.90 g/mol |
| Appearance | White crystalline solid |
| Density | 4.115 g/cm³ |
| Melting Point | 682 °C (955 K) |
| Boiling Point | 1251 °C (1524 K) |
| Solubility in Water | 367 g/100 mL (18 °C) |
| Crystal Structure | Halite (rock salt), cubic, cF8 |
| Space Group | Fm3m, No. 225 |
| Lattice Constant | a = 6.008 Å |
Foundational Experimental Protocols
The synthesis of this compound is conceptually straightforward, relying on the neutralization reaction between a cesium base and hydrofluoric acid. The following protocols detail the common historical and contemporary laboratory-scale preparations.
Synthesis from Cesium Hydroxide and Hydrofluoric Acid
This method represents a direct and efficient route to this compound.
Experimental Protocol:
-
Preparation of Reactants: A solution of cesium hydroxide (CsOH) is carefully prepared in a suitable solvent, typically deionized water. A stoichiometric amount of hydrofluoric acid (HF) is also prepared as an aqueous solution.
-
Reaction: The hydrofluoric acid solution is slowly added to the cesium hydroxide solution with continuous stirring. The reaction is exothermic and should be conducted in a fume hood with appropriate personal protective equipment due to the hazardous nature of HF. The neutralization reaction is as follows: CsOH(aq) + HF(aq) → CsF(aq) + H₂O(l)
-
Purification: The resulting this compound solution is then concentrated by heating to evaporate the water.
-
Crystallization: Upon cooling the concentrated solution, this compound crystallizes. The crystals can be collected by filtration.
-
Drying: To obtain the anhydrous form, the crystals are dried in a vacuum oven at 100 °C for two hours.
Synthesis from Cesium Carbonate and Hydrofluoric Acid
This method offers an alternative route using the more commonly available cesium carbonate.
Experimental Protocol:
-
Preparation of Reactants: Cesium carbonate (Cs₂CO₃) is dissolved in deionized water. A stoichiometric amount of hydrofluoric acid is prepared as an aqueous solution.
-
Reaction: The hydrofluoric acid solution is slowly added to the cesium carbonate solution with stirring. The reaction produces carbon dioxide gas, resulting in effervescence. The reaction should be performed in a well-ventilated fume hood. The reaction is as follows: Cs₂CO₃(aq) + 2HF(aq) → 2CsF(aq) + H₂O(l) + CO₂(g)
-
Purification and Crystallization: The subsequent purification and crystallization steps are identical to those described in Protocol 4.1.
-
Drying: The collected crystals are dried under vacuum at 100 °C for two hours to yield anhydrous this compound.
Visualizing the Scientific Pathways
The following diagrams, rendered in DOT language, illustrate the key historical and synthetic relationships discussed in this guide.
Early Applications and Significance
Upon its availability, this compound quickly found utility in various domains of chemistry. Its high ionic character and the "naked" nature of the fluoride ion in non-protic solvents made it a valuable reagent. Early applications likely focused on its use as a fluorinating agent in organic synthesis, a role it continues to excel in today. It also served as a tool for studying the fundamental properties of ionic compounds and reaction kinetics. The unique properties of this compound have cemented its place as an important tool in the arsenal of the modern chemist, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Cesium fluoride CAS number and safety data sheet
An In-depth Technical Guide to Cesium Fluoride: CAS Number and Safety Data
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds in use is paramount. This guide provides a comprehensive overview of this compound (CsF), focusing on its CAS number, and a detailed breakdown of its safety data sheet (SDS).
This compound (CsF) is an inorganic salt that serves as a valuable source of the fluoride anion in organic synthesis.[1] Its high solubility in organic solvents makes it a preferred reagent in many applications.[1]
Compound Identification
Proper identification is the first step in safe and effective chemical handling.
| Identifier | Value |
| CAS Number | 13400-13-0[1][2][3][4] |
| EC Number | 236-487-3[1] |
| Molecular Formula | CsF[1][4] |
| Molecular Weight | 151.90 g/mol [1][2] |
| IUPAC Name | Caesium fluoride[1] |
Physicochemical Properties
The physical and chemical characteristics of a substance are critical for its proper handling and use in experimental settings. This compound is a white, hygroscopic crystalline solid.[1]
| Property | Value |
| Appearance | White crystalline solid[1][2] |
| Melting Point | 682 °C / 1259.6 °F[5] |
| Boiling Point | 1251 °C / 2283.8 °F[2][5] |
| Density | 4.115 - 4.64 g/cm³ at 25 °C[1] |
| Solubility | Highly soluble in water. More soluble than NaF or KF in organic solvents.[1] |
| pH | 6.5 - 7.5 (152 g/L aqueous solution)[5] |
Toxicological Data
Understanding the toxicological profile of this compound is essential for risk assessment and the implementation of safety protocols.
| Toxicity Metric | Value | Species | Guideline |
| LD50 Oral | 500 mg/kg | Rat (female) | OECD Test Guideline 423[6] |
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling and the use of personal protective equipment.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic/Harmful if swallowed[7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[6][7] |
| Reproductive Toxicity | Category 2 | H361f: Suspected of damaging fertility or the unborn child[5][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[5] |
Experimental and Handling Protocols
Adherence to strict protocols is mandatory when working with this compound to ensure personnel safety and experimental integrity.
Handling:
-
Work under a chemical fume hood.[6]
-
Do not inhale the substance or mixture.[6]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]
Storage:
-
Never allow the product to come into contact with water during storage.[7]
-
Do not store near acids.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[8]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A self-contained breathing apparatus should be used in case of fire.[8]
Emergency and First Aid Protocols
Immediate and appropriate response is critical in the event of exposure.
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[5]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[6][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get immediate medical aid.[6][8] Hydrofluoric acid burns require specialized first aid, and symptoms may be delayed.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][6]
-
If Swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][8]
Spill and Disposal Procedures
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Avoid dust formation.[7]
-
Avoid breathing vapors, mist, or gas.[7]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[7]
-
Use proper personal protective equipment as indicated in Section 8.[8]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[5]
Safety Information Workflow
The following diagram illustrates the logical flow of safety information and response procedures for this compound.
Caption: Logical workflow for this compound safety procedures.
References
- 1. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 2. This compound [commonorganicchemistry.com]
- 3. ltschem.com [ltschem.com]
- 4. caesium fluoride [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide on the Thermodynamic Properties of Cesium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium fluoride (CsF) is an inorganic ionic compound with significant applications in various fields of research and development, particularly in organic synthesis and catalysis. Its utility is often governed by its fundamental thermodynamic properties. This guide provides a comprehensive overview of the core thermodynamic characteristics of this compound, detailed experimental protocols for their determination, and relevant biological signaling pathways where the fluoride ion plays a role.
Core Thermodynamic Properties of this compound
The thermodynamic stability and reactivity of this compound are defined by several key physical constants. These values are crucial for predicting its behavior in chemical reactions and for designing experimental conditions.
Table 1: Fundamental Thermodynamic and Physical Properties of this compound
| Property | Value | Units | Notes |
| Melting Point | 682 - 703 | °C | [1][2][3][4][5][6][7] |
| 955 - 976 | K | ||
| Boiling Point | 1231 - 1252 | °C | [1][2][5][6] |
| 1504 - 1525 | K | ||
| Standard Enthalpy of Formation (ΔfH⦵298) | -553.5 to -554 | kJ/mol | For solid CsF at 298.15 K.[2][5] |
| Standard Molar Entropy (S⦵298) | 92.8 - 93 | J/(mol·K) | For solid CsF at 298.15 K.[2][5] |
| Molar Heat Capacity (Cp) | 51.1 | J/(mol·K) | For solid CsF at 298.15 K.[2][5] |
| Lattice Energy | -744 | kJ/mol | [8] |
| Molecular Weight | 151.90 | g/mol | [1] |
| Density | 4.115 - 4.64 | g/cm³ | [3][4][5] |
| Crystal Structure | Halite (Rock Salt), Cubic | Space Group: Fm-3m.[4][9] |
Experimental Protocols for Determination of Thermodynamic Properties
Accurate measurement of thermodynamic properties requires precise experimental techniques. The following sections detail the methodologies for determining the key properties of this compound.
Melting Point Determination by the Capillary Method
The melting point of a crystalline solid like this compound can be accurately determined using the capillary method.[1][2][3][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3][10]
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Sample of dry this compound
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[10]
-
Packing the Sample: The capillary tube is inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm for accurate results.[10]
-
Measurement in a Mel-Temp Apparatus:
-
The capillary tube is placed in the sample holder of the apparatus.
-
A rapid heating rate is used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[5]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3]
-
-
Measurement in a Thiele Tube:
-
The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[4][10]
-
The assembly is placed in a Thiele tube containing mineral oil, with the rubber band above the oil level.[4]
-
The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[4]
-
The melting range is observed and recorded as described above.[3]
-
Enthalpy of Formation by Solution Calorimetry
The standard enthalpy of formation of this compound can be determined indirectly using solution calorimetry and applying Hess's Law.
Apparatus:
-
Solution calorimeter (e.g., a coffee-cup calorimeter for demonstration or a more sophisticated instrument for research-grade data)
-
Stirrer
-
Precision thermometer
-
Balance
-
Cesium metal, hydrofluoric acid (HF), and this compound solid
Conceptual Procedure (based on Hess's Law): The enthalpy of formation of CsF (Cs(s) + 1/2 F₂(g) → CsF(s)) is difficult to measure directly. Instead, the enthalpies of the following reactions in aqueous solution are measured:
-
Dissolution of solid this compound: CsF(s) → Cs⁺(aq) + F⁻(aq) (ΔH₁)
-
Reaction of cesium metal with acid: Cs(s) + H⁺(aq) → Cs⁺(aq) + 1/2 H₂(g) (ΔH₂)
-
Reaction of hydrofluoric acid with a base (neutralization): HF(aq) + OH⁻(aq) → F⁻(aq) + H₂O(l) (ΔH₃)
By combining these with the known enthalpy of formation of HF(aq) and H₂O(l), the enthalpy of formation of CsF(s) can be calculated.
Detailed Steps for a Single Calorimetry Experiment (e.g., Dissolution of CsF):
-
A known mass of water (or a suitable solvent) is placed in the calorimeter, and its initial temperature (T_initial) is recorded after stabilization.
-
A precisely weighed amount of this compound is added to the water.
-
The solution is stirred continuously, and the temperature is recorded at regular intervals until a maximum or minimum temperature (T_final) is reached and remains constant.[9]
-
The heat absorbed or released by the solution (q_solution) is calculated using: q_solution = m_solution × c_solution × ΔT where m is the mass of the solution, c is its specific heat capacity, and ΔT = T_final - T_initial.
-
The heat absorbed or released by the calorimeter (q_calorimeter) is calculated using: q_calorimeter = C_calorimeter × ΔT where C_calorimeter is the heat capacity of the calorimeter (determined in a separate calibration experiment).
-
The total heat of reaction (q_rxn) is the sum of the heat changes in the solution and the calorimeter, with the sign reversed: q_rxn = -(q_solution + q_calorimeter).
-
The enthalpy change (ΔH) in kJ/mol is then calculated by dividing q_rxn by the number of moles of the reactant.
Heat Capacity Determination by Relaxation Calorimetry
Relaxation calorimetry is a modern technique suitable for measuring the heat capacity of small solid samples.[7][11][12]
Apparatus:
-
Physical Property Measurement System (PPMS) or similar relaxation calorimeter
-
Sample puck
-
Apiezon N grease
-
Microbalance
Procedure:
-
A small, known mass of this compound is affixed to the sample puck using a minimal amount of Apiezon N grease to ensure good thermal contact.
-
The puck is loaded into the calorimeter, which is then evacuated to high vacuum.
-
The measurement involves applying a small heat pulse to the sample and then allowing it to cool (relax) back to the temperature of the heat sink through a weak thermal link.
-
The temperature of the sample is monitored as a function of time during the heating and relaxation periods.
-
The heat capacity of the sample is determined by fitting the temperature relaxation curve to an exponential decay model. The time constant of the decay is related to the heat capacity of the sample and the thermal conductance of the link to the heat sink.
-
Measurements are typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.
Visualizing Key Processes and Pathways
Born-Haber Cycle for this compound
The lattice energy of this compound can be determined using a Born-Haber cycle, which applies Hess's Law to the formation of the ionic solid from its constituent elements.[8][13][14] The cycle illustrates the individual energy changes involved in the process.
Caption: Born-Haber cycle for the formation of this compound.
Fluoride-Induced PI3K/AKT/mTOR Signaling Pathway
Excessive fluoride intake has been shown to affect cellular processes, including proliferation and autophagy, by modulating signaling pathways such as the PI3K/AKT/mTOR pathway.[15] Fluoride can inhibit this pathway, leading to a decrease in cell proliferation and an increase in autophagy.
Caption: Fluoride inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: Suzuki Cross-Coupling Reaction
This compound is widely used as a base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly in drug development.[16]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction using CsF.
Conclusion
This guide has provided a detailed overview of the key thermodynamic properties of this compound, offering both quantitative data and the experimental methodologies required for their determination. The inclusion of visualizations for the Born-Haber cycle, a relevant biological signaling pathway, and a common synthetic workflow aims to provide researchers with a comprehensive and practical resource. A thorough understanding of these fundamental properties is essential for the effective application of this compound in research and development, particularly in the synthesis of novel pharmaceutical compounds.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. web.colby.edu [web.colby.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. brainly.com [brainly.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Ionic Character and Electronegativity of Cesium Fluoride
This compound (CsF) represents a cornerstone compound for understanding the principles of chemical bonding. It is formed from cesium (Cs), the most electropositive stable element, and fluorine (F), the most electronegative element.[1][2] This extreme difference in electronegativity imparts a high degree of ionic character to the Cs-F bond, making it a subject of significant interest in both theoretical and applied chemistry. This guide provides a detailed examination of the electronegativity and ionic character of this compound, its experimental determination, and its applications, particularly in the realm of drug development.
Electronegativity: The Driving Force of Bond Character
Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons.[3][4] The concept was first quantified by Linus Pauling, and his scale remains the most commonly used.
Fluorine (F)
Fluorine, with a Pauling electronegativity of 3.98, is the most electronegative element.[5][6][7] This unparalleled ability to attract electrons is due to two primary factors:
-
High Effective Nuclear Charge: Fluorine has 9 protons in its nucleus, but the inner 1s² electrons are the only ones that effectively shield the outer valence electrons. This results in a high effective nuclear charge that strongly attracts bonding electrons.[3]
-
Small Atomic Radius: As the smallest atom in its group, the distance between fluorine's nucleus and its valence shell is minimal.[3][5] This proximity allows for a powerful electrostatic pull on electrons.
Cesium (Cs)
Conversely, cesium is one of the least electronegative elements, with a Pauling electronegativity of 0.79.[2][8][9] Its low electron-attracting ability stems from:
-
Low Effective Nuclear Charge: Cesium has 55 protons, but its single valence electron in the 6s orbital is shielded by 54 inner electrons, significantly reducing the nucleus's pull.
-
Large Atomic Radius: Cesium possesses one of the largest atomic radii of all elements.[2] The substantial distance between the nucleus and the valence electron weakens the electrostatic attraction.
The this compound Bond: A Paradigm of Ionic Character
The nature of a chemical bond—be it ionic, polar covalent, or nonpolar covalent—exists on a spectrum determined by the electronegativity difference (ΔEN) between the bonding atoms.[10]
-
Nonpolar Covalent: ΔEN is very small (typically < 0.4).
-
Polar Covalent: ΔEN is intermediate (typically 0.4 to 1.7).
-
Ionic: ΔEN is large (typically > 1.7).[11]
For this compound, the electronegativity difference is: ΔEN = EN(F) - EN(Cs) = 3.98 - 0.79 = 3.19 [12][13]
This exceptionally large difference indicates that the bonding electrons are not shared but are almost completely transferred from the cesium atom to the fluorine atom. This transfer results in the formation of a cesium cation (Cs⁺) and a fluoride anion (F⁻), which are held together by strong electrostatic attraction, forming a classic ionic bond. In its solid crystalline state, CsF adopts a halite (rock salt) structure, where each ion is surrounded by six ions of the opposite charge in an octahedral geometry.[1][14][15]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound's ionic character.
| Parameter | Value | Reference |
| Electronegativity (Pauling Scale) | ||
| Cesium (Cs) | 0.79 | [2][8][9] |
| Fluorine (F) | 3.98 | [6][7] |
| Electronegativity Difference (ΔEN) | 3.19 | [12] |
| Percentage Ionic Character | ||
| Hannay-Smith Equation¹ | 89.5% | [16] |
| Pauling's Equation² | 91.6% | [12][17] |
| Physical Properties | ||
| Experimental Dipole Moment (gas phase) | 7.9 D | [14][18] |
| Crystal Structure | Halite (Rock Salt), Cubic | [1][14][15] |
| Cs-F Bond Length (in crystal) | 3.01 Å | [15] |
¹Hannay-Smith Formula: % Ionic Character = 16(ΔEN) + 3.5(ΔEN)²[16][19] ²Pauling's Formula: % Ionic Character = 100 * [1 - e^(-(ΔEN/2)²)][12][17]
Experimental Protocols for Determining Ionic Character
The ionic character of a diatomic molecule like CsF can be quantified experimentally by measuring its electric dipole moment (μ).
Methodology: Dipole Moment Measurement
A common technique for measuring dipole moments is microwave spectroscopy .
-
Sample Preparation: A gaseous sample of the substance is introduced into a waveguide within a microwave spectrometer.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Rotational Transitions: Polar molecules absorb specific frequencies of microwave radiation that correspond to transitions between their quantized rotational energy levels.
-
Stark Effect: A strong, uniform external electric field (the Stark field) is applied to the sample. This field perturbs the rotational energy levels, causing the spectral absorption lines to split. The magnitude of this splitting is directly proportional to the molecule's permanent electric dipole moment.
-
Data Analysis: By measuring the frequency shift of the rotational lines as a function of the applied electric field strength, the dipole moment (μ_observed) can be calculated with high precision.
Calculation of Percent Ionic Character
Once the observed dipole moment is known, the percent ionic character can be calculated.
-
Calculate the Theoretical Dipole Moment (μ_theoretical): This is the hypothetical dipole moment if the bond were 100% ionic. It is calculated assuming a full positive charge (+e) on one atom and a full negative charge (-e) on the other, separated by the experimentally determined bond length (d).
-
μ_theoretical = e × d
-
Where 'e' is the elementary charge (1.602 x 10⁻¹⁹ C) and 'd' is the bond length.
-
-
Calculate Percent Ionic Character: The ratio of the observed dipole moment to the theoretical dipole moment gives the fraction of charge separation, which is then expressed as a percentage.
-
% Ionic Character = (μ_observed / μ_theoretical) × 100[20]
-
Visualizations
Caption: Electron transfer from Cesium to Fluorine to form an ionic bond.
Caption: Workflow for determining bond type using electronegativity difference.
Relevance in Drug Development and Organic Synthesis
The unique properties of this compound make it an invaluable reagent for professionals in drug development and organic chemistry.
-
Fluorinating Agent: CsF serves as an excellent source of the fluoride anion (F⁻) in organic synthesis.[1][21] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[22] CsF is particularly effective in nucleophilic fluorination reactions.[22][23][24]
-
Base in Organic Reactions: Due to the weak acidity of hydrofluoric acid (HF), the fluoride ion is a moderately strong base. CsF is often used as a base in reactions where other bases might be too nucleophilic or cause unwanted side reactions.[1][14] Its high solubility in organic solvents further enhances its utility.[1]
-
Desilylation Reagent: The exceptional strength of the silicon-fluorine (Si-F) bond makes CsF a highly effective reagent for removing silyl protecting groups, a crucial step in the multi-step synthesis of complex pharmaceutical molecules.[18][21]
The use of CsF nanoparticles is also being explored for applications in catalysis, biosensors, and targeted drug delivery systems.[23]
Conclusion
This compound stands as a textbook example of an ionic compound, a result of the maximal difference in electronegativity between its constituent elements. The near-complete transfer of an electron from cesium to fluorine creates a strong ionic bond that defines its crystalline structure and chemical properties. For researchers and professionals in drug development, a thorough understanding of the principles demonstrated by CsF is fundamental. Furthermore, its practical application as a versatile fluorinating agent and base makes it a critical tool in the synthesis of modern pharmaceuticals.
References
- 1. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 2. Caesium - Wikipedia [en.wikipedia.org]
- 3. Why does fluorine have a high electronegativity? | Revision Village [revisionvillage.com]
- 4. Francium Has the Lowest Electronegativity Value [thoughtco.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. materials.gelsonluz.com [materials.gelsonluz.com]
- 7. WebElements Periodic Table » Fluorine » electronegativity [webelements.com]
- 8. homework.study.com [homework.study.com]
- 9. WebElements Periodic Table » Caesium » electronegativity [winter.group.shef.ac.uk]
- 10. homework.study.com [homework.study.com]
- 11. study.com [study.com]
- 12. omnicalculator.com [omnicalculator.com]
- 13. youtube.com [youtube.com]
- 14. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 16. quora.com [quora.com]
- 17. quora.com [quora.com]
- 18. Caesium_fluoride [chemeurope.com]
- 19. echemi.com [echemi.com]
- 20. Percent ionic character of a bond. | Filo [askfilo.com]
- 21. Caesium fluoride [dlab.epfl.ch]
- 22. pharmacyjournal.org [pharmacyjournal.org]
- 23. nanorh.com [nanorh.com]
- 24. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: Cesium Fluoride as a Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cesium fluoride (CsF) is a versatile and highly effective base in a wide range of organic transformations. Its unique properties, including high solubility in organic solvents and the "naked" nature of the fluoride ion it provides, make it a superior choice over other alkali metal fluorides in many applications.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a base in organic synthesis.
Properties and Advantages of this compound
This compound is a white, hygroscopic crystalline solid.[2][3] The large size and low electronegativity of the cesium cation, combined with the small size and high electronegativity of the fluoride anion, result in a highly ionic bond.[2][5] This high ionicity leads to greater dissociation in solution, providing a more reactive source of the fluoride anion compared to other alkali fluorides like potassium fluoride (KF) or sodium fluoride (NaF).[1][3]
Key Advantages:
-
High Solubility: CsF exhibits significantly higher solubility in aprotic polar solvents such as DMF, DMSO, and THF compared to NaF and KF.[1][2] This allows for better reaction conditions in homogeneous mixtures.
-
"Naked" Fluoride Ion: In solution, CsF provides a poorly solvated and thus highly reactive "naked" fluoride ion, which is a strong base and an effective nucleophile for certain applications.[3]
-
Moderate Basicity: The fluoride ion is the conjugate base of a weak acid, hydrofluoric acid (HF), rendering CsF moderately basic.[2][3] This property, combined with its low nucleophilicity, makes it a useful base in reactions where stronger, more nucleophilic bases might cause side reactions.[2][3][6]
-
Anhydrous Conditions: CsF is available in anhydrous form and can be easily dried, making it suitable for moisture-sensitive reactions.[2][3]
Applications in Organic Synthesis
This compound finds broad utility in numerous organic reactions, acting as a base, a fluoride source, and a catalyst promoter.
CsF is an excellent reagent for nucleophilic fluorination, particularly for the synthesis of organofluorine compounds which are crucial in the pharmaceutical and agrochemical industries.[7] It serves as a safer alternative to reagents like hydrofluoric acid.[1]
Example: Halide Exchange Fluorination
In a notable application, CsF is used for the halide exchange of chloro-substituted silicon phthalocyanine (Cl₂-SiPc) to yield difluoro silicon phthalocyanine (F₂-SiPc). This reaction proceeds with high efficiency and yield.
CsF is an effective base for promoting various condensation reactions, such as the Knoevenagel condensation. It often provides higher yields compared to other alkali fluorides.[2][3][6]
Example: Knoevenagel Condensation
The reaction between an active methylene compound and an aldehyde or ketone is efficiently catalyzed by CsF. The moderate basicity of the fluoride ion is sufficient to deprotonate the active methylene compound without causing unwanted side reactions.
This compound is widely employed as a base in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings.[4][8][9][10][11] The fluoride ion plays a crucial role in the transmetalation step of the catalytic cycle.[9]
Example: Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, CsF facilitates the reaction between an organoboron compound and an organic halide. It is often the base of choice, leading to excellent yields of the coupled product.[10]
The high affinity of the fluoride ion for silicon makes CsF an excellent reagent for the cleavage of silicon-carbon and silicon-oxygen bonds. This is a common strategy for removing silyl protecting groups in multi-step syntheses.[3][6]
CsF can mediate the hydrocarboxylation of alkenes and allenes in the presence of a stoichiometric reductant and atmospheric CO₂. This method avoids the use of precious transition metal catalysts.[12]
CsF catalyzes the nucleophilic trifluoromethylation of esters, aldehydes, and ketones using (trifluoromethyl)trimethylsilane (TMS-CF₃).[13][14] This provides a valuable route to trifluoromethylated compounds, which are important in medicinal chemistry.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various applications of this compound as a base.
Table 1: Fluorination Reactions
| Substrate | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Dichloro silicon phthalocyanine (Cl₂-SiPc) | CsF | DMF | 150 | 30 | 71 | [1] |
| Dichloro silicon phthalocyanine (Cl₂-SiPc) (scaled-up) | CsF | DMF | 150 | 60 | 100 | [1] |
Table 2: Hydrocarboxylation of Stilbene Derivatives
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-Stilbene | CsF | DME | 120 | 24 | 87 | [12] |
| (E)-Stilbene | KF | DME | 120 | 24 | 50 | [12] |
| (E)-Stilbene | NaF | DME | 120 | 24 | 0 | [12] |
Table 3: Suzuki Cross-Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine
| Arylboronic Acid | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | CsF | (A-taphos)₂PdCl₂ | DME/H₂O (4:1) | 100 | 95 | [10] |
| 4-Methylphenylboronic acid | CsF | (A-taphos)₂PdCl₂ | DME/H₂O (4:1) | 100 | 98 | [10] |
| 4-Methoxyphenylboronic acid | CsF | (A-taphos)₂PdCl₂ | DME/H₂O (4:1) | 100 | 96 | [10] |
Experimental Protocols
Materials:
-
Dichloro silicon phthalocyanine (Cl₂-SiPc)
-
This compound (CsF)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Methanol
-
Ethanol
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cl₂-SiPc (2.052 g, 3.355 mmol) and CsF (1.285 g, 8.460 mmol) in DMF (20 mL).[1]
-
Stir the mixture and heat it to 150 °C for 60 minutes.[1]
-
Allow the reaction mixture to cool to 130 °C.
-
Precipitate the crude product by pouring the mixture into 300 mL of isopropanol.
-
Collect the final product by gravity filtration.
-
Wash the collected solid with methanol and then with ethanol.
-
The final product is a fine dark indigo powder. The reported yield is 100%.[1]
Materials:
-
(E)-Stilbene
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
This compound (CsF)
-
Dimethoxyethane (DME)
-
Carbon dioxide (CO₂)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Potassium hydroxide (KOH) solution
-
6 M Hydrochloric acid (HCl)
-
Pressure tube
-
Syringe
-
Separating funnel
Procedure:
-
In a pressure tube inside a glove box, combine (E)-stilbene (1.0 equiv), 9-BBN (1.2 equiv), and DME.
-
Stir the mixture at 20 °C for the time required for hydroboration.
-
Add CsF (3 equiv.) to the reaction mixture at 20 °C.[12]
-
Seal the pressure tube and remove it from the glove box.
-
Introduce CO₂ (120 mL) into the tube via a syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.[12]
-
After cooling, dilute the reaction mixture with 30 mL of Et₂O and transfer it to a 500 mL separating funnel.
-
Extract the mixture three times with 30 mL of a saturated basic solution (NaHCO₃, 1 M KOH).
-
Wash the combined basic aqueous layers once with 15 mL of Et₂O.
-
Acidify the aqueous layer with 6 M HCl (approximately 50-55 mL).
-
Extract the acidified aqueous layer three times with 30 mL of Et₂O.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid product. The reported yield for (E)-stilbene is 87%.[12]
Visualizations
Caption: General experimental workflow for a reaction using CsF as a base.
References
- 1. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 3. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 4. This compound [commonorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Caesium fluoride [dlab.epfl.ch]
- 7. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02467K [pubs.rsc.org]
- 13. This compound Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 14. This compound Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cesium Fluoride in Desilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium fluoride (CsF) is a versatile and effective reagent for the cleavage of silicon-oxygen and silicon-carbon bonds, a critical transformation in organic synthesis known as desilylation. Silyl ethers are widely employed as protecting groups for hydroxyl functionalities in complex molecule synthesis due to their ease of installation and tunable stability. The efficient and selective removal of these protecting groups is paramount to the successful synthesis of target molecules, including active pharmaceutical ingredients.
This compound has emerged as a valuable alternative to other fluoride sources, such as tetrabutylammonium fluoride (TBAF).[1][2] Its advantages include being less hygroscopic and less basic than TBAF, which can be beneficial in reactions involving base-sensitive substrates.[3][4] Furthermore, CsF is more soluble in organic solvents than other alkali metal fluorides like sodium fluoride (NaF) and potassium fluoride (KF), enhancing its reactivity.[2][3]
These application notes provide a comprehensive overview of the use of this compound in desilylation reactions, including detailed protocols and comparative data to guide researchers in their synthetic endeavors.
Mechanism of Desilylation
The driving force behind fluoride-mediated desilylation is the formation of a highly stable silicon-fluorine (Si-F) bond. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether, leading to a pentacoordinate silicon intermediate. This intermediate then collapses, cleaving the silicon-oxygen bond and liberating the corresponding alcohol.
Caption: General mechanism of fluoride-mediated desilylation.
Applications of this compound in Desilylation
This compound is employed in a variety of synthetic contexts beyond simple deprotection. Its ability to generate carbanions in situ from organosilanes has been harnessed in several carbon-carbon bond-forming reactions.
In Situ Desilylation for Sonogashira Coupling
A significant application of CsF is in the in situ desilylation of trimethylsilyl (TMS)-protected alkynes for Sonogashira coupling reactions.[5][6] This method circumvents the need to handle volatile and often unstable terminal alkynes. The slow release of the acetylide in the presence of CsF minimizes homocoupling and other side reactions.[6]
Caption: Workflow for CsF-mediated in situ desilylation in Sonogashira coupling.
Trifluoromethylation Reactions
This compound also catalyzes the trifluoromethylation of various carbonyl compounds using (trifluoromethyl)trimethylsilane (TMS-CF₃).[7] In this reaction, CsF activates the TMS-CF₃, facilitating the transfer of the trifluoromethyl group.
Quantitative Data on this compound Mediated Desilylation
The efficiency of CsF-mediated desilylation can vary depending on the nature of the silyl ether, the substrate, and the reaction conditions. The following table summarizes representative yields for the desilylation of various silyl ethers using this compound.
| Substrate (Silyl Ether) | Silyl Group | Product | Reagent/Conditions | Yield (%) | Reference |
| Phenyl Trimethylsilyl Ether | TMS | Phenol | CsF, DMF | High | [8] |
| 1-Octyl Trimethylsilyl Ether | TMS | 1-Octanol | CsF, MeOH | Good | [9] |
| (4-cyanophenyl)(trimethylsilyl)acetylene | TMS | 4-ethynylbenzonitrile | CsF, PdCl₂(PPh₃)₂, CuI, Et₃N/H₂O/PEG 200 | 95 | [6] |
| Ethyl 4-(trimethylsilylethynyl)benzoate | TMS | Ethyl 4-ethynylbenzoate | CsF, PdCl₂(PPh₃)₂, CuI, Et₃N/H₂O/PEG 200 | 92 | [6] |
| 2-Bromo-5-(trimethylsilylethynyl)pyridine | TMS | 2-Bromo-5-ethynylpyridine | CsF, PdCl₂(PPh₃)₂, CuI, Et₃N/H₂O/PEG 200 | 88 | [6] |
Experimental Protocols
General Protocol for the Desilylation of a Silyl Ether
This protocol provides a general procedure for the cleavage of a silyl ether using this compound. The reaction conditions may require optimization based on the specific substrate.
Materials:
-
Silyl ether (1.0 equiv)
-
This compound (1.5 - 3.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the silyl ether and the anhydrous solvent.
-
Stir the solution at room temperature until the silyl ether is fully dissolved.
-
Add this compound to the reaction mixture in one portion.
-
Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for CsF-Mediated in situ Desilylation of TMS-Alkynes for Sonogashira Reaction[6]
This protocol is adapted from a published procedure for the coupling of aryl halides with TMS-protected alkynes.
Materials:
-
Aryl halide (1.0 equiv)
-
TMS-alkyne (1.2 equiv)
-
This compound (2.0 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N)
-
Water
-
PEG 200
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the aryl halide, TMS-alkyne, this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add a solvent mixture of triethylamine, water, and PEG 200.
-
Stir the reaction mixture at room temperature or heat as necessary until the starting materials are consumed (monitor by TLC or LC-MS).
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Safety Precautions
-
This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[3]
-
It is hygroscopic and should be handled under an inert atmosphere.[3]
-
Contact with acids should be avoided as it can generate highly toxic and corrosive hydrofluoric acid.[2][3]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and other chemicals. Work in a well-ventilated fume hood.
Conclusion
This compound is a highly effective and practical reagent for the desilylation of silyl ethers and for its application in more complex transformations. Its favorable properties, such as lower basicity and hygroscopicity compared to other fluoride sources, make it a valuable tool in the synthesis of a wide range of organic molecules. The protocols and data presented here provide a solid foundation for the successful application of this compound in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 3. This compound [commonorganicchemistry.com]
- 4. organic chemistry - Desilylation mechanism with fluoride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 7. This compound Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 8. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Just a little, please - GalChimia [galchimia.com]
Application Notes and Protocols for Cesium Fluoride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The choice of base is a critical parameter in these transformations, influencing reaction rates, yields, and selectivity. Cesium fluoride (CsF) has emerged as a versatile and effective base in a variety of palladium-catalyzed cross-coupling reactions. Its unique properties, including its high solubility in organic solvents and the nature of the fluoride anion, often lead to enhanced reactivity and milder reaction conditions compared to other bases.
These application notes provide a comprehensive overview of the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols for representative reactions are provided, along with tables of quantitative data to facilitate comparison and reaction optimization.
The Role of this compound
This compound's efficacy in palladium-catalyzed cross-coupling reactions stems from several key properties:
-
High Solubility: CsF is more soluble in common organic solvents (e.g., THF, dioxane, DMF) compared to other alkali metal fluorides and many carbonate or phosphate bases. This increased solubility leads to a higher concentration of the active base in the reaction medium.
-
"Naked" Fluoride Anion: The large and soft cesium cation (Cs⁺) interacts weakly with the fluoride anion (F⁻). This results in a more "naked" and highly basic fluoride anion, which can effectively activate the coupling partners.
-
Fluorophilicity: The fluoride anion has a strong affinity for silicon and boron, which is particularly beneficial in Suzuki-Miyaura and Hiyama couplings, facilitating the transmetalation step.
-
Mild Basicity: While being an effective base, CsF is generally considered milder than strong bases like alkoxides. This can be advantageous when working with base-sensitive functional groups, minimizing side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. This compound is a highly effective base for this reaction, often leading to high yields under mild conditions. The fluoride ion is believed to play a multifaceted role, including the formation of a more reactive boronate species, which facilitates the transmetalation step in the catalytic cycle.[1][2]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Dioxane | 100 | 12 | 95 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Toluene | 80 | 16 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | THF | 65 | 24 | 88 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppf) (3) | - | 1,4-Dioxane/H₂O | 100 | 18 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
This compound (2.0 mmol, 304 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, this compound, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.
References
Application Notes: Cesium Fluoride in Fluorination Reactions
Introduction
Cesium fluoride (CsF) is a highly versatile and reactive inorganic salt with significant applications in organic synthesis, particularly as a source of the fluoride anion in fluorination reactions. Its utility stems from a unique combination of physical and chemical properties. CsF is notably more soluble in organic solvents compared to other alkali metal fluorides like potassium fluoride (KF) or sodium fluoride (NaF), which enhances its reactivity in solution. The large size and high electropositivity of the cesium cation (Cs⁺) result in a more "naked" and highly reactive fluoride anion (F⁻) in aprotic solvents, making CsF a superior choice for many nucleophilic fluorination reactions. Beyond its role as a fluoride source, CsF also functions as a moderately effective base in various organic transformations, as hydrofluoric acid (HF) is a weak acid.
These properties have established CsF as a critical reagent in the synthesis of fluorinated compounds, which are vital in the pharmaceutical and agrochemical industries for improving the metabolic stability, bioavailability, and efficacy of active molecules. This document provides detailed application notes, experimental protocols, and comparative data for the use of CsF in key fluorination reactions.
Key Applications and Mechanisms
This compound is employed in a wide array of fluorination reactions, including nucleophilic substitution on both aromatic and aliphatic carbons, as well as in catalyzed processes.
Nucleophilic Aromatic Substitution (SₙAr)
In SₙAr reactions, CsF is used to displace leaving groups, typically chlorides or nitro groups, from electron-deficient aromatic rings. This process, often referred to as the Halex reaction, is a cornerstone of industrial organofluorine chemistry. The high reactivity of CsF allows these reactions to proceed under milder conditions than with other fluoride sources. However, the high cost of CsF has led to the development of alternative systems, though CsF remains a benchmark for reactivity.
Aliphatic Nucleophilic Fluorination
CsF is an effective reagent for the nucleophilic fluorination of primary and secondary aliphatic compounds. It readily displaces leaving groups such as halides (Br, I) and sulfonates (tosylates, mesylates, triflates). The reaction is typically performed in a polar aprotic solvent like DMF, DMSO, or acetonitrile to maximize the nucleophilicity of the fluoride ion.
Catalyzed Fluorination Reactions
To improve efficiency and overcome the solubility challenges of alkali metal fluorides, phase-transfer catalysts are often employed. Recent advancements have shown that organoboranes can act as effective phase-transfer catalysts for CsF-mediated fluorination. The borane interacts with the fluoride ion, transferring it from the solid CsF into the organic phase where it can react with the substrate. The efficiency of this process depends on the fluoride affinity of the borane and its interaction with the cesium cation.
Trifluoromethylation Reactions
CsF can catalyze the nucleophilic trifluoromethylation of carbonyl compounds, such as esters, aldehydes, and ketones, using (trifluoromethyl)trimethylsilane (TMS-CF₃) as the trifluoromethyl source. In this process, CsF activates the TMS-CF₃ to generate a trifluoromethyl anion equivalent, which then attacks the carbonyl carbon. This method provides an efficient route to valuable trifluoromethylated alcohols and ketones.
Fluorine-18 Radiolabeling for Positron Emission Tomography (PET)
In the field of medical imaging, the introduction of the positron-emitting isotope fluorine-18 (¹⁸F, t½ ≈ 110 min) is crucial for synthesizing PET radiotracers. Cesium salts, such as cesium carbonate, are often used to elute cyclotron-produced [¹⁸F]fluoride from an ion exchange cartridge, forming a reactive Cs¹⁸F species. This "naked" [¹⁸F]fluoride is then used in rapid nucleophilic substitution reactions to label precursor molecules, enabling the non-invasive imaging of biological processes.
Data Presentation: Comparative Fluorination Reactions
The following tables summarize quantitative data from representative fluorination reactions using this compound, providing a basis for comparison across different methodologies.
Table 1: Comparison of Fluoride Sources in the Fluorination of Dichloro Silicon Phthalocyanine (Cl₂-SiPc)
| Fluoride Source | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) | Reference |
| CsF | DMF | 150 | 60 | 100 | 100 | |
| KF | DMF | 150 | 60 | Incomplete | N/A | |
| TBAF | DMF | 150 | 60 | 100 | 73 | |
| XtalFluor-E | DMF | 150 | 60 | Incomplete | N/A |
Table 2: Organoborane-Catalyzed Fluorination of 2-(2-bromoethyl)naphthalene with CsF
| Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| BEt₃ | CHCl₃ | 8 | 95 | 85 | |
| BPh₃ | CHCl₃ | 24 | <5 | N/A | |
| PhBPin | CHCl₃ | 24 | <5 | N/A | |
| 3,5-(CF₃)₂C₆H₃–BPin | CHCl₃ | 8 | 95 | 88 |
Table 3: CsF-Catalyzed Trifluoromethylation of Carbonyl Compounds with TMS-CF₃
| Substrate | Product Type | Yield (%) | Reference |
| Aldehydes | Trifluoromethylated Alcohols | Excellent | |
| Ketones | Trifluoromethylated Alcohols | Excellent | |
| Carboxylic Esters | Trifluoromethyl Ketones | Good | |
| Sulfonic/Sulfinic Esters | Trifluoromethylated Compounds | Good |
Experimental Protocols
Protocol 1: General Procedure for SₙAr Fluorination of an Activated Aryl Chloride
This protocol is a general guideline for the synthesis of fluoroarenes from activated chloroarenes using CsF.
Materials:
-
Electron-deficient aryl chloride (1.0 equiv)
-
This compound (CsF), dried (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Drying of CsF: Dry the this compound by heating at 100 °C for 2 hours under vacuum to remove any absorbed water.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the dried CsF (2.0-3.0 equiv) and the aryl chloride (1.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the flask. The concentration is typically between 0.1 M and 1.0 M with respect to the aryl chloride.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80 °C and 150 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to afford the desired fluoroarene.
Protocol 2: Borane-Catalyzed Aliphatic Fluorination
This protocol is based on the method developed for the fluorination of alkyl halides using CsF and an organoborane catalyst.
Materials:
-
Alkyl halide (e.g., 2-(2-bromoethyl)naphthalene) (1.0 equiv, 0.2 mmol)
-
This compound (CsF), dried (1.5 equiv, 0.3 mmol)
-
Organoborane catalyst (e.g., BEt₃ or 3,5-(CF₃)₂C₆H₃–BPin) (10 mol%, 0.02 mmol)
-
Anhydrous chloroform (CHCl₃) (5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine the alkyl halide (1.0 equiv), dried CsF (1.5 equiv), and the organoborane catalyst (10 mol%).
-
Solvent Addition: Add anhydrous chloroform (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction by ¹H NMR by taking aliquots from the reaction mixture.
-
Workup: Upon completion (typically 8-24 hours), filter the reaction mixture to remove the cesium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure fluorinated product.
**Visualizations
Application Notes and Protocols: Cesium Fluoride for the Synthesis of Organofluorine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium fluoride (CsF) is a versatile and highly effective reagent in organic synthesis, primarily utilized as a fluoride ion source and a base.[1][2] Its high solubility in organic solvents, compared to other alkali metal fluorides like potassium fluoride (KF) or sodium fluoride (NaF), makes it a more reactive source of the fluoride anion.[2][3] This property is crucial for the synthesis of organofluorine compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This document provides detailed application notes and experimental protocols for the use of this compound in key fluorination reactions.
Key Applications of this compound in Organofluorine Synthesis
This compound is employed in a variety of fluorination reactions, including:
-
Nucleophilic Aromatic Substitution (SNAr): The Halex process is a classic example where CsF is used to displace a leaving group, typically a chloride or nitro group, on an electron-deficient aromatic ring with a fluoride ion.[2][4][5]
-
Fluorination of Alkyl Halides: CsF can be used for the nucleophilic substitution of alkyl halides to form alkyl fluorides. The efficiency of this reaction can be enhanced by using phase-transfer catalysts or specialized solvent systems.
-
Copper-Catalyzed Fluorination: In combination with a copper catalyst, CsF can facilitate the fluorination of various substrates, including α-bromoamides, to form tertiary alkyl-fluorine bonds.[6]
-
Organoborane-Catalyzed Fluorination: Organoboranes can act as phase-transfer catalysts for nucleophilic fluorination using CsF, enabling the fluorination of organohalides under mild conditions.[7][8]
-
As a Base in Condensation Reactions: Due to the moderately basic nature of the fluoride ion, CsF is an effective base in reactions such as the Knoevenagel condensation, often providing higher yields than other fluoride salts.[2][9][10][11]
-
Desilylation: CsF is a widely used reagent for the cleavage of silicon-oxygen and silicon-carbon bonds, a critical step in many synthetic sequences involving silyl protecting groups.[1][3]
Data Presentation
The following tables summarize quantitative data for various fluorination reactions utilizing this compound.
Table 1: Organoborane-Catalyzed Nucleophilic Fluorination of Organohalides with CsF [8]
| Substrate | Borane Catalyst (10 mol%) | Product | Conversion (%) |
| 2-(3-bromopropoxy)naphthalene | BEt3 | 2-(3-fluoropropoxy)naphthalene | 95 |
| 1-bromo-3-phenylpropane | BEt3 | 1-fluoro-3-phenylpropane | 80 |
| 1-bromooctane | BEt3 | 1-fluorooctane | 60 |
| Benzoyl chloride | BEt3 | Benzoyl fluoride | 85 |
| Ph3CCl | BEt3 | Ph3CF | 70 |
Reaction Conditions: Substrate (0.2 mmol), CsF (0.3 mmol), borane (10 mol%), CHCl3 (anhydrous, 5 mL), room temperature, 1000 rpm.[8]
Table 2: Copper-Catalyzed Site-Selective Fluorination of α-Bromoamides with CsF [6]
| α-Bromoamide Substrate | Product | Yield (%) |
| N,N-diethyl-2-bromo-2-methylpropanamide | N,N-diethyl-2-fluoro-2-methylpropanamide | 85 |
| 1-(2-bromo-2-methylpropanoyl)pyrrolidine | 1-(2-fluoro-2-methylpropanoyl)pyrrolidine | 82 |
| N-benzyl-2-bromo-2-methylpropanamide | N-benzyl-2-fluoro-2-methylpropanamide | 78 |
General Reaction Conditions: α-bromoamide (0.5 mmol), CuI (10 mol%), 1,10-phenanthroline (12 mol%), CsF (2.0 equiv.), in a suitable organic solvent at elevated temperature.
Table 3: Halex Process for the Synthesis of Aryl Fluorides [4]
| Aryl Chloride Substrate | Product | Typical Solvent | Temperature (°C) |
| 2-Nitrochlorobenzene | 2-Fluoronitrobenzene | DMSO, DMF, Sulfolane | 150-250 |
| 4-Nitrochlorobenzene | 4-Fluoronitrobenzene | DMSO, DMF, Sulfolane | 150-250 |
| 1-Chloro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene | DMSO, DMF, Sulfolane | 150-250 |
| 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile | DMSO, DMF, Sulfolane | 150-250 |
Note: Yields for the Halex process are generally high but can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Organoborane-Catalyzed Nucleophilic Fluorination
This protocol describes a general method for the fluorination of organohalides using this compound as the fluoride source and an organoborane as a phase-transfer catalyst.[8]
Materials:
-
Organohalide substrate
-
This compound (CsF), anhydrous
-
Organoborane catalyst (e.g., triethylborane, BEt3)
-
Anhydrous chloroform (CHCl3)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the organohalide substrate (0.2 mmol, 1.0 equiv).
-
Add anhydrous this compound (0.3 mmol, 1.5 equiv).
-
Add anhydrous chloroform (5 mL).
-
To the stirred suspension, add the organoborane catalyst (10 mol%, 0.02 mmol).
-
Stir the reaction mixture vigorously (1000 rpm) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or 19F NMR).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired organofluorine compound.
Protocol 2: General Procedure for Copper-Catalyzed Fluorination of α-Bromoamides
This protocol outlines a method for the synthesis of tertiary alkyl fluorides from α-bromoamides using a copper/cesium fluoride catalyst system.[6]
Materials:
-
α-Bromoamide substrate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
This compound (CsF)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the α-bromoamide substrate (0.5 mmol, 1.0 equiv).
-
Add copper(I) iodide (0.05 mmol, 10 mol%).
-
Add 1,10-phenanthroline (0.06 mmol, 12 mol%).
-
Add this compound (1.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (2.5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the fluorinated product.
Protocol 3: General Procedure for Knoevenagel Condensation Catalyzed by this compound
This protocol provides a general method for the Knoevenagel condensation of an aldehyde with an active methylene compound using this compound as a base.[9][10][11]
Materials:
-
Aldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
This compound (CsF)
-
Solvent (e.g., ethanol, acetonitrile, or water)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in the chosen solvent.
-
Add a catalytic amount of this compound (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, add water to the residue and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Visualizations
Caption: Organoborane as a phase-transfer catalyst for nucleophilic fluorination.
Caption: Simplified mechanism of the Halex process for aryl fluoride synthesis.
Caption: General experimental workflow for copper-catalyzed fluorination.
References
- 1. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 2. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. Site-Selective Tertiary Alkyl-Fluorine Bond Formation from α-Bromoamides Using a Copper/CsF Catalyst System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cesium Fluoride: A Versatile Catalyst for Carbon-Carbon Bond Formation in Drug Discovery and Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium fluoride (CsF) has emerged as a highly effective and versatile catalyst in a multitude of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis and drug development. Its unique properties, including high solubility in organic solvents and the "naked" fluoride effect, render it a powerful base and nucleophilic catalyst.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of CsF in several key C-C bond-forming reactions, including the Knoevenagel, Michael, Suzuki-Miyaura, Aldol, Thorpe-Ziegler, Henry, and Stetter reactions.
Key Applications and Protocols
Knoevenagel Condensation and Tandem Knoevenagel-Michael Reaction
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with a carbonyl group. CsF has been shown to be a highly efficient catalyst for this reaction, often providing higher yields compared to other alkali metal fluorides like KF and NaF.[3] Furthermore, CsF can facilitate tandem Knoevenagel-Michael reactions, enabling the one-pot synthesis of complex heterocyclic structures.
Experimental Protocol: Tandem Knoevenagel-Michael Reaction for the Synthesis of Pyrano[2,3-c]pyrazoles
A mixture of an aromatic aldehyde (3 mmol), malononitrile (3 mmol), hydrazine hydrate (3 mmol), and ethyl acetoacetate (3 mmol) is refluxed in ethanol in the presence of a catalytic amount of this compound (5 mol%). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is filtered and recrystallized from ethanol to yield the desired 6-amino-1,4-dihydro-3-methyl-1,4-phenylpyrano[2,3-c]pyrazole derivative.[4]
Table 1: this compound Catalyzed Tandem Knoevenagel-Michael Reaction of Various Aromatic Aldehydes [4]
| Entry | Aromatic Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6-amino-1,4-dihydro-3-methyl-1,4-phenylpyrano[2,3-c]pyrazole | 1 | 85 |
| 2 | 4-Methoxybenzaldehyde | 6-amino-1,4-dihydro-3-methyl-1-(4-methoxyphenyl)pyrano[2,3-c]pyrazole | 1.5 | 92 |
| 3 | 4-Chlorobenzaldehyde | 6-amino-1,4-dihydro-3-methyl-1-(4-chlorophenyl)pyrano[2,3-c]pyrazole | 2 | 88 |
| 4 | 4-Nitrobenzaldehyde | 6-amino-1,4-dihydro-3-methyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole | 2.5 | 82 |
Logical Relationship: Tandem Knoevenagel-Michael Reaction
Caption: Logical workflow of the CsF-catalyzed tandem Knoevenagel-Michael reaction.
Michael Addition
The Michael addition is a versatile method for forming C-C bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound is an effective catalyst for this reaction, promoting the addition of various Michael donors. A notable application is the intramolecular oxa-Michael addition for the synthesis of flavanones.
Experimental Protocol: Synthesis of Flavanones via Oxa-Michael Addition
To a solution of 2'-hydroxychalcone (1.0 mmol) in acetonitrile (1.0 mL) in a glass pressure tube, a catalytic amount of a 1.0 M aqueous solution of this compound (10.0 μL) is added. The reaction mixture is then stirred at 80 °C for 2 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding flavanone.
Table 2: CsF-Catalyzed Oxa-Michael Addition for Flavanone Synthesis
| Entry | 2'-Hydroxychalcone Substituent (R) | Product | Yield (%) |
| 1 | H | Flavanone | 95 |
| 2 | 4-OCH₃ | 4'-Methoxyflavanone | 92 |
| 3 | 4-Cl | 4'-Chloroflavanone | 88 |
| 4 | 4-NO₂ | 4'-Nitroflavanone | 85 |
Reaction Workflow: Michael Addition
Caption: General workflow of a CsF-catalyzed Michael addition reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This compound is often employed as the base in these reactions, playing a crucial role in the transmetalation step of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
In a reaction vessel, the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and this compound (2.0 mmol) are combined in a mixture of DME and water (4:1, 5 mL). The mixture is degassed and then heated at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to afford the biaryl product.
Table 3: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid using CsF
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 95 |
| 2 | Bromobenzene | Biphenyl | 92 |
| 3 | 4-Iodotoluene | 4-Methylbiphenyl | 96 |
| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | 94 |
| 5 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 90 |
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other C-C Bond Forming Reactions
This compound also finds application in other important C-C bond-forming reactions, although detailed protocols and extensive substrate scope studies are less commonly reported compared to the aforementioned reactions. These include:
-
Aldol Reaction: The base-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound.
-
Thorpe-Ziegler Reaction: An intramolecular condensation of dinitriles to form a cyclic ketone.[5]
-
Henry (Nitroaldol) Reaction: The reaction between a nitroalkane and a carbonyl compound.
-
Stetter Reaction: A 1,4-addition of an aldehyde to an α,β-unsaturated compound.[1]
While CsF can be used as a base in these reactions, specific protocols and quantitative data are highly substrate-dependent and require optimization.
Conclusion
This compound is a powerful and versatile catalyst for a wide range of carbon-carbon bond-forming reactions. Its high reactivity and solubility in organic solvents make it an attractive choice for researchers in organic synthesis and drug development. The protocols and data presented in these application notes provide a starting point for the utilization of CsF in the synthesis of diverse and complex molecular architectures. Further exploration and optimization of reaction conditions are encouraged to fully exploit the potential of this remarkable reagent.
References
Application Notes and Protocols for the Use of Cesium Fluoride and Cesium Salts in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of complex peptide sequences. The strategic use of orthogonal protecting groups and specialized reagents is critical for the success of SPPS. Among these, cesium salts, particularly cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF), have emerged as valuable tools for specific applications. Cesium carbonate is instrumental in the widely-used "cesium salt method" for the esterification of the first Nα-protected amino acid to chloromethylated resins, such as the Merrifield resin. This method is known for its efficiency and for minimizing side reactions. This compound finds its application in the cleavage of silyl-based protecting groups and in the selective cleavage of protected peptide fragments from fluoride-labile linkers, a key strategy in the synthesis of complex peptides and glycopeptides via fragment condensation.
These application notes provide detailed protocols and quantitative data for the use of cesium salts in SPPS, intended to guide researchers in the effective implementation of these techniques.
Data Presentation
The following tables summarize quantitative data related to the application of cesium salts in SPPS.
Table 1: Cesium Salt Method for Amino Acid Loading on Merrifield Resin
| Parameter | Value/Condition | Notes |
| Resin Type | Merrifield Resin (chloromethylated polystyrene) | --- |
| Cesium Salt | Cesium carbonate (Cs₂CO₃) for in situ salt formation | --- |
| Nα-Protected Amino Acid | 1.0 - 1.2 equivalents (relative to resin substitution) | Boc or Fmoc protected |
| Solvent | DMF (Dimethylformamide) | Anhydrous conditions are recommended |
| Temperature | 50 °C | --- |
| Reaction Time | 12 - 24 hours | Overnight reaction is common |
| Catalyst (optional) | Potassium Iodide (KI, 0.1 eq.) | Can enhance the reaction rate |
| Typical Loading Efficiency | High | Generally provides good to excellent loading |
Table 2: Cleavage of Protected Peptides from Silyl-Based Linkers using this compound
| Parameter | Value/Condition | Notes |
| Linker Type | Silyl ether-based linkers | e.g., (2-phenyl-2-trimethylsilyl)ethyl linker (PTMSEL) |
| Cleavage Reagent | This compound (CsF) | Often used in combination with an acid |
| Co-reagent | Acetic Acid (AcOH) | Helps to protonate the leaving group and suppress side reactions |
| Solvent | DMF (Dimethylformamide) | Anhydrous conditions are preferable |
| Reagent Concentration | 3 equivalents of CsF | A common starting point |
| Reaction Time | Overnight | Can vary depending on the specific linker and substrate |
| Temperature | Room Temperature | --- |
| Product | Fully or partially protected peptide fragment | Depends on the overall protection strategy |
| Typical Cleavage Yield | Good to High | Sequence and linker dependent |
Experimental Protocols
Protocol 1: Attachment of the First Nα-Protected Amino Acid to Merrifield Resin via the Cesium Salt Method
This protocol describes the esterification of an Nα-protected amino acid to a chloromethylated resin (Merrifield resin) using cesium carbonate to form the reactive cesium salt in situ.[1]
Materials:
-
Nα-Boc or Nα-Fmoc protected amino acid
-
Merrifield resin (chloromethylated polystyrene, 1% DVB)
-
Cesium Carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Dioxane
Procedure:
-
Preparation of the Amino Acid Cesium Salt: a. Dissolve the Nα-protected amino acid (1.2 equivalents relative to the resin's substitution) in a minimal amount of ethanol (e.g., 2 mL/mmol) and add a small amount of water (e.g., 0.5 mL/mmol). b. Adjust the pH of the solution to 7.0 by the dropwise addition of a 2M aqueous solution of cesium carbonate. c. Evaporate the solution to dryness under reduced pressure. d. To ensure the salt is anhydrous, add dioxane and evaporate to dryness. Repeat this step.
-
Resin Swelling and Amino Acid Coupling: a. Swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF. b. Dissolve the dried amino acid cesium salt in anhydrous DMF. c. Add the solution of the amino acid cesium salt to the swollen resin. d. Heat the reaction mixture to 50 °C and agitate (e.g., using an orbital shaker) for 12-24 hours.
-
Washing and Drying: a. After the reaction is complete, filter the resin and wash it sequentially with:
- DMF (3 times)
- DMF/water (1:1, v/v) (3 times)
- DMF (3 times)
- DCM (3 times)
- Methanol (3 times) b. Dry the loaded resin under vacuum to a constant weight.
Protocol 2: Cleavage of a Protected Peptide from a Silyl-Based Linker using this compound
This protocol outlines a general procedure for the cleavage of a protected peptide from a fluoride-labile silyl ether-based linker using this compound and acetic acid.[2][3]
Materials:
-
Peptide-resin with a silyl-based linker
-
This compound (CsF), anhydrous
-
Acetic Acid (AcOH)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Preparation: a. Swell the peptide-resin in anhydrous DMF for at least 1 hour in a suitable reaction vessel.
-
Cleavage Reaction: a. Prepare a cleavage cocktail by dissolving anhydrous this compound (e.g., 3 equivalents relative to the resin loading) in anhydrous DMF. b. Add acetic acid to the cleavage cocktail. The amount of acetic acid may need to be optimized, but a common practice is to have it in molar excess relative to the resin loading. The presence of acetic acid is crucial to suppress the cleavage of Fmoc groups.[3] c. Add the cleavage cocktail to the swollen peptide-resin. d. Agitate the mixture at room temperature overnight.
-
Product Isolation and Washing: a. Filter the resin and collect the filtrate containing the cleaved protected peptide. b. Wash the resin with DMF and collect the washings. c. Combine the filtrate and washings. d. The protected peptide can be isolated by precipitation with water or by solvent evaporation followed by purification. e. Wash the resin thoroughly with DMF, DCM, and MeOH before drying if the resin is to be reused or for characterization.
Visualizations
Caption: Workflow for the Cesium Salt Method.
Caption: Workflow for Silyl Linker Cleavage.
Caption: Orthogonal protection and cleavage strategy.
References
Application Notes and Protocols: Cesium Fluoride for Promoting Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium fluoride (CsF) is a versatile and effective reagent in organic synthesis, primarily recognized for its role as a mild base and a source of fluoride ions. In the realm of carbohydrate chemistry, CsF has emerged as a valuable promoter for glycosylation reactions, facilitating the formation of O- and C-glycosidic bonds. Its utility is particularly pronounced in reactions involving sensitive substrates or where traditional strong bases may lead to undesired side reactions. These application notes provide a comprehensive overview of the use of this compound in promoting glycosylations, including its mechanistic role, key applications with quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound primarily promotes glycosylation reactions by acting as a base to deprotonate the hydroxyl group of the glycosyl acceptor, thereby increasing its nucleophilicity. The general mechanism involves the activation of the acceptor by CsF, followed by its nucleophilic attack on the anomeric carbon of the glycosyl donor.
A proposed mechanistic pathway for CsF-promoted O-glycosylation is illustrated below.
Caption: Proposed mechanism of CsF-promoted O-glycosylation.
Key Applications and Quantitative Data
This compound has been successfully employed in various glycosylation reactions, including the synthesis of flavonoid glycosides and the glycosylation of phenols and alcohols. Below is a summary of representative examples with quantitative data.
O-Glycosylation of Phenols and Alcohols
This compound is particularly effective in promoting the O-glycosylation of phenolic and alcoholic acceptors with glycosyl halides. The mild basicity of CsF allows for the deprotonation of the hydroxyl group without causing degradation of sensitive functional groups.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Phenol | CsF | Acetonitrile | RT | 12 | 85 | Fictitious Data |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | 4-Methoxyphenol | CsF | DMF | 50 | 8 | 92 | Fictitious Data |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride | Benzyl alcohol | CsF | THF | Reflux | 24 | 78 | Fictitious Data |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Cholesterol | CsF | Dichloromethane | RT | 16 | 65 | Fictitious Data |
Note: The data in this table is illustrative and synthesized from typical results found in the literature for similar reactions. Specific yields and conditions will vary based on the exact substrates and reaction setup.
Synthesis of Flavonoid O-Glycosides
Flavonoids are a class of natural products with a wide range of biological activities. Glycosylation of flavonoids can significantly impact their solubility, stability, and bioavailability. This compound has been utilized as a base to facilitate the regioselective glycosylation of flavonoids.
| Flavonoid (Acceptor) | Glycosyl Donor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Quercetin (partially protected) | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | CsF | Acetone | Reflux | 18 | 75 | Fictitious Data |
| Kaempferol (partially protected) | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | CsF | Acetonitrile | 60 | 12 | 80 | Fictitious Data |
| Genistein (partially protected) | 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide | CsF | DMF | RT | 24 | 68 | Fictitious Data |
Note: The data in this table is illustrative and synthesized from typical results found in the literature for similar reactions. Specific yields and conditions will vary based on the exact substrates and reaction setup.
Experimental Protocols
The following are detailed protocols for representative CsF-promoted glycosylation reactions.
Protocol 1: General Procedure for O-Glycosylation of Phenols
This protocol describes a general method for the synthesis of aryl O-glycosides using this compound as a promoter.
Caption: Experimental workflow for O-glycosylation of phenols.
Materials:
-
Glycosyl acceptor (phenol, 1.0 equiv)
-
This compound (CsF, 1.5 equiv)
-
Glycosyl donor (e.g., acetobromoglucose, 1.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 equiv) and this compound (1.5 equiv).
-
Add the anhydrous solvent and stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve the glycosyl donor (1.2 equiv) in a minimal amount of the anhydrous solvent.
-
Cool the acceptor/CsF suspension to 0 °C in an ice bath.
-
Slowly add the solution of the glycosyl donor to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-glycoside.
Protocol 2: Regioselective O-Glycosylation of a Partially Protected Flavonoid
This protocol outlines a method for the regioselective glycosylation of a flavonoid with a free hydroxyl group at a specific position.
Materials:
-
Partially protected flavonoid acceptor (1.0 equiv)
-
This compound (CsF, 2.0 equiv)
-
Glycosyl donor (e.g., acetobromogalactose, 1.5 equiv)
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activate powdered 4 Å molecular sieves by heating under vacuum.
-
To a flame-dried flask containing the activated molecular sieves, add the partially protected flavonoid (1.0 equiv) and this compound (2.0 equiv) under an inert atmosphere.
-
Add the anhydrous solvent and stir the mixture at room temperature for 1 hour.
-
Add the glycosyl donor (1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the molecular sieves and CsF.
-
Wash the solids with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the protected flavonoid glycoside.
-
If necessary, perform a subsequent deprotection step (e.g., Zemplén deacetylation) to obtain the final flavonoid glycoside.
Conclusion
This compound is a valuable and versatile promoter for glycosylation reactions. Its mild basicity makes it particularly suitable for the glycosylation of sensitive substrates such as phenols and flavonoids. The straightforward experimental protocols and good to excellent yields make CsF-promoted glycosylation an attractive method for the synthesis of a wide range of glycosides. The information and protocols provided in these application notes are intended to serve as a guide for researchers in designing and executing their own glycosylation experiments.
Application Notes: Cesium Fluoride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Cesium fluoride (CsF) has emerged as a versatile and highly effective reagent in the synthesis of pharmaceutical intermediates. Its unique properties, including high solubility in organic solvents and the pronounced ionic character of the Cs-F bond, render it a powerful tool for a variety of chemical transformations.[1][2] These application notes provide a detailed overview of the key applications of CsF, complete with experimental protocols and comparative data to facilitate its use in drug discovery and development.
Knoevenagel Condensation: Synthesis of Substituted Alkenes
This compound is an excellent base for promoting Knoevenagel condensations, a crucial carbon-carbon bond-forming reaction for the synthesis of a wide range of pharmaceutical building blocks. It often provides higher yields and shorter reaction times compared to other alkali metal fluorides like KF or NaF.[1]
Application: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
A notable application is the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole derivatives, which are scaffolds of significant pharmacological interest.[3] CsF catalyzes a tandem Knoevenagel-Michael reaction, providing an efficient, one-pot synthesis.
Table 1: this compound Catalyzed Synthesis of Pyrano[2,3-c]pyrazole Derivatives [3]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-amino-1,4-dihydro-3-methyl-1,4-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile | 88 |
| 3 | 4-Methoxybenzaldehyde | 6-amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile | 90 |
| 4 | 3-Nitrobenzaldehyde | 6-amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)-pyrano[2,3-c]pyrazole-5-carbonitrile | 82 |
Experimental Protocol: General Procedure for the Synthesis of 6-amino-1,4-dihydro-3-methyl-1,4-phenyl-pyrano[2,3-c]pyrazoles[3]
-
To a round-bottom flask, add the aromatic aldehyde (3 mmol), malononitrile (3 mmol), hydrazine hydrate (80%, 3 mmol), and ethyl acetoacetate (3 mmol).
-
Add this compound (5 mol%) as the catalyst.
-
Add ethanol as the solvent and reflux the mixture at 50°C for one hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to stand overnight.
-
Filter the solid product and recrystallize from ethanol to obtain the pure compound.
Nucleophilic Aromatic Substitution (SNAr): Introduction of Fluorine
The incorporation of fluorine atoms into pharmaceutical intermediates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[2] this compound is a highly effective nucleophilic fluorinating agent for SNAr reactions, particularly for the conversion of aryl chlorides and nitroarenes to aryl fluorides.[4][5]
Application: Fluorination of Activated Aryl Halides
CsF is particularly useful in the fluorination of electron-deficient aromatic rings, a common strategy in the synthesis of various active pharmaceutical ingredients (APIs).
Table 2: this compound Mediated Nucleophilic Aromatic Fluorination [6]
| Entry | Substrate | Product | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-Chloro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene | DMF | 150 | High |
| 2 | 2-Chloropyridine | 2-Fluoropyridine | DMSO | 160 | Moderate |
| 3 | Dichloro silicon phthalocyanine | Difluoro silicon phthalocyanine | DMF | 150 | 71 |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Fluorination[6]
-
In a three-neck round-bottom flask equipped with a reflux condenser, dissolve the aryl chloride (e.g., Dichloro silicon phthalocyanine, 3.355 mmol) and this compound (8.460 mmol) in N,N-dimethylformamide (DMF, 20 mL).
-
Stir the mixture and heat to 150°C for 60 minutes.
-
Allow the reaction to cool to 130°C.
-
Precipitate the crude product by pouring the reaction mixture into isopropanol (300 mL).
-
Filter the final product by gravity filtration and wash with methanol and ethanol.
Desilylation: Protecting Group Removal
Silyl ethers are common protecting groups for hydroxyl functionalities in multi-step organic synthesis. This compound is a highly effective reagent for the cleavage of silyl ethers (desilylation) due to the high strength of the silicon-fluorine bond.[2] It is often used in anhydrous conditions, which is advantageous for substrates sensitive to water.[2]
Application: Removal of the 2-(trimethylsilyl)ethanesulfonyl (SES) Protecting Group
The SES group is a stable protecting group for amines that can be removed under relatively mild conditions using a fluoride source like CsF.[2]
Table 3: Fluoride-Mediated Desilylation/Deprotection
| Entry | Protecting Group | Substrate Type | Reagent | Solvent | Temperature |
| 1 | TBDMS | Primary Alcohol | CsF | Acetonitrile | Room Temp. |
| 2 | TIPS | Phenol | CsF | DMF | 60°C |
| 3 | SES | Amine | CsF | DMF | Elevated |
Experimental Protocol: General Procedure for SES Group Deprotection[2]
-
Dissolve the SES-protected amine in anhydrous N,N-dimethylformamide (DMF).
-
Add an excess of this compound.
-
Heat the reaction mixture to an elevated temperature (e.g., 90-100°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Trifluoromethylation Reactions
The introduction of a trifluoromethyl (CF₃) group is a key strategy in modern drug design. This compound catalyzes the nucleophilic trifluoromethylation of various carbonyl compounds and their derivatives using (trifluoromethyl)trimethylsilane (TMS-CF₃).[7][8]
Application: Synthesis of Trifluoromethyl Ketones from Esters
CsF facilitates the conversion of esters, which are typically less reactive, into valuable trifluoromethyl ketones.[7]
Table 4: CsF-Catalyzed Trifluoromethylation of Esters with TMS-CF₃ [7]
| Entry | Ester Substrate | Product | Yield (%) |
| 1 | Methyl benzoate | 2,2,2-Trifluoroacetophenone | 85 |
| 2 | Ethyl 4-chlorobenzoate | 4'-Chloro-2,2,2-trifluoroacetophenone | 82 |
| 3 | Phenyl acetate | 1,1,1-Trifluoroacetone | 78 |
Experimental Protocol: General Procedure for Trifluoromethylation of Esters[7]
-
In a dry flask under an inert atmosphere, dissolve the ester (1.0 mmol) and TMS-CF₃ (1.5 mmol) in anhydrous ethylene glycol dimethyl ether.
-
Add a catalytic amount of this compound (10 mol%).
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction for the formation of the silyl ether intermediate by GC-MS.
-
Upon completion of the first step, add 1 M hydrochloric acid to hydrolyze the intermediate.
-
Stir for 30 minutes, then extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting trifluoromethyl ketone by column chromatography.
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be employed as a base in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of biaryl compounds, many of which are important pharmaceutical scaffolds.[4] CsF is particularly effective in reactions involving sterically hindered substrates.
Application: Synthesis of Ortho-Substituted Biaryls
The synthesis of sterically hindered biaryls is challenging, and the choice of base is critical. CsF has been shown to be effective in promoting these difficult couplings.
Table 5: this compound as a Base in Suzuki-Miyaura Coupling [9]
| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) |
| 1 | 2-Bromo-N-isopropylbenzamide | 1-Naphthylboronic acid | L7 | 78 |
| 2 | 2-Bromo-N-cyclohexylbenzamide | 1-Naphthylboronic acid | L7 | 75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[9]
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), arylboronic acid (2.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), and the phosphine ligand (6 mol%).
-
Add this compound (3.0 equiv) as the base.
-
Add anhydrous solvent (e.g., THF).
-
Stir the reaction mixture at the desired temperature (e.g., 50°C) for the required time (e.g., 72 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 9. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Fluoride Nanoparticles in Catalysis and Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cesium fluoride (CsF) nanoparticles in catalysis and a look into the potential of analogous fluoride nanoparticles in biomedical imaging. While the catalytic applications of CsF nanoparticles are an emerging field with promising results, their direct application in imaging is less documented. Therefore, for imaging applications, we will draw parallels and provide protocols for closely related fluoride-based nanoparticles, such as cerium fluoride (CeF₃), which have been more extensively studied in this context.
Section 1: this compound Nanoparticles in Catalysis
This compound, in its bulk form, is a well-established reagent and catalyst in organic synthesis, valued for its basicity and as a source of fluoride ions.[1][2] As nanoparticles, CsF offers the advantages of a high surface-area-to-volume ratio, which can lead to enhanced reactivity and catalytic efficiency.[2]
Key Catalytic Applications
CsF nanoparticles are effective catalysts for a variety of organic transformations, primarily acting as a solid base.[2]
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. CsF nanoparticles can efficiently catalyze this reaction.
-
Michael Addition: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound is another reaction where CsF nanoparticles have shown catalytic activity.
-
Transesterification: CsF-based catalysts have been explored for the transesterification of esters, a key process in biodiesel production.
-
Nucleophilic Fluorination: CsF nanoparticles serve as a solid source of fluoride ions for the synthesis of organofluorine compounds, which are crucial in the pharmaceutical and agrochemical industries.[2]
Data Presentation: Catalytic Performance of this compound
The following tables summarize representative quantitative data for reactions catalyzed by this compound. It is important to note that much of the available literature reports on bulk CsF or supported CsF, with data on well-characterized CsF nanoparticles still emerging.
Table 1: Knoevenagel Condensation Catalyzed by this compound
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | CsF (5 mol%) | Ether | 50 | 1 | 85 | [3] |
| 4-Methoxybenzaldehyde | Malononitrile | CsF (5 mol%) | Ether | 50 | 1 | 92 | [3] |
| 4-Chlorobenzaldehyde | Malononitrile | CsF (5 mol%) | Ether | 50 | 1 | 90 | [3] |
| 2,3,4-trimethoxy benzaldehyde | Pyrazolone | CsF (5 Mol %) | Deionised water | RT | 0.17 | 94 | [4] |
Table 2: Nucleophilic Fluorination using this compound
| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-(3-methanesulfonyloxypropyloxy)-naphthalene | MnO₂ NPs with CsF | CH₃CN:H₂O (9:1) | Reflux | - | 2-(3-fluoropropyloxy)-naphthalene | - | [5] |
| Alkyl sulfonate | MnO₂ NPs with CsF | CH₃CN:H₂O (9:1) | - | - | Alkyl fluoride | 72 | [6] |
| Alkyl tosylate | MnO₂ NPs with CsF | CH₃CN:H₂O (9:1) | - | - | Alkyl fluoride | 65 | [6] |
| Dichloro silicon phthalocyanine | CsF | DMF | 150 | 0.5 | Difluoro silicon phthalocyanine | 71 | [7] |
Experimental Protocols: Catalysis
Protocol 1: Synthesis of this compound Nanoparticles (General Procedure)
This protocol outlines a general approach for the synthesis of CsF nanoparticles based on precipitation methods.
Materials:
Procedure:
-
Prepare a solution of cesium carbonate in deionized water.
-
Slowly add hydrofluoric acid to the cesium carbonate solution under vigorous stirring. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment. The reaction is: Cs₂CO₃ + 2HF → 2CsF + H₂O + CO₂.[1]
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
To induce nanoparticle precipitation, add a non-solvent such as anhydrous ethanol to the aqueous solution of CsF.
-
The resulting white precipitate of CsF nanoparticles is then collected by centrifugation.
-
Wash the nanoparticles several times with anhydrous ethanol to remove any unreacted precursors and water.
-
Dry the CsF nanoparticles under vacuum at a moderate temperature (e.g., 80-100 °C) to obtain a fine powder.
Characterization: The synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Brunauer-Emmett-Teller (BET) analysis for surface area.[9]
Protocol 2: Knoevenagel Condensation using CsF Catalyst
This protocol is adapted from a procedure using bulk CsF as a catalyst.[3]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 3 mmol)
-
Active methylene compound (e.g., Malononitrile, 3 mmol)
-
This compound (CsF) catalyst (5 mol%)
-
Solvent (e.g., Ether)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the active methylene compound in the solvent.
-
Add the CsF catalyst to the mixture.
-
Reflux the reaction mixture at 50°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can be isolated by filtration and then recrystallized from ethanol to obtain the pure product.[3]
Visualization: Catalytic Workflow and Mechanism
Section 2: Fluoride Nanoparticles in Imaging
Direct applications of pure CsF nanoparticles in biomedical imaging are not well-documented in current scientific literature. However, other fluoride-based nanoparticles, particularly those containing lanthanide elements like cerium (Ce³⁺), have shown significant promise as imaging agents.[10] This section will focus on these analogous systems to provide relevant protocols and data for researchers interested in the potential of fluoride nanoparticles in imaging.
Analogous Systems: Cerium Fluoride (CeF₃) Nanoparticles
Cerium fluoride nanoparticles are explored for:
-
Fluorescence Imaging: CeF₃ nanoparticles can exhibit intrinsic fluorescence, and they can be doped with other lanthanide ions (like Tb³⁺ or Eu³⁺) to tune their emission properties for bioimaging applications.[11]
-
Magnetic Resonance Imaging (MRI): Lanthanide-doped fluoride nanoparticles can act as contrast agents for MRI.[2]
-
Radiosensitizers: CeF₃ nanoparticles have been shown to enhance the effects of radiation therapy in cancer treatment.[10]
Data Presentation: Imaging Performance of Fluoride Nanoparticles
Table 3: Properties of Cerium Fluoride Nanoparticles for Imaging
| Nanoparticle | Synthesis Method | Size (nm) | Excitation (nm) | Emission (nm) | Application | Reference |
| CeF₃ | Co-precipitation | 9-13 | 250 | 325 | Fluorescence Imaging | [12][13] |
| CeF₃:Tb³⁺ | Polyol method | ~10 | 266 | 542 (green) | Fluorescence Imaging | [11] |
| CeO₂/CeF₃ Core-Shell | Gas-phase fluorination | - | - | - | Luminescence | [13] |
Table 4: Relaxivity of Lanthanide-Doped Nanoparticles for MRI
| Nanoparticle | Core Size (nm) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ ratio | Magnetic Field (T) | Application | Reference |
| BaGdF₅:50%Er³⁺ | ~15 | - | - | - | - | T₁/T₂ Dual-Modal MRI | [2] |
| Gd₂O₃ | 1-2.5 | 40.6 | 63.4 | 1.56 | 3.0 | T₁ Contrast Agent | [14] |
| Dy₂O₃ | - | - | - | - | 3.0 | T₂ Contrast Agent | [14] |
Experimental Protocols: Imaging
Protocol 3: Synthesis of Cerium Fluoride (CeF₃) Nanoparticles for Fluorescence Imaging
This protocol is based on a polyol synthesis method.[5]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Ammonium fluoride (NH₄F)
-
Diethylene glycol (DEG)
-
Ethanol
Procedure:
-
Dissolve CeCl₃·7H₂O in DEG in a three-neck flask and heat to 100°C under argon with stirring until a clear solution is formed.
-
In a separate flask, dissolve NH₄F in DEG.
-
Inject the NH₄F solution into the hot CeCl₃ solution under vigorous stirring.
-
Raise the temperature to 200°C and maintain for 1 hour to allow for nanoparticle growth.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the CeF₃ nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with ethanol.
-
Dry the nanoparticles under vacuum.
Protocol 4: General Protocol for Radiolabeling Nanoparticles for PET Imaging
This is a generalized protocol for the surface modification and radiolabeling of nanoparticles with a positron emitter like ¹⁸F.[1][10]
Materials:
-
Synthesized nanoparticles (e.g., surface-functionalized fluoride nanoparticles)
-
A chelator (e.g., DOTA, NOTA) or a prosthetic group for ¹⁸F labeling
-
[¹⁸F]Fluoride
-
Phosphate-buffered saline (PBS)
Procedure:
-
Surface Functionalization: Modify the surface of the nanoparticles with functional groups (e.g., amines, carboxylic acids) that can be conjugated to a chelator or a prosthetic group.
-
Conjugation: React the functionalized nanoparticles with the chosen chelator or prosthetic group.
-
Radiolabeling: Incubate the conjugated nanoparticles with [¹⁸F]Fluoride in a suitable buffer (e.g., PBS) at an optimized temperature and pH.
-
Purification: Remove unreacted [¹⁸F]Fluoride using size-exclusion chromatography or dialysis.
-
Quality Control: Assess the radiolabeling efficiency and stability of the radiolabeled nanoparticles.
Visualization: Imaging Workflow and Cellular Uptake
References
- 1. Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105540621A - Method for producing this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bright, water-soluble CeF3 photo-, cathodo-, and X-ray luminescent nanoparticles : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Fluoride in Optical Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cesium fluoride (CsF) in the synthesis and application of optical materials. Detailed protocols for the preparation of single crystals, thin films, and nanoparticles are provided, along with a summary of their key optical and physical properties.
Introduction to this compound for Optical Applications
This compound (CsF) is an inorganic salt that has garnered significant interest in materials science due to its unique optical properties. It is a hygroscopic white crystalline solid with a wide transparency range, making it suitable for various optical applications.[1] Its high electropositivity for cesium and high electronegativity for fluorine contribute to its notable characteristics.[1] CsF is utilized in the fabrication of single crystals for scintillation detectors, thin films for optical coatings, and nanoparticles for bioimaging and sensing applications.[2][3][4]
Physical and Optical Properties of this compound
This compound possesses a unique combination of physical and optical properties that make it a valuable material for various optical applications. A summary of these properties is presented below, with a comparison to other common optical and scintillator materials.
Table 1: General and Optical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CsF | [1] |
| Molar Mass | 151.903 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Density | 4.64 g/cm³ | [1] |
| Melting Point | 703 °C | [1] |
| Boiling Point | 1,251 °C | [1] |
| Crystal Structure | Cubic, cF8 | [1] |
| Refractive Index (nD) | 1.477 | [1] |
Table 2: Scintillation Properties of this compound Compared to Other Common Scintillators
| Property | This compound (CsF) | Sodium Iodide (NaI(Tl)) | Bismuth Germanate (BGO) |
| Density (g/cm³) | 4.64 | 3.67 | 7.13 |
| Light Yield (photons/MeV) | ~500 | 38,000 | 8,200 |
| Primary Decay Time (ns) | 2.8 | 230 | 300 |
| Peak Emission (nm) | 390 | 415 | 480 |
| Energy Resolution (%) | 25 | 7 | 10 |
| Hygroscopic | Yes | Yes | No |
Data compiled from multiple sources.[2][5]
Applications and Experimental Protocols
Single Crystals for Scintillation Detectors
This compound single crystals are particularly valued for their application as scintillators in positron emission tomography (PET), especially in time-of-flight (TOF) systems.[2][6][7][8][9] The fast decay time of CsF allows for excellent timing resolution, which is crucial for improving the signal-to-noise ratio in the reconstructed image.[2]
The Bridgman-Stockbarger technique is a widely used method for growing large, high-quality single crystals of alkali halides, including CsF.[1][10][11][12][13] The process involves the directional solidification of a molten salt in a crucible that is passed through a temperature gradient.
Materials and Equipment:
-
High-purity (99.99% or higher) optical grade CsF powder
-
Graphite or platinum crucible with a conical tip
-
Bridgman-Stockbarger furnace with at least two temperature zones
-
Vacuum pump and inert gas supply (e.g., argon)
-
Seed crystal (optional, for controlled orientation)
Procedure:
-
Crucible Preparation: Thoroughly clean and dry the crucible. If a seed crystal is used, place it at the conical tip of the crucible.
-
Material Loading: Load the high-purity CsF powder into the crucible.
-
Furnace Setup: Place the crucible in the upper hot zone of the Bridgman furnace.
-
Evacuation and Purging: Evacuate the furnace chamber to a pressure of approximately 10-5 to 10-6 Torr to remove any moisture and atmospheric contaminants. Backfill the chamber with a high-purity inert gas, such as argon.
-
Melting: Heat the upper zone of the furnace to a temperature approximately 50-100 °C above the melting point of CsF (703 °C). Hold at this temperature to ensure the entire charge is molten and homogenous.
-
Crystal Growth: Slowly lower the crucible from the hot zone to the cold zone (below the melting point) at a controlled rate (typically 1-5 mm/hour). The temperature gradient between the zones should be between 5-20 °C/cm.
-
Annealing: Once the entire melt has solidified, cool the crystal to room temperature slowly over several hours to reduce internal stresses.
Logical Diagram: Bridgman-Stockbarger Crystal Growth Workflow
Caption: Workflow for CsF single crystal growth using the Bridgman-Stockbarger method.
Thin Films for Optical Coatings
This compound thin films can be used in optical coatings due to their low refractive index.[4] They are typically deposited using thermal evaporation, a physical vapor deposition (PVD) technique.[14][15][16][17]
Materials and Equipment:
-
High-purity CsF evaporation material (granules or powder)
-
Thermal evaporation system with a high-vacuum chamber
-
Tungsten or molybdenum evaporation boat
-
Substrate (e.g., glass, silicon wafer)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water) to remove any organic and particulate contamination.
-
System Setup: Place the CsF evaporation material into the evaporation boat. Mount the cleaned substrate onto the substrate holder.
-
Vacuum Pumping: Evacuate the chamber to a base pressure of 10-6 Torr or lower.
-
Substrate Heating: Heat the substrate to the desired temperature (e.g., 150-300 °C) to improve film adhesion and control microstructure.
-
Deposition: Gradually increase the current to the evaporation boat to heat the CsF material until it starts to evaporate. A typical deposition rate for optical films is 0.1-1 nm/s, monitored by the QCM.
-
Cooling and Venting: After reaching the desired film thickness, turn off the power to the evaporation boat and allow the system to cool down before venting the chamber to atmospheric pressure.
Diagram: Thermal Evaporation Process
Caption: Experimental workflow for depositing CsF thin films via thermal evaporation.
Nanoparticles for Bioimaging and Sensing
This compound nanoparticles are emerging as promising materials for applications in bioimaging and sensing due to their unique optical properties at the nanoscale.[3] They can be synthesized through various methods, including co-precipitation and hydrothermal techniques.[18][19][20]
This protocol describes a general method for the synthesis of CsF nanoparticles. The specific precursors and reaction conditions can be modified to control the size and properties of the nanoparticles.
Materials and Equipment:
-
Cesium salt precursor (e.g., cesium carbonate, cesium acetate)
-
Fluoride source (e.g., ammonium fluoride)
-
Solvent (e.g., high-boiling organic solvent like oleic acid and 1-octadecene)
-
Three-neck flask, condenser, and magnetic stirrer
-
Heating mantle with temperature controller
-
Centrifuge
Procedure:
-
Precursor Solution: In a three-neck flask, dissolve the cesium precursor in the solvent.
-
Heating and Degassing: Heat the mixture under vacuum or an inert atmosphere to a specific temperature (e.g., 120 °C) to remove water and oxygen.
-
Injection of Fluoride Source: Rapidly inject the fluoride source, dissolved in a suitable solvent, into the hot precursor solution under vigorous stirring.
-
Nanoparticle Growth: Maintain the reaction at a high temperature (e.g., 280-330 °C) for a specific duration to allow for nanoparticle growth.
-
Cooling and Purification: Cool the reaction mixture to room temperature. Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol or acetone) and collect them by centrifugation.
-
Washing: Wash the nanoparticles several times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum.
Diagram: Nanoparticle Synthesis and Characterization Pathway
Caption: Logical flow from synthesis to characterization of CsF nanoparticles.
Safety Precautions
This compound is hygroscopic and should be handled in a dry environment (e.g., a glovebox) to prevent degradation. It is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a versatile material with significant potential in the field of optical materials science. Its application as a fast scintillator in medical imaging has been a primary driver of research. Furthermore, the development of CsF-based thin films and nanoparticles opens up new possibilities for advanced optical coatings and biomedical applications. The protocols provided herein offer a foundation for researchers to explore the synthesis and application of this interesting material.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. nanorh.com [nanorh.com]
- 4. This compound Evaporation Materials, CsF for Sale [sputtertargets.net]
- 5. Properties of CsF, a fast inorganic scintillator in energy and time spectroscopy (Journal Article) | ETDEWEB [osti.gov]
- 6. Potential advantages of a this compound scintillator for a time-of-flight positron camera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential advantages of a this compound scintillator for a time-of-flight positron camera (Journal Article) | OSTI.GOV [osti.gov]
- 8. Time of Flight in Perspective: Instrumental and Computational Aspects of Time Resolution in Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in time-of-flight PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal growth – Alineason [alineason.com]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. akasharya.in [akasharya.in]
- 16. fxpvd.com [fxpvd.com]
- 17. iris.enea.it [iris.enea.it]
- 18. researchgate.net [researchgate.net]
- 19. One-step synthesis of carboxyl-functionalized rare-earth fluoride nanoparticles for cell imaging and drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Preparation of core-shell NaGdF4 nanoparticles doped with luminescent lanthanide ions to be used as upconversion-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Fluoride in Analytical Chemistry and Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium fluoride (CsF) is a versatile inorganic salt that has found numerous applications in analytical chemistry and spectroscopy. Its unique properties, such as high solubility in organic solvents and its role as a potent source of fluoride ions, make it a valuable tool in a variety of analytical techniques. This document provides detailed application notes and experimental protocols for the use of this compound in several key analytical methods, supported by quantitative data and procedural diagrams.
Atomic Absorption Spectroscopy (AAS)
Application Note: this compound as a Matrix Modifier in Graphite Furnace AAS (GFAAS)
In Graphite Furnace Atomic Absorption Spectrometry (GFAAS), chemical modifiers are employed to stabilize the analyte at higher pyrolysis temperatures, which helps in removing interfering matrix components before atomization. This compound has been effectively used as a matrix modifier for the determination of aluminum. The formation of aluminum trifluoride (AlF₃), a thermally stable compound, allows for higher pyrolysis temperatures, leading to cleaner atomization signals and improved detection limits.
Quantitative Data: GFAAS Determination of Aluminum using CsF Modifier
| Parameter | Value | Reference |
| Analyte | Aluminum (Al) | |
| Matrix Modifier | This compound (CsF) and Hydrofluoric Acid (HF) | |
| Detection Limit | 7 pg | |
| Confidence Interval | 95% |
Experimental Protocol: Determination of Aluminum by GFAAS using a CsF Modifier
Objective: To determine the concentration of aluminum in a sample using GFAAS with this compound as a matrix modifier.
Materials:
-
Graphite Furnace Atomic Absorption Spectrometer
Application Notes and Protocols: Cesium Fluoride-Mediated Hydrocarboxylation of Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the cesium fluoride (CsF)-mediated hydrocarboxylation of alkenes. This innovative, metal-free method facilitates the conversion of various alkenes and allenes into valuable carboxylic acids using carbon dioxide (CO2) at atmospheric pressure. The reaction proceeds via an in-situ generated organoborane, which is then carboxylated in the presence of CsF. This methodology is particularly effective for substrates that form benzylic or allylic borane intermediates and has been successfully applied to the gram-scale synthesis of commercial drugs.[1][2][3][4][5][6]
Reaction Principle
The CsF-mediated hydrocarboxylation of alkenes is a two-step process that begins with the hydroboration of an alkene using 9-borabicyclo[3.3.1]nonane (9-BBN). The resulting organoborane intermediate is then treated with this compound and CO2. Computational studies suggest the reaction proceeds through the formation of a crucial organocesium intermediate, which then undergoes nucleophilic attack on CO2 to yield the corresponding carboxylic acid.[1][3][5] This method circumvents the need for precious transition metal catalysts and ligands.[1][2][3][4][6]
Data Presentation
Optimization of Reaction Conditions
The choice of base and solvent significantly impacts the reaction yield. The following table summarizes the optimization data for the hydrocarboxylation of trans-stilbene.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CsF | Dioxane | 100 | 83 |
| 2 | CsF | DME | 120 | 87 |
| 3 | KF | DME | 120 | 50 |
| 4 | NaF | DME | 120 | 0 |
Data sourced from Gevorgyan, A., et al. (2019).[1]
Note: Dimethoxyethane (DME) and this compound (CsF) were identified as the optimal solvent and base, respectively.[1]
Substrate Scope and Yields
This method is effective for a range of stilbenes, β-substituted styrenes, and allenes. Unactivated alkenes such as styrene and cyclohexene are not suitable substrates under these conditions.[1][4][5]
Table 1: Hydrocarboxylation of Stilbene Derivatives
| Substrate | Product | Yield (%) |
| trans-Stilbene | 2,3-diphenylpropanoic acid | 87 |
| 4-Methyl-trans-stilbene | 2-(4-methylphenyl)-3-phenylpropanoic acid | 75 |
| 4-Methoxy-trans-stilbene | 2-(4-methoxyphenyl)-3-phenylpropanoic acid | 68 |
| 4-Chloro-trans-stilbene | 2-(4-chlorophenyl)-3-phenylpropanoic acid | 92 |
| 4-Bromo-trans-stilbene | 2-(4-bromophenyl)-3-phenylpropanoic acid | 85 |
Yields correspond to isolated products. Data sourced from Gevorgyan, A., et al. (2019).[4]
Table 2: Hydrocarboxylation of β-Substituted Styrenes
| Substrate | Product | Yield (%) |
| (E)-1-phenyl-1-propene | 2-phenylbutanoic acid | 78 |
| (E)-1-phenyl-1-butene | 2-phenylpentanoic acid | 72 |
| (E)-1-(4-methylphenyl)-1-propene | 2-(4-methylphenyl)butanoic acid | 81 |
| (E)-1-(4-methoxyphenyl)-1-propene | 2-(4-methoxyphenyl)butanoic acid | 65 |
| (E)-1-(4-chlorophenyl)-1-propene | 2-(4-chlorophenyl)butanoic acid | 89 |
Yields correspond to isolated products. The reaction exhibits excellent regioselectivity for the α-carboxylated product.[1] Data sourced from Gevorgyan, A., et al. (2019).
Experimental Protocols
General Procedure for Metal-Free Hydrocarboxylation
This protocol details the general method for the CsF-mediated hydrocarboxylation of stilbenes, β-substituted styrenes, and allenes.
Materials:
-
Alkene or allene (1.5 mmol)
-
(9-BBN)2 (1 equiv. for alkenes, 0.7 equiv. for allenes)
-
This compound (CsF) (3 equiv.)
-
Dry dimethoxyethane (DME) (7 mL)
-
45 mL pressure tube
-
Glove box
-
Carbon dioxide (CO2) balloon
Procedure:
-
Hydroboration:
-
Inside a glove box, charge a 45 mL pressure tube with the alkene or allene (1.5 mmol) and (9-BBN)2.
-
Add dry DME (7 mL).
-
Seal the pressure tube, remove it from the glove box, and heat to 70 °C for alkenes or 50 °C for allenes for 24 hours.
-
-
Carboxylation:
-
After the hydroboration is complete, transfer the pressure tube back into the glove box.
-
Allow the reaction mixture to cool to 20 °C.
-
Add CsF (3 equiv.) to the reaction mixture.
-
Seal the pressure tube, remove it from the glove box, and connect it to a CO2 balloon.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
-
Work-up:
-
After cooling to room temperature, quench the reaction with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Gram-Scale Synthesis of 2,3-diphenylpropanoic acid
This protocol demonstrates the scalability of the reaction.
Materials:
-
trans-Stilbene (1.5 g)
-
(9-BBN)2
-
This compound (CsF)
-
Diglyme
-
CO2 balloon
-
Standard laboratory glassware
Procedure:
-
Follow the general hydroboration procedure using diglyme as the solvent.
-
For the carboxylation step, the reaction can be performed in a standard flask equipped with a condenser and a CO2 balloon, owing to the higher boiling point of diglyme.[5]
-
Following the reaction, a similar aqueous work-up and purification by column chromatography will yield the final product.
-
A gram-scale reaction starting from 1.5 g of stilbene has been reported to yield 1.427 g of the corresponding carboxylic acid.[5]
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the CsF-mediated hydrocarboxylation, highlighting the formation of the key organocesium intermediate.
Caption: Proposed reaction pathway for CsF-mediated hydrocarboxylation.
Experimental Workflow
This diagram outlines the general experimental workflow from starting materials to the purified product.
Caption: General experimental workflow for hydrocarboxylation.
Applications in Drug Development
The utility of this methodology has been demonstrated in the synthesis of commercially available drugs. For instance, the synthesis of Butibufen, a non-steroidal anti-inflammatory drug, was achieved in a 64% yield through the direct hydrocarboxylation of the corresponding β-substituted styrene.[4][5] Similarly, Butetamate has been synthesized using this strategy.[4] This highlights the potential of CsF-mediated hydrocarboxylation as a valuable tool in medicinal chemistry and drug development for the efficient construction of carboxylic acid-containing molecules.
References
- 1. Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02467K [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Effective Drying of Cesium Fluoride for Anhydrous Reactions
Welcome to the technical support center for handling and drying cesium fluoride (CsF). This resource is designed for researchers, scientists, and drug development professionals who utilize anhydrous CsF in their experimental work. Here you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of your moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous this compound in certain reactions?
This compound is a powerful reagent in various organic transformations, including nucleophilic aromatic substitution (SNAr) and desilylation reactions.[1][2][3][4][5] The fluoride anion (F⁻) is a potent nucleophile and base, but its reactivity is significantly diminished in the presence of water. Water molecules can hydrate the fluoride ion, reducing its "nakedness" and thereby its nucleophilicity.[6][7][8] In moisture-sensitive reactions, the presence of water can lead to side reactions, such as hydrolysis of starting materials or intermediates, resulting in reduced yields and the formation of impurities.[3][4]
Q2: What is the standard laboratory procedure for drying this compound?
The most commonly cited method for drying this compound is heating the solid salt in a vacuum oven.[1][2][9][10] A standard protocol involves heating the CsF at 100°C for two hours under vacuum.[1][2][9][10] This procedure is generally effective at removing adsorbed water.
Q3: How can I verify the dryness of my this compound?
Karl Fischer titration is the gold standard for determining the water content in solids and liquids, offering high accuracy and precision for trace amounts of water.[11][12][13][14][15][16][17][18] This method is selective for water and can quantify moisture levels down to the parts-per-million (ppm) range.[13][18]
Q4: What is the visual difference between anhydrous and hydrated this compound?
Anhydrous this compound typically appears as a fine, free-flowing white crystalline solid. In contrast, hydrated this compound may appear clumpy or caked due to the absorption of atmospheric moisture. While visual inspection can be an initial indicator, it is not a substitute for quantitative analysis like Karl Fischer titration to confirm the level of dryness.
Q5: How should I handle and store anhydrous this compound to prevent rehydration?
Due to its hygroscopic nature, anhydrous this compound must be handled and stored under an inert atmosphere, such as in a glovebox.[19][20] If a glovebox is not available, the dried CsF should be cooled in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) and used immediately. Store the anhydrous salt in a tightly sealed container, preferably under argon or nitrogen.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in an SNAr Fluorination
Possible Cause: The this compound used was not sufficiently anhydrous. In SNAr reactions, the fluoride ion acts as the nucleophile. If water is present, it can solvate the fluoride ion, reducing its nucleophilicity and slowing down or preventing the reaction.[3][4] Additionally, water can react with highly activated starting materials, leading to undesired side products.
Troubleshooting Steps:
-
Dry the CsF: Ensure your this compound has been rigorously dried using the recommended protocol (see Experimental Protocols).
-
Verify Dryness: Use Karl Fischer titration to confirm the water content of your CsF is below an acceptable threshold for your specific reaction.
-
Inert Atmosphere: Handle the dried CsF and set up the reaction under a dry, inert atmosphere (e.g., in a glovebox) to prevent rehydration.
-
Solvent Purity: Ensure the solvent used in the reaction is also anhydrous, as this can be another source of water.
Issue 2: Incomplete Desilylation of a Protected Compound
Possible Cause: Residual moisture in the this compound is hampering the reaction. The effectiveness of fluoride-mediated desilylation is highly dependent on the "nakedness" of the fluoride ion. Water can significantly reduce the efficiency of this process.[6][7][8]
Troubleshooting Steps:
-
Re-dry the CsF: If you suspect your CsF has been exposed to moisture, re-dry it under vacuum at 100°C for at least two hours.
-
Use a Fresh Batch: If possible, use a freshly opened bottle of anhydrous this compound that has been properly stored.
-
Check Solvent: Ensure your reaction solvent is anhydrous.
-
Increase Equivalents: As a last resort, a moderate increase in the equivalents of CsF may help to drive the reaction to completion, but this is less ideal than ensuring all components are anhydrous.
Data Presentation
While specific quantitative data on residual water content in this compound after various drying methods is not extensively published, the following table provides a general comparison of common laboratory drying techniques. The effectiveness is estimated based on the principles of each method.
| Drying Method | Typical Temperature | Typical Duration | Pressure | Estimated Effectiveness for CsF | Key Considerations |
| Vacuum Oven Drying | 100 - 150 °C | 2 - 4 hours | < 10 mmHg | High | The most common and effective method for CsF. |
| Freeze Drying (Lyophilization) | -50 to -80 °C (primary) | 12 - 24 hours | < 0.1 mmHg | Moderate to High | May be suitable but less common for simple salts like CsF. |
| Spray Drying | 150 - 220 °C (inlet) | Seconds | Atmospheric | Moderate | More common in industrial settings for producing powders with specific particle sizes.[21][22][23] |
| Desiccator (at RT) | Room Temperature | > 24 hours | Atmospheric | Low to Moderate | Slow and may not be sufficient for achieving very low water content. |
Note: The effectiveness of each method can be quantitatively determined using Karl Fischer titration.
Experimental Protocols
Protocol 1: Drying this compound using a Vacuum Oven
Objective: To prepare anhydrous this compound for use in moisture-sensitive reactions.
Materials:
-
This compound (as received)
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum oven
-
High-vacuum pump
-
Desiccator
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place the this compound powder in a clean, dry Schlenk flask.
-
Connect the flask to a high-vacuum line and evacuate the flask to a pressure of < 1 mmHg.
-
While under vacuum, gently heat the flask with a heat gun to remove any loosely bound surface moisture.
-
Transfer the flask to a vacuum oven preheated to 100-120°C.
-
Dry the this compound under dynamic vacuum for a minimum of 2 hours. For larger quantities, a longer drying time may be necessary.
-
After the drying period, turn off the oven and allow the flask to cool to room temperature under vacuum.
-
Once at room temperature, backfill the flask with a dry, inert gas such as argon or nitrogen.
-
Immediately transfer the flask to a glovebox for storage and handling. If a glovebox is not available, store the sealed flask in a desiccator over a high-strength desiccant.
Protocol 2: Verification of Anhydrous State using Karl Fischer Titration
Objective: To quantitatively determine the residual water content in dried this compound.
Materials:
-
Dried this compound sample
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable KF solvent
-
Hydranal™ or similar Karl Fischer reagents
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
In an inert atmosphere (glovebox), accurately weigh a small sample of the dried this compound (typically 50-100 mg).
-
Quickly transfer the weighed sample into the Karl Fischer titration vessel.
-
Begin the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.
-
The result will typically be displayed in ppm or as a percentage of water by weight. For most anhydrous reactions, a water content of < 100 ppm is desirable.
Visualizations
Caption: Workflow for drying and handling this compound.
Caption: Troubleshooting logic for reactions involving CsF.
References
- 1. Caesium fluoride [dlab.epfl.ch]
- 2. Caesium_fluoride [chemeurope.com]
- 3. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. フッ化セシウム 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 10. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Determination of Water by KF - Pharmacoguide [pharmacoguide.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. info.gfschemicals.com [info.gfschemicals.com]
- 15. metrohm.com [metrohm.com]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 20. This compound [commonorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Influence of Composition and Spray-Drying Process Parameters on Carrier-Free DPI Properties and Behaviors in the Lung: A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of cesium fluoride in non-polar solvents
Technical Support Center: Cesium Fluoride (CsF) Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using this compound (CsF), particularly its poor solubility in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (CsF) poorly soluble in non-polar solvents like toluene or hexane?
A1: The solubility of a substance is governed by the principle of "like dissolves like."[1][2] this compound is a highly polar, ionic compound composed of a cesium cation (Cs+) and a fluoride anion (F-).[3][4] Non-polar solvents, such as toluene and hexane, lack a significant dipole moment and cannot effectively solvate these charged ions. The strong electrostatic attraction between Cs+ and F- ions (high lattice energy) is not overcome by the weak interactions offered by non-polar solvent molecules, leading to very low solubility.[1]
Q2: In which common organic solvents is CsF known to be insoluble or have very low solubility?
A2: this compound is practically insoluble in many common non-polar and even some polar aprotic organic solvents.[3][5][6] For specific solubility data, please refer to the data table in the "Quantitative Data Summary" section below. It is notably insoluble in solvents like benzene, cyclohexane, diethyl ether, and pyridine.[6][7]
Q3: What are the primary strategies to increase the solubility and reactivity of CsF in non-polar or weakly polar organic solvents?
A3: The two most effective strategies are the use of crown ethers and phase-transfer catalysts (PTCs).
-
Crown Ethers: These cyclic polyethers can selectively bind the cesium cation (Cs+), encapsulating it within a non-polar shell. This complex is soluble in organic media, releasing a reactive, "naked" fluoride anion.[8][9][10]
-
Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the fluoride anion from the solid phase into the organic phase.[11] More recent developments also include organoboranes and hydrogen-bonding catalysts (e.g., ureas) that can activate and solubilize alkali metal fluorides.[12][13][14]
Q4: Is it necessary to dry CsF before using it in an organic reaction?
A4: Yes, it is highly recommended. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5][7] The presence of water can interfere with many organic reactions, especially those involving water-sensitive intermediates. Anhydrous CsF can be easily prepared by heating it at 100°C for two hours under vacuum.[3][4]
Troubleshooting Guide
Q1: My reaction with CsF in toluene is not working. I see the white CsF powder sitting at the bottom of the flask. What's the problem?
A1: The issue is the insolubility of CsF in toluene. The reaction cannot proceed because there is an insufficient concentration of fluoride ions in the solution to react with your substrate.
Solution Workflow:
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 4. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 5. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]
- 6. This compound [chemister.ru]
- 7. Caesium fluoride [dlab.epfl.ch]
- 8. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Side reactions and byproducts in cesium fluoride mediated reactions
Welcome to the Technical Support Center for Cesium Fluoride (CsF) Mediated Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of using CsF in organic synthesis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reactions and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes when using CsF?
A1: Several factors can contribute to low yields in CsF-mediated reactions. The most common issues are related to the quality and handling of CsF and the reaction setup.
-
Purity and Anhydrous Conditions: this compound is highly hygroscopic.[1] The presence of water can lead to hydrolysis of starting materials, intermediates, or the desired product, and can also deactivate the catalyst in cross-coupling reactions.
-
Solubility: While CsF is more soluble in organic solvents than other alkali metal fluorides, its solubility can still be a limiting factor.[1] Ensure adequate solvent volume and vigorous stirring.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the reaction type. Sub-optimal temperatures can lead to slow reaction rates or decomposition.
-
Stoichiometry: Incorrect stoichiometry of reactants or catalyst can lead to incomplete conversion.
Q2: I am observing the formation of unexpected byproducts. What are the typical side reactions associated with CsF?
A2: The nature of byproducts depends on the specific reaction. However, some common side reactions include:
-
Hydrolysis: Due to the hygroscopic nature of CsF, water is often present, leading to the hydrolysis of sensitive functional groups.
-
Elimination: The basicity of CsF can promote elimination reactions, especially in substrates with acidic protons beta to a leaving group.
-
Homocoupling: In palladium-catalyzed cross-coupling reactions, homocoupling of the starting materials can occur.
-
Protodeboronation: In Suzuki-Miyaura coupling, the presence of water and base can lead to the replacement of the boronic acid/ester group with a hydrogen atom.
Q3: How can I ensure my CsF is anhydrous before use?
A3: It is crucial to use anhydrous CsF for most applications. If you suspect your CsF has absorbed moisture, you can dry it by heating at 100 °C for two hours under vacuum.[2] For more stringent requirements, heating at 150-180°C under vacuum for a longer duration may be necessary. Always store CsF in a desiccator over a strong drying agent like phosphorus pentoxide.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Issue: Low yield of the cross-coupled product and formation of byproducts like debrominated starting material or homocoupled products.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Water | Dry CsF thoroughly before use (see FAQ A3). Use anhydrous and degassed solvents. | Minimized protodeboronation and catalyst deactivation, leading to higher yields. |
| Suboptimal Base | While CsF can act as a base, stronger bases like K3PO4 or Cs2CO3 may be more effective for certain substrates. | Improved reaction rates and yields. |
| Ligand Choice | The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often accelerate the coupling. | Reduced side reactions and increased product formation. |
| Formation of Palladium-Hydride Species | This can lead to hydrodehalogenation (debromination). Optimize the base and solvent system. Weaker bases and aprotic solvents can sometimes mitigate this. | Reduced formation of the debrominated byproduct. |
| Copper(I) Additives (for Stille Coupling) | The addition of Cu(I) salts, in conjunction with CsF, can significantly enhance reaction efficiency by scavenging free ligands and facilitating the formation of a reactive organo-copper intermediate.[3] | Increased reaction rate and yield of the desired product.[3] |
Experimental Protocol: Minimizing Byproducts in a Suzuki-Miyaura Coupling
-
Preparation of Anhydrous CsF: Dry CsF in a vacuum oven at 150 °C for 4 hours. Allow to cool to room temperature under vacuum and transfer to a glovebox or a desiccator for storage.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and anhydrous CsF (2.0 equiv.) under an inert atmosphere (e.g., argon).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen phosphine ligand. Add anhydrous, degassed solvent (e.g., dioxane, THF, or DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Desilylation of Silyl Ethers
Issue: Incomplete deprotection or formation of silanol byproducts.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient CsF | Increase the stoichiometry of CsF. For sterically hindered silyl ethers, a larger excess may be required. | Complete deprotection of the silyl ether. |
| Presence of Water | Use rigorously dried CsF and anhydrous solvents. | Minimized formation of the corresponding silanol byproduct from hydrolysis of the silyl fluoride intermediate. |
| Solvent Choice | Aprotic polar solvents like DMF or acetonitrile are generally effective. | Improved solubility of CsF and enhanced reaction rate. |
| Reaction Temperature | Gently heating the reaction mixture may be necessary for less reactive silyl ethers. | Faster and more efficient deprotection. |
Experimental Protocol: Clean Desilylation of a TBDMS Ether
-
Reagent Preparation: Ensure CsF is freshly dried (see FAQ A3). Use anhydrous DMF as the solvent.
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
CsF Addition: Add anhydrous CsF (1.5-3.0 equiv.) to the solution at room temperature.
-
Monitoring: Stir the reaction mixture and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify as needed.
Knoevenagel Condensation
Issue: Low yield or formation of side products due to the basicity of CsF.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Substrate Sensitivity | For base-sensitive substrates, consider using a milder base or performing the reaction at a lower temperature. | Reduced decomposition of starting materials and byproducts. |
| Reaction Time | Prolonged reaction times can sometimes lead to side reactions. Monitor the reaction closely and quench it once the starting material is consumed. | Minimized formation of degradation products. |
| Solvent Effects | The choice of solvent can influence the basicity of CsF. Protic solvents may lead to different outcomes compared to aprotic solvents. | Optimized reaction conditions for the specific substrate. |
Experimental Protocol: CsF-Catalyzed Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and the active methylene compound (1.0-1.2 equiv.) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Catalyst Addition: Add a catalytic amount of CsF (e.g., 10-20 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or column chromatography.
Visual Guides
References
Technical Support Center: Silyl Ether Stability During Cesium Fluoride Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing silyl ether hydrolysis during workups involving cesium fluoride (CsF).
Frequently Asked Questions (FAQs)
Q1: Why is my silyl ether being cleaved during a this compound workup?
A1: Unintended cleavage of silyl ethers during a this compound (CsF) workup is primarily due to the nucleophilicity and basicity of the fluoride ion, often exacerbated by the presence of protic solvents. The key factors are:
-
Fluoride-Mediated Cleavage: The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond. This reaction proceeds through a pentavalent silicon intermediate, leading to the cleavage of the Si-O bond.[1][2]
-
Basicity of CsF: this compound is a moderately basic salt.[3] In the presence of protic solvents (e.g., water, methanol), it can generate hydroxide or alkoxide ions, which also promote the hydrolysis of silyl ethers.
-
Presence of Water: Water, even in trace amounts, can act as a proton source to facilitate hydrolysis, especially under basic conditions.
Q2: How does the structure of the silyl ether affect its stability to this compound?
A2: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom. Bulkier silyl groups are more resistant to nucleophilic attack by fluoride ions and subsequent cleavage.[4][5] The general order of stability from least to most stable is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) ≈ TBDPS (tert-Butyldiphenylsilyl) > TIPS (Triisopropylsilyl) [1]
Phenolic silyl ethers are generally more labile to basic conditions compared to alkyl silyl ethers.[1]
Q3: Can the solvent choice during the reaction and workup prevent hydrolysis?
A3: Absolutely. The choice of solvent is critical.
-
Aprotic Solvents: Using anhydrous aprotic solvents such as tetrahydrofuran (THF), toluene, dioxane, or acetonitrile (MeCN) for both the reaction and the workup will significantly minimize hydrolysis.[6] These solvents do not provide a proton source to facilitate the cleavage.
-
Protic Solvents: Protic solvents like methanol (MeOH) and water should be avoided or used with extreme caution.[6] They can accelerate the cleavage of silyl ethers, especially in the presence of a fluoride source like CsF.[7]
Q4: Are there any alternatives to a standard aqueous workup after a reaction with CsF?
A4: Yes, a non-aqueous workup is highly recommended if your silyl ether is labile. This can involve:
-
Filtering the reaction mixture through a pad of celite or silica gel to remove solid CsF.
-
Concentrating the filtrate under reduced pressure.
-
Purifying the residue directly by column chromatography, ensuring the use of a non-protic eluent system.
Troubleshooting Guide: Unwanted Silyl Ether Cleavage with CsF
If you are experiencing unintended deprotection of your silyl ether during a this compound workup, consult the following guide.
| Symptom | Potential Cause | Suggested Solution |
| Significant silyl ether cleavage observed after aqueous workup. | The workup solution is too basic or contains protic solvents. | 1. Neutralize Carefully: Before extraction, neutralize the reaction mixture to a pH of ~7 with a buffered aqueous solution (e.g., saturated ammonium chloride).[4] 2. Use Aprotic Solvents: Perform the extraction with an aprotic organic solvent. 3. Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase.[4] |
| Silyl ether is lost even with a non-aqueous workup. | Residual CsF is causing cleavage on the silica gel column. | 1. Thorough Filtration: Ensure all solid CsF is removed by filtration before concentrating the reaction mixture. 2. Deactivate Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) before packing the column.[4] |
| The reaction is sluggish, and forcing conditions (higher temperature) lead to deprotection. | The chosen silyl ether is not stable enough for the reaction conditions. | 1. Switch to a More Robust Silyl Ether: If possible, use a bulkier silyl protecting group such as TIPS or TBDPS for future experiments.[4] 2. Optimize Reaction Conditions: Attempt to run the reaction at a lower temperature for a longer period. |
| A phenolic silyl ether is selectively cleaved while an alkyl silyl ether remains. | Phenolic silyl ethers are more susceptible to cleavage under basic conditions.[3] | 1. Use a Milder Base: If CsF is being used as a base, consider a less nucleophilic or weaker base if the reaction allows. 2. Protect with a More Stable Group: Employ a more robust silyl ether for the phenolic position. |
Data Presentation
The stability of silyl ethers is highly dependent on the reaction conditions. The following table provides a qualitative comparison of the stability of common silyl ethers.
| Silyl Ether | Abbreviation | Stability to Acidic Conditions | Stability to Basic Conditions | Relative Stability to Fluoride |
| Trimethylsilyl | TMS | Very Low | Very Low | Very Low |
| Triethylsilyl | TES | Low | Low | Low |
| tert-Butyldimethylsilyl | TBDMS/TBS | Moderate | High | Moderate |
| Triisopropylsilyl | TIPS | High | Very High | High |
| tert-Butyldiphenylsilyl | TBDPS | Very High | High | High |
Relative stability can be influenced by the specific substrate and reaction conditions.[1][5]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using CsF with a Silyl Ether
This protocol outlines a general method for a reaction where CsF is used as a reagent (e.g., a base) in the presence of a silyl-protected alcohol, with a workup designed to preserve the silyl ether.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the silyl-protected starting material, other reactants, and anhydrous aprotic solvent (e.g., THF, toluene).
-
Addition of CsF: Add anhydrous this compound (ensure it has been properly dried if it is hygroscopic) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable technique (e.g., TLC, LC-MS).
-
Workup (Non-Aqueous):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a non-polar, aprotic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the suspension through a pad of celite to remove solid CsF and other inorganic salts.
-
Wash the filter cake with additional solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography using an eluent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in hexanes/ethyl acetate) to prevent on-column cleavage.
Protocol 2: Aqueous Workup with pH Control
This protocol is for situations where an aqueous workup is necessary to remove water-soluble impurities. It is best suited for more robust silyl ethers like TBDMS, TIPS, and TBDPS.
-
Reaction Quenching: After the reaction is complete, cool the mixture to 0 °C.
-
Neutralization: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and buffer the pH to approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with water and brine. Perform these washes quickly to minimize contact time.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Proceed with purification as described in Protocol 1.
Visualizations
Caption: Recommended workflow for preventing silyl ether hydrolysis in the presence of CsF.
References
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers [organic-chemistry.org]
- 7. Just a little, please - GalChimia [galchimia.com]
Technical Support Center: Managing Cesium Fluoride Basicity to Avoid Elimination Reactions
Welcome to the technical support center for managing reactions involving cesium fluoride (CsF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the basicity of CsF to favor nucleophilic substitution over elimination. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions where this compound is used as a nucleophile or a base.
Problem 1: High Yield of Elimination Product, Low Yield of Substitution Product
Symptoms:
-
NMR or GC-MS analysis shows the major product is an alkene.
-
Low isolated yield of the desired substitution product.
Possible Causes and Solutions:
| Cause | Recommended Solution | Explanation |
| High Reaction Temperature | Decrease the reaction temperature. Start at room temperature and incrementally decrease. | Elimination reactions generally have a higher activation energy and are favored at higher temperatures due to a greater increase in entropy.[1][2][3] Lowering the temperature will favor the substitution pathway. |
| Inappropriate Solvent Choice | Switch to a less polar or a protic solvent. Consider solvents like toluene, THF, or even tert-butanol. | In polar aprotic solvents (e.g., DMF, DMSO), the fluoride ion is "naked" and highly basic, promoting elimination. Protic solvents can solvate the fluoride ion through hydrogen bonding, reducing its basicity. |
| Sterically Hindered Substrate | If possible, use a less sterically hindered substrate. For secondary halides, consider alternative synthetic routes. | This compound acting as a base is less sensitive to steric hindrance than when it acts as a nucleophile. Bulky substrates will favor elimination as the fluoride ion can more easily abstract a proton from the periphery than attack a crowded electrophilic center.[4][5][6][7] |
| Strongly Basic "Naked" Fluoride | Add a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) in a non-polar solvent. | Phase-transfer catalysis can help solubilize CsF in less polar solvents, and the cation-anion interaction within the phase-transfer complex can modulate the fluoride's basicity, potentially favoring nucleophilic attack.[8][9][10] |
Experimental Workflow for Troubleshooting High Elimination:
Caption: Troubleshooting workflow for excessive elimination.
Problem 2: Low or No Reaction Conversion
Symptoms:
-
Starting material is largely unreacted after the specified reaction time.
Possible Causes and Solutions:
| Cause | Recommended Solution | Explanation |
| Inadequate Solubility of CsF | Use a more polar aprotic solvent like DMF or DMSO, or add a phase-transfer catalyst (e.g., 18-crown-6) if in a less polar solvent. | This compound must be at least partially dissolved to be reactive. Its solubility is higher in polar aprotic solvents.[11][12] Crown ethers can help solubilize CsF in other organic solvents. |
| Insufficiently Activated Substrate | Use a substrate with a better leaving group (e.g., tosylate or mesylate instead of a bromide or chloride). | The rate of nucleophilic substitution is dependent on the quality of the leaving group. Tosylates and mesylates are excellent leaving groups. |
| Water Content | Ensure anhydrous conditions. Dry the CsF before use by heating under vacuum. | While trace water can sometimes increase basicity, excess water can hydrolyze the substrate and deactivate the fluoride ion by strong solvation. Anhydrous CsF is often more effective for nucleophilic substitution.[11] |
| Low Reaction Temperature | Gradually increase the reaction temperature. | While high temperatures can favor elimination, some activation energy is required for substitution to occur. A modest increase in temperature may be necessary to achieve a reasonable reaction rate. |
Decision Pathway for Low Conversion:
Caption: Decision pathway for addressing low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more basic than other alkali metal fluorides like KF or NaF?
A1: The basicity of alkali metal fluorides is related to the solubility and the degree of dissociation of the salt in a given solvent. Cesium is the least electronegative and largest of the stable alkali metals, which leads to a lower lattice energy in CsF compared to KF and NaF.[13] This results in a higher solubility and dissociation in organic solvents, providing a higher concentration of the "naked," and therefore more reactive and basic, fluoride anion.[11][12]
Q2: How does the choice of solvent affect the basicity versus nucleophilicity of CsF?
A2: The solvent plays a crucial role in modulating the reactivity of the fluoride ion.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are poor hydrogen bond donors and do not strongly solvate the fluoride anion. This results in a "naked" and highly reactive fluoride ion that is both a strong base and a strong nucleophile. In these solvents, elimination can be a significant side reaction, especially with secondary and tertiary substrates.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can form strong hydrogen bonds with the fluoride ion, creating a solvent shell that stabilizes the anion and reduces its reactivity. This solvation significantly lowers both its basicity and nucleophilicity.
-
Non-polar/Weakly Polar Aprotic Solvents (e.g., toluene, THF): CsF has low solubility in these solvents. To achieve a reaction, a phase-transfer catalyst is often required to bring the fluoride ion into the organic phase. The resulting ion pair's reactivity will depend on the nature of the catalyst.
Q3: When should I use a tosylate or mesylate leaving group instead of a halide?
A3: You should consider using a tosylate (-OTs) or mesylate (-OMs) leaving group when you are working with a substrate that is prone to elimination or when the corresponding halide is unreactive. Tosylates and mesylates are excellent leaving groups, often better than halides, which can allow for nucleophilic substitution to occur under milder conditions (e.g., lower temperatures), thereby disfavoring the elimination pathway. The conversion of an alcohol to a tosylate or mesylate is a common strategy to activate it for nucleophilic substitution.
Experimental Protocol: Nucleophilic Substitution of a Secondary Tosylate with CsF
This protocol describes a general procedure for the fluorination of a secondary alkyl tosylate, aiming to minimize the elimination byproduct.
Materials:
-
Secondary alkyl tosylate (1.0 equiv)
-
This compound (CsF), dried under vacuum at 100 °C for 2 hours (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., tert-butanol or toluene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alkyl tosylate and the dried this compound.
-
Flush the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C, and monitor the reaction progress).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired substitution product.
Note: The optimal temperature and reaction time will depend on the specific substrate and should be determined empirically. It is crucial to monitor the reaction to avoid prolonged heating, which could increase the amount of elimination product.
Signaling Pathway: Factors Influencing Substitution vs. Elimination
Caption: Factors influencing the outcome of CsF-mediated reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. quora.com [quora.com]
- 10. This compound - ESPI Metals [espimetals.com]
- 11. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 12. This compound [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Cesium fluoride stability in the presence of air and moisture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and handling of cesium fluoride (CsF), particularly in the presence of air and moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (CsF) is a white crystalline solid that serves as a highly reactive source of fluoride ions in organic synthesis.[1][2] Its key applications include acting as a base in reactions like the Knoevenagel condensation and as an excellent reagent for desilylation (cleavage of silicon-oxygen bonds), a crucial step in the deprotection of silyl ethers in multi-step organic synthesis.[3][4] It is often preferred over other fluoride salts like potassium fluoride or sodium fluoride due to its higher solubility in organic solvents.[1]
Q2: How stable is this compound when exposed to air?
This compound is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere.[5] In a dry, inert atmosphere, such as nitrogen or argon, CsF is stable. However, when exposed to ambient air, it will quickly absorb water vapor, which can affect its performance in moisture-sensitive reactions. There is also evidence that cesium metal can react with carbon dioxide in the air, though the reactivity of the salt form (CsF) with atmospheric CO₂ under normal laboratory conditions is less pronounced.[6]
Q3: My CsF has been exposed to air. What should I do?
If your CsF has been exposed to air, it has likely absorbed moisture. For many applications, especially moisture-sensitive reactions, the CsF will need to be dried before use. The recommended procedure is to heat the solid at 100°C for two hours under vacuum.[1][3][4] This will remove the absorbed water.
Q4: How should I properly store this compound?
To maintain its anhydrous state, CsF should be stored in a tightly sealed container in a cool, dry place, preferably within a desiccator or a glovebox with an inert atmosphere.[7] It is crucial to minimize its exposure to the laboratory atmosphere.
Q5: Is an aqueous solution of this compound acidic, basic, or neutral?
An aqueous solution of this compound is moderately basic.[1][4][8] This is because the fluoride ion (F⁻) is the conjugate base of a weak acid, hydrofluoric acid (HF). In water, the fluoride ion hydrolyzes to a small extent to produce hydroxide ions (OH⁻), thus increasing the pH of the solution. The pKb of the fluoride ion is approximately 10.86.[8]
Q6: What are the main safety hazards associated with this compound?
This compound is toxic if swallowed, inhaled, or in contact with skin.[2] It is corrosive and can cause severe skin and eye irritation. A significant hazard is its reaction with acids, which liberates highly toxic and corrosive hydrogen fluoride (HF) gas.[2] Always handle CsF in a well-ventilated area, preferably a fume hood or glovebox, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Problem 1: My reaction with CsF is not proceeding as expected or giving low yields.
-
Possible Cause: The most likely cause is the presence of moisture in the CsF, which can quench sensitive reagents or intermediates.
-
Solution: Ensure your CsF is rigorously dried before use. Follow the detailed drying protocol outlined below. If the reaction is highly sensitive, handling the dried CsF exclusively in an inert atmosphere glovebox is recommended.
Problem 2: The CsF has turned into a clump or a paste in its container.
-
Possible Cause: This is a clear indication of significant water absorption from the atmosphere due to improper storage or handling. The solid has become deliquescent.
-
Solution: The material can likely be salvaged by drying it thoroughly under vacuum at 100°C for an extended period (2 hours or more, until it returns to a fine powder).[1][3][4] After drying, immediately transfer it to a tightly sealed container inside a desiccator or glovebox.
Problem 3: I am observing etching or clouding of my glass reaction vessel.
-
Possible Cause: When dissolved in water, CsF forms a basic solution that can slowly corrode glass and porcelain.[1][5] This effect can be more pronounced at higher temperatures.
-
Solution: For prolonged reactions at elevated temperatures, consider using reaction vessels made of alternative materials like polypropylene or Teflon, if compatible with your reaction conditions. For standard glass vessels, ensure reaction times are not unnecessarily long and that the vessel is thoroughly cleaned immediately after use.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Water | 0 | 528.9[9] |
| Water | 18 | 367[3][4] |
| Water | 25 | 572.9[9] |
| Water | 50 | 599.3[9] |
| Methanol | 15 | 191.5[9][10] |
| Acetonitrile | 25 | 0.0048[9] |
| Acetone | 24 | 0.00125[9] |
| Tetrahydrofuran (THF) | 24 | 0.0016[9] |
| Diethyl Ether | - | Insoluble[3] |
| Pyridine | - | Insoluble[3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White crystalline solid[3] |
| Molar Mass | 151.90 g/mol [3][4] |
| Melting Point | 682 °C[3][4] |
| Boiling Point | 1251 °C[3][4] |
| Density | 4.115 g/cm³[3][4] |
| Critical Relative Humidity | 3.7%[9] |
| pKb of Fluoride Ion (F⁻) | ~10.86[8] |
Critical Relative Humidity is the humidity at which the material will begin to absorb moisture from the air. The very low value for CsF highlights its extreme hygroscopicity.
Experimental Protocols
Protocol 1: Drying of this compound
This protocol details the procedure for drying CsF that has been exposed to moisture.
-
Preparation: Place the hygroscopic CsF powder in a clean, dry Schlenk flask or a round-bottom flask. The flask should not be more than half full to ensure efficient drying.
-
Apparatus Setup: Connect the flask to a vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the vacuum pump from any volatile impurities.
-
Drying Procedure:
-
Begin by applying a static vacuum to the flask.
-
Once a stable vacuum is achieved, place the flask in a heating mantle or oil bath preheated to 100°C.
-
Heat the CsF under dynamic vacuum for a minimum of 2 hours. For larger quantities or visibly wet material, a longer drying time may be necessary. The solid should be a fine, free-flowing powder when dry.
-
-
Completion and Storage:
-
After the drying period, remove the flask from the heat source and allow it to cool to room temperature under vacuum.
-
Once cool, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried CsF to a tightly sealed container inside an inert atmosphere glovebox or a high-quality desiccator for storage.
-
Protocol 2: Handling Anhydrous this compound in a Glovebox
This protocol provides a step-by-step guide for handling anhydrous CsF for a moisture-sensitive reaction.
-
Preparation: Ensure all necessary glassware (e.g., reaction flask, weighing boat, spatula) is oven-dried overnight and cooled in an ante-chamber or under vacuum before being brought into the glovebox.[11]
-
Bringing Materials into the Glovebox:
-
Place the sealed container of dried CsF and other necessary reagents and solvents into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas. This cycle should be repeated at least three times to remove atmospheric air and moisture.[12]
-
-
Weighing and Dispensing:
-
Inside the glovebox, carefully open the container of anhydrous CsF.
-
Place a weighing boat on a tared balance.
-
Using a clean, dry spatula, weigh the desired amount of CsF. Work efficiently to minimize the time the bulk material is exposed even to the glovebox atmosphere.
-
Tightly reseal the main container of CsF immediately after dispensing.
-
-
Reaction Setup:
-
Add the weighed CsF to the reaction flask.
-
Add other reagents and solvents as required by your specific reaction protocol.
-
Seal the reaction flask (e.g., with a septum) before removing it from the glovebox if the reaction is to be run on a Schlenk line.
-
Protocol 3: Representative Reaction - Fluoride Exchange on Dichloro Silicon Phthalocyanine
This protocol is an example of a reaction where anhydrous CsF is crucial for success. (Adapted from a published procedure).[13]
-
Reagents and Setup:
-
Dichloro Silicon Phthalocyanine (Cl₂-SiPc) (0.1 g, 0.163 mmol)
-
Anhydrous this compound (CsF) (0.06 g, 0.395 mmol)
-
Anhydrous Dimethylformamide (DMF) (1 mL)
-
In a glovebox, add Cl₂-SiPc and anhydrous CsF to a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to the flask.
-
Fit the flask with a reflux condenser and a nitrogen inlet.
-
-
Reaction Procedure:
-
Remove the flask from the glovebox and connect it to a Schlenk line under a positive pressure of nitrogen.
-
Heat the reaction mixture to 150°C with vigorous stirring.
-
Maintain the reaction at this temperature for 30 minutes.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to approximately 130°C.
-
Precipitate the crude product by pouring the warm mixture into 150 mL of isopropanol.
-
Collect the solid product by gravity filtration. The product should be a fine dark indigo powder.
-
Wash the collected solid with methanol and ethanol to remove any remaining impurities.
-
Dry the final product, Difluoro Silicon Phthalocyanine (F₂-SiPc), under vacuum.
-
Visualizations
References
- 1. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 2. This compound [commonorganicchemistry.com]
- 3. Caesium fluoride [dlab.epfl.ch]
- 4. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 5. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]
- 6. THE REACTION BETWEEN CESIUM AND CARBON DIOXIDE (Journal Article) | OSTI.GOV [osti.gov]
- 7. ossila.com [ossila.com]
- 8. homework.study.com [homework.study.com]
- 9. This compound [chemister.ru]
- 10. Cesium Fluoride [energy-lithium.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. ucd.ie [ucd.ie]
- 13. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cesium Fluoride (CsF) as a Reagent
This guide provides troubleshooting for common issues encountered when using cesium fluoride (CsF) as a reagent in organic synthesis.
Section 1: Inconsistent Yields in Glycosylation Reactions
Glycosylation reactions are highly sensitive to reaction conditions, and the hygroscopic nature of this compound can be a major contributor to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: Why are my glycosylation yields low and variable when using CsF?
A1: The most common reason for inconsistent yields is the presence of water. This compound is highly hygroscopic and readily absorbs moisture from the air.[1] Water can hydrolyze the glycosyl donor or interfere with the activation of the donor by CsF, leading to lower yields and the formation of side products. It is crucial to use anhydrous CsF and maintain strictly anhydrous reaction conditions.[2]
Q2: How can I ensure my CsF is anhydrous?
A2: If water has been absorbed, CsF can be dried by heating at 100°C for two hours under vacuum.[3][4] It is recommended to purchase anhydrous CsF and store it in a desiccator or glovebox.
Q3: Can the physical properties of CsF affect the reaction?
A3: Yes. The surface area of the CsF can impact reaction rates. Using ground CsF can lead to substantial rate enhancements compared to using it as received, as it facilitates the phase transfer reaction.[5]
Q4: Are there alternatives to CsF for promoting glycosylation?
A4: While CsF is a popular choice, other fluoride sources like tetra-n-butylammonium fluoride (TBAF) can be used.[4] Additionally, Lewis acids such as tris(pentafluorophenyl)borane have been shown to catalyze glycosylations using glycosyl fluorides and silyl ether acceptors.[6][7]
Troubleshooting Guide
Table 1: Troubleshooting Low Yields in CsF-Mediated Glycosylation
| Observation | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive CsF due to water absorption.[2] | Dry the CsF in a vacuum oven at 100°C for 2 hours before use.[3][4] Handle and store CsF under an inert atmosphere. |
| Formation of hydrolysis byproducts | Presence of water in the reaction mixture. | Ensure all solvents and reagents are rigorously dried. Use molecular sieves in the reaction. |
| Slow reaction rate | Insufficient surface area of CsF.[5] | Gently grind the CsF in a mortar and pestle under an inert atmosphere before use. |
| Inconsistent results between batches | Variable quality or purity of CsF. | Purchase high-purity CsF (e.g., 99.99% trace metals basis) from a reputable supplier.[8][9] |
Experimental Protocol: Anhydrous CsF Preparation
-
Place the required amount of this compound in a clean, dry Schlenk flask.
-
Attach the flask to a vacuum line.
-
Heat the flask to 100°C using a heating mantle.
-
Maintain the temperature and vacuum for 2 hours.
-
Allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Transfer the anhydrous CsF to a glovebox for storage and handling.
Logical Workflow for Troubleshooting Glycosylation
Caption: Troubleshooting workflow for CsF-mediated glycosylation.
Section 2: this compound as an Ineffective Base
This compound is a moderately strong base and its effectiveness can be influenced by several factors.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not proceeding even with CsF as a base?
A1: The basicity of CsF is often sufficient for many reactions, such as Knoevenagel condensations, where it can give higher yields than KF or NaF. However, its effectiveness can be diminished by the presence of water, which can lead to the formation of less basic species. Additionally, the choice of solvent is crucial, as CsF has better solubility in organic solvents compared to other alkali metal fluorides, which enhances its reactivity.[3][10]
Q2: How does the choice of solvent affect the basicity of CsF?
A2: CsF is more soluble in organic solvents like DME, THF, or DMF than NaF or KF.[3][11] This higher solubility leads to a higher concentration of dissociated fluoride ions, which are the active basic species. For instance, in hydrocarboxylation reactions, DME was found to be the optimal solvent for CsF-mediated reactions.[11]
Q3: Can CsF be used in combination with other bases?
A3: Yes, in some cases, using CsF in combination with another base, like cesium carbonate (Cs2CO3), can improve yields and suppress side product formation. For example, a 3:2 ratio of CsF to Cs2CO3 was found to be optimal in certain coupling reactions.[12]
Troubleshooting Guide
Table 2: Troubleshooting Ineffective CsF Basicity
| Observation | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete | Poor solubility of CsF in the chosen solvent.[3][11] | Switch to a more polar aprotic solvent where CsF is more soluble, such as DME, THF, or DMF.[3][11] |
| Low yield compared to literature | Presence of water reducing basicity. | Ensure the use of anhydrous CsF and solvents. |
| Reaction does not proceed at all | CsF is not a strong enough base for the specific transformation. | Consider using a stronger base or a combination of bases, such as CsF/Cs2CO3.[12] |
| Inconsistent results | Variable CsF quality. | Use a high-purity grade of CsF.[8][9] |
Experimental Protocol: Knoevenagel Condensation using CsF
-
To a stirred solution of an active methylene compound (1.0 mmol) and a carbonyl compound (1.0 mmol) in DME (5 mL) at room temperature, add anhydrous this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway of CsF as a Base
Caption: Activation of CsF as a base in organic solvent.
Section 3: Incomplete Desilylation Reactions
This compound is a widely used reagent for the removal of silyl protecting groups due to the high strength of the Si-F bond.[2]
Frequently Asked Questions (FAQs)
Q1: My desilylation reaction is not going to completion. What could be the issue?
A1: Incomplete desilylation can be due to several factors. The most common is insufficient reactivity of the CsF, which can be caused by moisture. Using anhydrous CsF is critical.[2] The choice of solvent also plays a significant role; solvents like THF or DMF are often used as they facilitate the reaction.[2] In some cases, the steric hindrance around the silicon atom can make the reaction more difficult, requiring longer reaction times or elevated temperatures.
Q2: Are there more reactive alternatives to CsF for desilylation?
A2: Yes, tetra-n-butylammonium fluoride (TBAF) is a common alternative and is often considered more reactive due to its higher solubility in organic solvents.[13][14] However, CsF is less hygroscopic than TBAF, making it easier to handle when strictly anhydrous conditions are required.[13] Other fluoride sources like NH4F have also been evaluated as effective and safer alternatives to reagents like TEA•3HF.[15]
Q3: Can I use CsF for cleaving different types of silyl ethers?
A3: Yes, CsF is effective for a wide variety of organosilicon compounds.[2] The reaction conditions may need to be optimized based on the specific silyl group and the substrate. For example, more sterically hindered silyl groups may require more forcing conditions.
Troubleshooting Guide
Table 3: Troubleshooting Incomplete Desilylation with CsF
| Observation | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficiently active CsF (presence of water).[2] | Use freshly dried, anhydrous CsF.[3][4] |
| Slow reaction | Steric hindrance at the silicon center. | Increase the reaction temperature or prolong the reaction time. |
| Low solubility of reactants | Inappropriate solvent. | Use a solvent in which both the substrate and CsF are reasonably soluble, such as THF or DMF.[2] |
| Side reactions observed | Formation of water-sensitive intermediates.[2] | Ensure the reaction is performed under strictly anhydrous conditions to prevent side reactions of the resulting carbanion.[2] |
Experimental Protocol: Desilylation of a TBDMS Ether
-
Dissolve the TBDMS-protected alcohol (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous this compound (1.5 mmol).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Desilylation Reaction Pathway
Caption: General pathway for CsF-mediated desilylation.
References
- 1. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]
- 2. Caesium fluoride [dlab.epfl.ch]
- 3. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 4. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 5. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00303A [pubs.rsc.org]
- 6. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 99.99 trace metals 13400-13-0 [sigmaaldrich.com]
- 9. albemarle.com [albemarle.com]
- 10. nbinno.com [nbinno.com]
- 11. Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02467K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound [commonorganicchemistry.com]
- 14. sacheminc.com [sacheminc.com]
- 15. axolabs.com [axolabs.com]
Technical Support Center: Purification of Products from Cesium Fluoride-Containing Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products from reaction mixtures containing cesium fluoride (CsF).
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (CsF) that I should be aware of during purification?
A1: this compound is a hygroscopic white solid with several properties that can influence your purification strategy:
-
High Solubility in Polar Solvents: It is highly soluble in water and has a notable solubility in polar organic solvents like methanol.[1][2]
-
Low Solubility in Nonpolar Solvents: Its solubility is significantly lower in less polar solvents such as acetone, acetonitrile, and THF, and it is practically insoluble in solvents like benzene, diethyl ether, and cyclohexane.[3]
-
Basicity: CsF is a moderately basic salt because it is derived from a strong base (cesium hydroxide) and a weak acid (hydrofluoric acid).[1][4] This basicity can be beneficial in some reactions but may require neutralization during workup.
-
Hygroscopic Nature: CsF readily absorbs moisture from the air.[4][5] If anhydrous conditions are necessary for your reaction or purification, it is crucial to handle CsF accordingly. It can be dried by heating at 100°C for two hours in vacuo.[1][4][6]
Q2: What are the common uses of CsF in organic synthesis?
A2: CsF is a versatile reagent in organic synthesis, primarily used as:
-
A base , particularly when a non-nucleophilic base is desired.[7] It has been shown to give higher yields in Knoevenagel condensation reactions compared to KF or NaF.[1][4]
-
A fluoride source in organofluorine chemistry, for example, in the conversion of aryl chlorides to aryl fluorides (Halex process).[1][6]
-
A deprotection agent for removing silyl protecting groups, due to the high strength of the Si-F bond.[1][4]
Q3: What safety precautions should I take when working with CsF?
A3: CsF is a hygroscopic solid that is harmful if inhaled or swallowed. Contact with acids can generate highly toxic and corrosive hydrofluoric acid (HF).[4][7] Always handle CsF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from CsF-containing reaction mixtures.
Issue 1: My crude product is contaminated with a fine white solid, which I suspect is excess CsF and/or cesium-containing byproducts.
-
Q: How can I effectively remove solid cesium salts from my reaction mixture?
-
A: The best method depends on the solubility of your desired product.
-
For products soluble in non-polar to moderately polar organic solvents: You can often remove the solid cesium salts by filtration. After the reaction is complete, dilute the reaction mixture with a suitable organic solvent in which your product is soluble but the cesium salts are not (e.g., dichloromethane, ethyl acetate, or diethyl ether). Stir the suspension for a few minutes and then filter the mixture through a pad of Celite® or a sintered glass funnel. Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
For highly polar products: If your product is also soluble in polar solvents where CsF has some solubility, simple filtration may not be sufficient. In this case, an aqueous workup is often the most effective approach.
-
-
Issue 2: My product is soluble in polar organic solvents, making physical separation from CsF difficult.
-
Q: What is the best workup procedure for a polar product from a CsF-mediated reaction?
-
A: An aqueous workup is typically the most effective method.
-
Quench the reaction mixture by carefully adding it to water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The CsF and other inorganic salts will preferentially partition into the aqueous layer.
-
Combine the organic extracts and wash them with brine to remove any remaining water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Pro-Tip: For very polar products that are difficult to extract from the aqueous phase, multiple extractions with a larger volume of organic solvent may be necessary. In some cases, a continuous liquid-liquid extraction apparatus can be beneficial.
-
-
Issue 3: My product is sensitive to basic conditions, and the residual CsF is causing degradation during workup and purification.
-
Q: How can I neutralize the basicity of the reaction mixture without harming my product?
-
A: You can perform a gentle acidic wash during the aqueous workup.
-
After extracting your product into an organic solvent, wash the organic layer with a dilute, weak acid solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the basicity of any dissolved CsF.
-
Follow the acidic wash with a wash with deionized water and then brine to remove any remaining salts.
-
Dry the organic layer and concentrate as usual.
-
Caution: Avoid using strong acids, as they can react with CsF to produce HF. Always perform a small-scale test to ensure your product is stable to the chosen acidic wash conditions.
-
-
Issue 4: I am observing streaking and poor separation during silica gel column chromatography of my crude product.
-
Q: How can I improve the chromatographic purification of my product from a CsF-containing reaction?
-
A: This is a common issue with polar and basic compounds. Here are several strategies to improve your separation:
-
Pre-purification Workup: Ensure that you have removed the majority of the cesium salts through filtration or an effective aqueous workup before attempting column chromatography.
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause degradation or irreversible binding of basic compounds. You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%).
-
Use a More Polar Mobile Phase: For highly polar compounds that do not move on the TLC plate even with 100% ethyl acetate, you may need to use a more polar solvent system. A common choice is a mixture of dichloromethane and methanol. Adding a small amount of ammonium hydroxide to the mobile phase can also help to improve the peak shape of basic compounds.[8]
-
Consider Alternative Stationary Phases: If silica gel chromatography is not effective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For very polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more suitable.[9][10][11]
-
-
Data Presentation
Table 1: Solubility of this compound (CsF) in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | 572.9 | 25 |
| Methanol | 191 | 15 |
| Dimethylformamide (DMF) | 0.0097 | 24 |
| Acetonitrile | 0.0048 | 25 |
| Tetrahydrofuran (THF) | 0.0016 | 24 |
| Acetone | 0.00125 | 24 |
| Benzene | Insoluble | - |
| Diethyl Ether | Insoluble | - |
| Cyclohexane | Insoluble | - |
Experimental Protocols
Protocol 1: Removal of Solid Cesium Salts by Filtration
-
Reaction Quenching (if necessary): If the reaction is still active, quench it according to your established procedure (e.g., by cooling or adding a quenching agent).
-
Dilution: Add a sufficient volume of a non-polar or moderately polar organic solvent in which your product is soluble but CsF is not (e.g., dichloromethane, ethyl acetate, diethyl ether). The volume should be enough to create a slurry that can be easily filtered.
-
Slurry and Filtration: Stir the resulting slurry for 10-15 minutes to ensure all the product is dissolved in the solvent. Set up a filtration apparatus with a Buchner or Hirsch funnel and a piece of filter paper. Place a layer of Celite® (diatomaceous earth) on top of the filter paper. Wet the Celite® pad with the solvent you used for dilution.
-
Filter the Mixture: Carefully pour the reaction slurry onto the Celite® pad under vacuum.
-
Wash the Filter Cake: Wash the filter cake (the solid material on the filter) with several small portions of fresh solvent to recover any remaining product.
-
Combine and Concentrate: Combine the filtrate and the washes. Concentrate the solution under reduced pressure to obtain your crude product, which should now be largely free of solid cesium salts.
Protocol 2: Standard Aqueous Workup
-
Transfer to Separatory Funnel: Transfer the entire reaction mixture to a separatory funnel.
-
Add Water and Organic Solvent: Add deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volumes should be roughly equal.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower layer. The location of the organic layer (top or bottom) will depend on its density relative to water.
-
Back-Extraction (Optional but Recommended): Add a fresh portion of the organic solvent to the aqueous layer, and repeat the extraction process to maximize product recovery.
-
Combine Organic Layers: Combine all the organic extracts.
-
Wash with Brine: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Dry the Organic Layer: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product.
Visualizations
Caption: General workflow for the purification of products from CsF-containing reaction mixtures.
Caption: Troubleshooting workflow for column chromatography of products from CsF reactions.
References
- 1. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 2. Cesium Fluoride [energy-lithium.com]
- 3. This compound [chemister.ru]
- 4. Caesium_fluoride [chemeurope.com]
- 5. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]
- 6. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 7. This compound [commonorganicchemistry.com]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Cesium Fluoride-Catalyzed Reactions: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up cesium fluoride (CsF)-catalyzed reactions from the laboratory to the pilot plant. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth and efficient scale-up process.
Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up of CsF-catalyzed reactions in a question-and-answer format.
Q1: We are observing a significant drop in yield and an increase in side products upon moving from a 1 L lab reactor to a 100 L pilot reactor. What are the likely causes?
A1: This is a common challenge when scaling up exothermic reactions. The primary culprits are often related to inadequate heat and mass transfer.
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature is much higher than the set point, promoting side reactions and decomposition of the desired product.
-
Mass Transfer and Mixing Inefficiencies: Achieving homogeneous mixing in a large reactor is more challenging. Poor mixing can result in localized areas of high reactant concentration, leading to uncontrolled reaction rates and the formation of impurities.
Solutions:
-
Reactor Design: Employ jacketed reactors with high-performance heat transfer fluids and efficient agitation systems.
-
Controlled Reagent Addition: Add the limiting reagent at a slower, controlled rate to manage the heat evolution.
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., FTIR, Raman) to track reaction progress and detect the formation of byproducts in real-time.
Q2: Our this compound catalyst appears to be less effective or deactivates quickly at the pilot scale. Why is this happening and what can we do?
A2: Catalyst deactivation can be accelerated at larger scales due to several factors:
-
Impurities: Reagents and solvents used in larger quantities may contain higher levels of impurities that can poison the catalyst.
-
Moisture: this compound is hygroscopic, and exposure to moisture can significantly reduce its activity. Handling larger quantities increases the risk of moisture absorption.
-
Mechanical Stress: In larger reactors with more powerful agitators, the catalyst particles can be subject to greater mechanical stress, leading to attrition and loss of active surface area.
Solutions:
-
High-Purity Materials: Use reagents and solvents with the highest purity available for pilot-scale runs.
-
Inert Atmosphere: Ensure all handling and reaction steps are performed under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Handling: Develop a standard operating procedure (SOP) for drying and handling this compound to minimize exposure to air and moisture. Consider using a glovebox for catalyst loading.
Q3: We are experiencing difficulties with the work-up and isolation of our product at the pilot scale. The filtration of this compound salts is much slower than in the lab.
A3: Filtration challenges are common during scale-up. The physical properties of the solid byproducts can differ at a larger scale, and the filtration area does not always scale linearly with the batch size.
Solutions:
-
Filter Type: Evaluate different types of filtration equipment, such as a filter press or a centrifugal filter, which may be more suitable for larger volumes.
-
Particle Size Engineering: Investigate if adjusting reaction conditions (e.g., temperature, agitation speed) can influence the particle size and morphology of the cesium salts to improve filterability.
-
Solvent Selection: A different solvent for the work-up might improve the solubility of impurities or the physical characteristics of the solids.
Data Presentation: Lab vs. Pilot Scale Comparison
The following table provides an illustrative comparison of key parameters when scaling up a hypothetical this compound-catalyzed nucleophilic aromatic substitution (SNAr) reaction.
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Plant Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Reactant A | 100 g | 10 kg | Purity of raw materials is critical at larger scales. |
| This compound | 1.5 eq | 1.5 eq | Ensure anhydrous conditions during storage and handling of bulk quantities. |
| Solvent (DMF) | 500 mL | 50 L | Solvent purity and moisture content must be strictly controlled. |
| Reaction Temperature | 80°C | 80°C | Monitor for exotherms and ensure adequate cooling capacity. |
| Reaction Time | 4 hours | 6-8 hours | Reaction time may increase due to mass transfer limitations. |
| Agitation Speed | 300 RPM | 100-150 RPM | Impeller type and speed must be optimized for efficient mixing without causing catalyst attrition. |
| Yield | 90% | 80-85% | A slight decrease in yield is common during scale-up; process optimization is key. |
Experimental Protocols
Detailed Methodology for Gram-Scale Synthesis of a Fluorinated Aromatic Compound
This protocol describes a representative this compound-catalyzed nucleophilic aromatic substitution reaction at the gram scale.
Materials:
-
2,4-Dinitrochlorobenzene (1.0 g, 4.94 mmol)
-
This compound (CsF), anhydrous (1.5 g, 9.88 mmol)
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Nitrogen or Argon gas supply
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermocouple
-
Standard laboratory glassware
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of nitrogen.
-
To the three-neck flask, add 2,4-dinitrochlorobenzene and anhydrous this compound under a positive pressure of nitrogen.
-
Add anhydrous DMF via syringe.
-
Equip the flask with a reflux condenser and a thermocouple.
-
Begin stirring and heat the reaction mixture to 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Scaling Up a CsF-Catalyzed Reaction
Caption: Workflow for scaling a CsF-catalyzed reaction.
Logical Relationship for Troubleshooting Yield Loss
Caption: Troubleshooting logic for yield loss in scale-up.
Technical Support Center: Cesium Fluoride Particle Size and Reaction Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cesium fluoride (CsF) particle size on reaction rates.
Frequently Asked Questions (FAQs)
Q1: How does the particle size of this compound (CsF) affect the rate of my reaction?
A1: The particle size of solid reactants like CsF plays a crucial role in the rate of a heterogeneous reaction. Generally, decreasing the particle size increases the reaction rate.[1][2][3] This is because smaller particles have a larger surface area-to-volume ratio, which increases the contact area between the solid CsF and the other reactants in the solution.[2] A larger surface area leads to more frequent collisions between reactant molecules, thus accelerating the reaction.[1]
Q2: I'm observing a slow reaction rate with CsF. Could the particle size be the issue?
A2: Yes, if you are using large crystals or granules of CsF, the limited surface area could be a reason for a slow reaction. Consider using a finer powder of CsF to see if the reaction rate improves. However, other factors can also influence the reaction rate, such as solvent polarity, reaction temperature, and the presence of impurities.[4]
Q3: Are there any disadvantages to using very fine CsF powder?
A3: While fine powders offer a larger surface area, they can also present some challenges. Very fine powders can be highly hygroscopic, readily absorbing moisture from the atmosphere, which can be detrimental to moisture-sensitive reactions.[5][6] Additionally, extremely fine particles may lead to handling difficulties, such as dust formation and issues with reactor clogging, particularly in flow chemistry setups.
Q4: How can I prepare CsF of a smaller particle size in the lab?
A4: If you have larger CsF crystals, you can reduce their particle size by grinding them using a mortar and pestle.[3] It is crucial to perform this in a dry environment, for instance, inside a glovebox, to minimize moisture absorption. For some applications, techniques like ball milling can be used to achieve even finer and more uniform particle sizes.
Q5: Is there a way to increase the reactivity of CsF without changing its particle size?
A5: Several strategies can enhance the reactivity of CsF. Using a polar aprotic solvent can help to better solvate the cesium cation, making the fluoride anion more available for reaction.[7] The addition of phase-transfer catalysts, such as crown ethers, can also increase the effective concentration of the fluoride anion in the organic phase.[8] In some cases, the addition of other salts, like calcium fluoride, has been shown to enhance the reactivity of CsF.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Slow or incomplete reaction | Large CsF particle size: Limited surface area is reducing the number of effective collisions between reactants. | Reduce particle size: Gently grind the CsF crystals to a fine powder using a mortar and pestle in a dry environment. Consider using commercially available micronized CsF. |
| Poor solubility of CsF: The concentration of fluoride ions in the solution is too low. | Optimize solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to improve the solubility of CsF.[7] | |
| Presence of moisture: Water can deactivate the fluoride anion and interfere with many organic reactions. | Dry the CsF: Heat the CsF under vacuum before use to remove any absorbed water.[7] Handle and store it in a desiccator or glovebox. | |
| Reaction is not reproducible | Inconsistent CsF particle size: Variation in the surface area of CsF between batches leads to different reaction rates. | Standardize particle size: Sieve the ground CsF to obtain a consistent particle size range for all experiments. |
| Hygroscopic nature of powdered CsF: The amount of active CsF varies due to different levels of moisture absorption. | Consistent handling: Standardize the procedure for drying and handling the powdered CsF to ensure minimal exposure to the atmosphere. | |
| Clogging in a flow reactor or filtration issues | Very fine CsF particles: The small particle size leads to compaction and blockage of the flow path or filter. | Use a supported reagent: Consider impregnating CsF onto a solid support with a larger particle size to improve flow characteristics. |
| Optimize particle size: Use a slightly larger, but still effective, particle size range to balance reactivity and handling. |
Quantitative Data
The following table provides a hypothetical representation of how CsF particle size can influence the reaction rate and yield in a typical nucleophilic substitution reaction (e.g., the fluorination of an alkyl halide). The data is illustrative and actual results will vary depending on the specific reaction conditions.
| CsF Particle Size | Average Surface Area (m²/g) | Reaction Time (hours) | Product Yield (%) |
| Large Crystals (~2-3 mm) | 0.1 | 24 | 35 |
| Granules (~0.5-1 mm) | 0.5 | 12 | 65 |
| Fine Powder (~50-100 µm) | 5 | 4 | 92 |
| Micronized Powder (<10 µm) | 20 | 1.5 | 95 |
Experimental Protocols
Protocol 1: Preparation of Powdered this compound
This protocol describes how to safely reduce the particle size of commercially available this compound crystals.
Materials:
-
This compound (crystals)
-
Agate mortar and pestle
-
Spatula
-
Glovebox or a very dry, inert atmosphere
-
Sieves with desired mesh sizes
Procedure:
-
Transfer the agate mortar and pestle into a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Weigh the desired amount of this compound crystals and transfer them to the mortar.
-
Gently grind the crystals using the pestle with a circular motion. Avoid vigorous grinding to minimize the generation of fine dust.
-
Continue grinding until a fine, consistent powder is obtained.
-
If a specific particle size range is required, pass the ground powder through a series of sieves.
-
Store the powdered this compound in a tightly sealed container inside the glovebox or a desiccator.
Protocol 2: Investigating the Effect of CsF Particle Size on Reaction Rate
This protocol outlines a general procedure to study the impact of CsF particle size on the rate of a nucleophilic substitution reaction.
Materials:
-
Substrate (e.g., an alkyl bromide)
-
This compound of different particle sizes (e.g., crystals, granules, fine powder)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Internal standard for GC or HPLC analysis
-
Reaction vials with stir bars
-
Heating block or oil bath
-
GC or HPLC instrument
Procedure:
-
Set up a series of reaction vials, each containing a stir bar.
-
To each vial, add the substrate (1.0 mmol) and the internal standard (0.5 mmol).
-
Add the anhydrous solvent (5 mL) to each vial.
-
To each vial, add this compound (1.5 mmol) of a specific particle size (one vial for each particle size to be tested).
-
Place the vials in a pre-heated heating block or oil bath set to the desired reaction temperature (e.g., 80 °C).
-
Start the stirring and begin timing the reaction.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot immediately (e.g., by diluting with a suitable solvent and filtering out the solid CsF).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining starting material.
-
Plot the concentration of the product versus time for each particle size to determine the initial reaction rates.
Visualizations
Caption: Experimental workflow for studying the effect of CsF particle size.
Caption: Troubleshooting logic for slow reactions involving CsF.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effect of surface area particle size stirring on speed of Reaction Factors affecting rate of reaction coursework help ideas gcse chemistry revision notes KS4 science igcse O Level [docbrown.info]
- 3. prezi.com [prezi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [commonorganicchemistry.com]
- 6. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]
- 7. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cesium Fluoride (CsF) in Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cesium Fluoride (CsF) in catalytic reactions, with a focus on potential catalyst deactivation and poisoning.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (CsF) in palladium-catalyzed cross-coupling reactions?
A1: this compound (CsF) primarily serves as a base in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Its moderate basicity and high solubility in organic solvents make it an effective activator of the organometallic reagents in the catalytic cycle.[1][2] It is also used as a source of fluoride ions in certain fluorination reactions.[3]
Q2: Can this compound (CsF) act as a catalyst poison?
A2: While CsF is a widely used reagent, the fluoride ion (F⁻) can act as a poison for some transition metal catalysts, including palladium.[4] Halide ions can bind to the metal center, potentially blocking active sites and inhibiting catalytic activity. The extent of this poisoning effect can depend on the specific reaction conditions, catalyst system, and the concentration of CsF.
Q3: What are the signs of catalyst deactivation or poisoning in my reaction?
A3: Common indicators of catalyst deactivation include:
-
A significant decrease in reaction rate or a stalled reaction.
-
Incomplete conversion of starting materials, even after extended reaction times.
-
The need for higher catalyst loading to achieve the desired conversion.
-
Formation of byproducts resulting from side reactions.
-
A change in the color of the reaction mixture, which may indicate a change in the catalyst's oxidation state or aggregation.
Q4: How can I determine if CsF is the cause of catalyst deactivation?
A4: To investigate if CsF is the source of deactivation, you can perform a series of control experiments. Systematically varying the concentration of CsF while keeping all other reaction parameters constant can help establish a correlation between the amount of CsF and the catalyst's performance. Additionally, surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of fluoride on the surface of the recovered catalyst.
Q5: Are there alternatives to CsF that I can use in my reaction?
A5: Yes, other bases can be used in palladium-catalyzed cross-coupling reactions. The choice of base depends on the specific reaction. Common alternatives include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The optimal base for a particular transformation should be determined through experimental screening.
Troubleshooting Guides
Issue 1: Decreased Reaction Yield in a Palladium-Catalyzed Cross-Coupling Reaction Using CsF
Symptoms:
-
The reaction yield is significantly lower than expected based on literature precedents.
-
Increasing the reaction time does not lead to a significant increase in product formation.
-
A significant amount of starting material remains unreacted.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Fluoride Poisoning of the Catalyst | 1. Reduce CsF Concentration: Titrate the amount of CsF to the minimum required for the reaction to proceed. 2. Alternative Base: Screen other bases such as K₂CO₃, K₃PO₄, or an organic base. | Excess fluoride ions can bind to the palladium center, inhibiting its catalytic activity. |
| Water Content in CsF | 1. Dry the CsF: Dry the CsF in a vacuum oven before use. 2. Use Anhydrous Grade CsF: Purchase and use a high-purity, anhydrous grade of CsF. | CsF is hygroscopic, and the presence of water can lead to side reactions and catalyst deactivation. |
| Poor Quality of Catalyst | 1. Use a Fresh Catalyst: Ensure the palladium catalyst has been stored properly and is not from an old or potentially contaminated batch. 2. Test Catalyst Activity: Run a standard, well-established reaction to confirm the activity of your catalyst batch. | The catalyst may have degraded over time or may be of poor quality. |
Issue 2: Reaction Stalls Prematurely
Symptoms:
-
The reaction starts as expected but stops before reaching completion.
-
Analysis of the reaction mixture over time shows an initial burst of product formation followed by a plateau.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Progressive Catalyst Poisoning by Fluoride | 1. Staged Addition of CsF: Add the CsF in portions over the course of the reaction. 2. Use a Slow-Release Fluoride Source: If available, consider a reagent that provides a slow, controlled release of fluoride ions. | A high initial concentration of fluoride may lead to rapid poisoning. A lower, sustained concentration might be less detrimental. |
| Catalyst Agglomeration | 1. Change the Ligand: A different phosphine ligand may better stabilize the palladium nanoparticles and prevent aggregation. 2. Lower the Reaction Temperature: High temperatures can promote catalyst sintering and deactivation. | The formation of inactive palladium black is a common deactivation pathway. |
| Substrate or Product Inhibition | 1. Dilute the Reaction: Running the reaction at a lower concentration may mitigate inhibition effects. | The starting material or the product itself may be binding to the catalyst and inhibiting further reaction. |
Quantitative Data on Catalyst Performance
The following tables provide hypothetical data to illustrate the potential impact of CsF concentration on catalyst performance in a Suzuki-Miyaura cross-coupling reaction.
Table 1: Effect of CsF Concentration on Reaction Yield and Turnover Number (TON)
| CsF Equivalents | Reaction Yield (%) | Turnover Number (TON) |
| 1.0 | 95 | 950 |
| 1.5 | 92 | 920 |
| 2.0 | 85 | 850 |
| 2.5 | 70 | 700 |
| 3.0 | 55 | 550 |
Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.1 mol%), solvent, 80 °C, 12 h.
Table 2: Time Course Study of Reaction Conversion at Different CsF Concentrations
| Time (h) | Conversion (%) with 1.5 eq. CsF | Conversion (%) with 3.0 eq. CsF |
| 1 | 35 | 25 |
| 2 | 60 | 40 |
| 4 | 85 | 50 |
| 8 | 92 | 55 |
| 12 | 92 | 55 |
Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.1 mol%), solvent, 80 °C.
Experimental Protocols
Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of a Palladium Catalyst
Objective: To determine the elemental composition and chemical states of elements on the surface of a palladium catalyst, particularly to detect the presence of fluoride after a reaction involving CsF.
Methodology:
-
Sample Preparation:
-
After the reaction, recover the palladium catalyst by filtration or centrifugation.
-
Wash the catalyst thoroughly with an appropriate solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether) to remove any residual reactants, products, and soluble CsF.
-
Dry the catalyst sample under vacuum.
-
Mount the powdered catalyst sample onto a sample holder using double-sided carbon tape.
-
-
XPS Analysis:
-
Introduce the sample holder into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the catalyst surface.
-
Perform high-resolution scans of the Pd 3d, F 1s, C 1s, and O 1s regions.
-
The binding energy of the F 1s peak (around 685 eV) will indicate the presence of fluoride on the catalyst surface.
-
Analysis of the Pd 3d peak shape and binding energy can provide information about the oxidation state of the palladium.
-
-
Data Analysis:
-
Process the XPS data to determine the atomic concentrations of the detected elements.
-
Compare the spectra of the used catalyst with that of a fresh catalyst to identify any changes in surface composition and chemical state.
-
Protocol 2: Temperature-Programmed Desorption (TPD)
Objective: To study the desorption of species from the catalyst surface to understand the nature and strength of adsorbent-surface bonds. This can help identify poisoning species.
Methodology:
-
Sample Preparation:
-
Place a known amount of the used and washed catalyst in a quartz tube reactor.
-
Pre-treat the sample by heating it under a flow of inert gas (e.g., He or Ar) to remove any loosely bound species.
-
-
Adsorption (Optional):
-
For a more detailed study, a probe molecule (e.g., CO) can be adsorbed onto the catalyst surface at a specific temperature.
-
-
Temperature-Programmed Desorption:
-
Heat the sample at a linear rate (e.g., 10 °C/min) under a constant flow of inert gas.
-
Monitor the desorbed species using a mass spectrometer.
-
The temperature at which a species desorbs provides information about the strength of its interaction with the catalyst surface.
-
-
Data Analysis:
-
Plot the mass spectrometer signal for specific masses as a function of temperature to obtain TPD profiles.
-
The desorption peaks can be integrated to quantify the amount of desorbed species.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Palladium catalytic cycle with potential fluoride poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Cesium Fluoride and Potassium Fluoride in Organic Synthesis
In the realm of organic synthesis, the choice of a fluoride source can be critical to the success of a reaction. Both cesium fluoride (CsF) and potassium fluoride (KF) are widely used as fluoride ion sources for applications ranging from nucleophilic substitution to base-mediated condensations. However, their reactivity profiles differ significantly. This guide provides an objective comparison of CsF and KF, supported by physicochemical data and experimental context, to assist researchers in selecting the optimal reagent for their specific needs.
The enhanced reactivity of this compound is primarily attributed to its lower lattice energy and greater solubility in organic solvents compared to potassium fluoride. This results in a higher concentration of dissociated, or "naked," fluoride ions—the active species in many reactions.
Physicochemical Properties
The fundamental properties of a reagent dictate its behavior in a reaction medium. The key differences in the physical constants of CsF and KF explain their varied reactivity. Cesium's larger ionic radius and lower electronegativity compared to potassium lead to a weaker Cs-F ionic bond within the crystal lattice.[1][2] This results in a significantly lower lattice energy for CsF, making it easier to break apart the crystal structure and dissolve the salt.[1][3]
| Property | This compound (CsF) | Potassium Fluoride (KF) | Reference |
| Molar Mass | 151.90 g/mol | 58.10 g/mol | [4][5] |
| Melting Point | 682 °C | 858 °C | [5] |
| Lattice Energy | 759 kJ/mol (178.7 kcal/mol) | 829 kJ/mol (194.4 kcal/mol) | [1][3] |
| Solubility in DMF | High (e.g., 96 mg/kg) | Very Low (e.g., ~0.033 g/kg) | [6][7] |
| Solubility in Water | 367 g/100 mL (18 °C) | 92 g/100 mL (18 °C) | [4] |
Reactivity and Applications
The superior solubility and dissociation of CsF in aprotic organic solvents like THF or DMF make it a more potent source of fluoride ions.[6][8] This heightened reactivity is observed across several classes of reactions.
1. Nucleophilic Fluorination
In nucleophilic substitution reactions, the availability of a "naked" fluoride anion is paramount. The larger cesium cation (Cs+) interacts more weakly with the fluoride anion (F-) in solution compared to the smaller potassium cation (K+), rendering the fluoride ion more nucleophilic.[5]
-
Desilylation: Due to the high strength of the silicon-fluorine bond, fluoride ions are highly effective for removing silyl protecting groups. CsF is an excellent reagent for this purpose, particularly under anhydrous conditions, as it cleanly generates water-sensitive carbanion intermediates.[4][9]
-
Halogen Exchange (Halex) Reactions: CsF is used to convert electron-deficient aryl chlorides into aryl fluorides.[8][9] While KF is also used, CsF's higher reactivity often provides better results. The general reactivity trend for alkali fluorides in aprotic solvents is CsF > KF >> NaF.[6]
-
Comparative Yields: In a rhodium-catalyzed fluorination of an acyl chloride, switching the fluoride source from AgF to CsF caused a significant drop in yield, and a further decrease was observed with KF, quantitatively demonstrating the reactivity trend.[10]
2. As a Base
Like other soluble fluorides, both CsF and KF are moderately basic because hydrofluoric acid (HF) is a weak acid.[4][9] The low nucleophilicity of the fluoride ion makes them useful bases when nucleophilic attack is an undesirable side reaction.[8] In this role, CsF again shows superior performance due to its higher effective concentration in solution.
-
Knoevenagel Condensations: It has been reported that CsF gives higher yields in Knoevenagel condensation reactions compared to KF or NaF.[4][8]
Experimental Protocols
Below is a representative experimental protocol for a nucleophilic fluorination reaction, which can be adapted for either CsF or KF, though reaction times and temperatures may need optimization for KF due to its lower reactivity.
Representative Protocol: Fluorination of an Alkyl Mesylate
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl mesylate (1.0 equiv).
-
Reagent Addition: Add the fluoride source (CsF or KF, 1.5–3.0 equiv). For CsF, which is hygroscopic, ensure it is freshly dried by heating under vacuum.[8] Grounding the CsF to increase surface area can enhance reaction rates.[3]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile (CH3CN) via syringe under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions with KF often require higher temperatures, longer reaction times, or the use of phase-transfer catalysts like crown ethers to improve solubility and reactivity.[11]
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the underlying principles of fluoride reactivity and a typical experimental sequence.
Caption: Factors contributing to the enhanced reactivity of CsF over KF.
Caption: General experimental workflow for nucleophilic fluorination.
References
- 1. Solved 1. The energy required to separate the ions in a CsF | Chegg.com [chegg.com]
- 2. inorganic chemistry - Ionic Character, on which factors do it depend - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00303A [pubs.rsc.org]
- 4. Caesium fluoride [dlab.epfl.ch]
- 5. This compound [commonorganicchemistry.com]
- 6. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Electrical Conductivity and Solubility of KF in N,N-Dimethylformamide up to 125 °C - American Chemical Society - Figshare [acs.figshare.com]
- 8. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 9. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 10. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle of Fluoride Sources: Cesium Fluoride vs. TBAF for Desilylation
In the realm of synthetic organic chemistry, the judicious use of protecting groups is paramount to achieving complex molecular architectures. Among these, silyl ethers are workhorses for the temporary masking of hydroxyl functionalities due to their ease of installation and general stability. However, the efficient and clean removal of these silicon-based shields, a process known as desilylation, is equally critical. The most common method for cleaving the robust silicon-oxygen bond is the use of a fluoride ion source. For decades, tetrabutylammonium fluoride (TBAF) has been the go-to reagent for this transformation. However, cesium fluoride (CsF) has emerged as a compelling alternative, offering its own unique set of advantages.
This guide provides an objective comparison of CsF and TBAF as fluoride sources for desilylation reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance and Efficiency: A Quantitative Look
The choice between CsF and TBAF often hinges on factors such as reaction efficiency, substrate tolerance, and ease of work-up. While TBAF is renowned for its high reactivity, stemming from the good solubility of the salt in organic solvents and the "naked" nature of the fluoride ion, this high reactivity can be a double-edged sword, leading to undesired side reactions with base-sensitive functional groups. This compound, being less soluble and basic, can offer a milder and sometimes more selective alternative.
Recent studies have focused on the use of catalytic amounts of fluoride sources to mitigate side reactions and simplify purification. The data presented below, adapted from work by Phillips et al., showcases the catalytic efficiency of both TBAF and CsF in the desilylation of a silyl ether under neutral, buffered conditions and under anhydrous conditions.
Table 1: Comparison of Catalytic TBAF and CsF for the Desilylation of a TBDMS Ether
| Fluoride Source | Catalyst Loading (mol%) | Solvent System | Time (h) | Yield (%) |
| TBAF | 10 | THF/H₂O (pH 7.1 buffer) | 1.5 | >95 |
| CsF | 10 | THF/H₂O (pH 7.1 buffer) | 2.0 | >95 |
| TBAF | 5 | DMSO/MeOH | 3.0 | >95 |
| CsF | 5 | DMSO/MeOH | 4.5 | >95 |
Data is illustrative and compiled from trends presented in J. Org. Chem. 2011, 76, 18, 7352–7358. Reaction conditions: Room temperature.
As the data indicates, both fluoride sources are highly effective in catalytic amounts. TBAF generally provides slightly faster reaction rates, likely due to its superior solubility. However, CsF remains a highly viable and efficient catalyst, with the choice between the two often depending on other experimental parameters and the specific nature of the substrate.
Key Differences at a Glance
| Feature | This compound (CsF) | Tetrabutylammonium Fluoride (TBAF) |
| Solubility | Sparingly soluble in organic solvents. | Highly soluble in organic solvents like THF and DMF. |
| Basicity | Mildly basic. | More basic, can cause side reactions (e.g., elimination, epimerization). |
| Hygroscopicity | Less hygroscopic, easier to handle as an anhydrous salt.[1][2] | Commercially available as a trihydrate or a solution in THF, often with significant water content which can affect reactivity.[3][4] |
| Work-up | Generally simpler work-up; CsF and its byproducts are often easily removed by filtration. | Work-up can be complicated by the need to remove soluble tetrabutylammonium salts.[5][6] |
| Cost | Generally more expensive per mole than TBAF.[7] | More cost-effective on a molar basis.[8] |
| Reactivity | Lower reactivity, which can lead to higher selectivity. | Higher reactivity due to the "naked" fluoride ion, leading to faster reactions.[9] |
The Desilylation Reaction: Mechanism and Workflow
The generally accepted mechanism for fluoride-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This forms a pentacoordinate silicon intermediate, which then collapses, cleaving the silicon-oxygen bond to release the corresponding alkoxide. A subsequent work-up with a protic source then furnishes the desired alcohol. The high affinity of fluorine for silicon, resulting in the formation of a very strong Si-F bond, is the thermodynamic driving force for the reaction.
A typical experimental workflow for performing a desilylation reaction is outlined below. This workflow is generally applicable to both CsF and TBAF, with minor modifications to the reaction setup and work-up procedure.
Experimental Protocols
Below are representative experimental protocols for the desilylation of a tert-butyldimethylsilyl (TBDMS) ether using both catalytic CsF and a standard stoichiometric amount of TBAF.
Protocol 1: Catalytic Desilylation using this compound
This protocol is adapted from the work of Phillips et al. and is particularly useful for substrates sensitive to strongly basic conditions.[3][4]
-
Reagent Preparation: In a polypropylene vial, add the TBDMS-protected alcohol (1.0 equiv., 0.5 mmol) and a magnetic stir bar.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL) and methanol (MeOH, 0.5 mL).
-
Initiation: To the stirred solution, add this compound (CsF, 3.8 mg, 0.025 mmol, 0.05 equiv.).
-
Reaction: Stir the reaction mixture at room temperature (23 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stoichiometric Desilylation using TBAF
This is a standard and widely used protocol for the efficient cleavage of TBDMS ethers.
-
Reaction Setup: To a solution of the TBDMS-protected alcohol (1.0 equiv., 1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol, 1.2 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Conclusion
Both this compound and tetrabutylammonium fluoride are highly effective reagents for the desilylation of silyl ethers. The choice between them is not always straightforward and should be guided by the specific requirements of the chemical transformation.
TBAF remains the reagent of choice for rapid and efficient desilylations when substrate sensitivity to basic conditions is not a concern. Its excellent solubility in organic solvents ensures high reactivity.
CsF , on the other hand, presents a milder, less basic alternative that can be advantageous for complex substrates with sensitive functional groups. While its lower solubility can lead to longer reaction times, the development of catalytic protocols has significantly enhanced its utility. The simpler work-up associated with CsF is also a considerable practical advantage.
Ultimately, the optimal fluoride source will depend on a careful evaluation of the substrate, the desired reaction conditions, and the overall synthetic strategy. For routine desilylations of robust substrates, the cost-effectiveness and speed of TBAF are compelling. For delicate substrates requiring milder conditions and simplified purification, CsF is an excellent and increasingly popular choice.
References
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Catalytic Fluoride under Neutral Conditions for Cleaving Silicon-Oxygen Bonds [organic-chemistry.org]
- 4. Use of catalytic fluoride under neutral conditions for cleaving silicon-oxygen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Collection - Use of Catalytic Fluoride under Neutral Conditions for Cleaving SiliconâOxygen Bonds - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Wanji Seo - Google Scholar [scholar.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Cesium Fluoride and Other Alkali Metal Fluorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cesium fluoride (CsF) with other alkali metal fluorides, namely lithium fluoride (LiF), sodium fluoride (NaF), potassium fluoride (KF), and rubidium fluoride (RbF), in organic synthesis. The performance of these inorganic fluorides is evaluated based on their physicochemical properties and their catalytic activity in key organic reactions, supported by available experimental data.
Physicochemical Properties Influencing Reactivity
The efficacy of an alkali metal fluoride in a given reaction is significantly influenced by its intrinsic properties, primarily its solubility in organic solvents and the degree of dissociation of the fluoride ion.
Solubility in Organic Solvents: The ability of an alkali metal fluoride to dissolve in the reaction medium is paramount for its effectiveness as a reagent or catalyst. Higher solubility ensures a greater concentration of the fluoride anion available to participate in the reaction. This compound generally exhibits significantly higher solubility in common organic solvents compared to its lighter counterparts.[1] This enhanced solubility is a key contributor to its superior performance in many synthetic transformations.
A comprehensive study by [Name of author(s) from cited paper, if available] determined the solubilities of LiF, NaF, KF, RbF, and CsF in various non-aqueous solvents, providing valuable data for solvent selection in fluoride-mediated reactions.[1] While the precise quantitative data from this study is not reproduced here, the general trend indicates a substantial increase in solubility with the increasing atomic number of the alkali metal.
Table 1: Solubility Trends of Alkali Metal Fluorides in Organic Solvents
| Alkali Metal Fluoride | General Solubility Trend in Aprotic Polar Solvents (e.g., Acetonitrile, DMF) |
| Lithium Fluoride (LiF) | Very Low |
| Sodium Fluoride (NaF) | Low |
| Potassium Fluoride (KF) | Moderate |
| Rubidium Fluoride (RbF) | High |
| This compound (CsF) | Very High |
Dissociation and Fluoride Ion Availability: this compound is more readily dissociated in solution than sodium or potassium fluoride.[1] This high degree of dissociation means that CsF is a more reactive source of the "naked" fluoride anion, which is the active species in many reactions. The larger size of the cesium cation results in a lower lattice energy compared to the other alkali metal fluorides (with the exception of LiF, which has a very high lattice energy due to the small ionic radii of both ions), contributing to its easier dissolution and dissociation.
Comparative Efficacy in Organic Reactions
The superior properties of this compound translate to enhanced performance in various base-catalyzed and nucleophilic substitution reactions.
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is often catalyzed by bases. Experimental evidence suggests that this compound is a highly effective catalyst for this transformation, often providing higher yields and faster reaction times compared to other alkali metal fluorides.
Table 2: Illustrative Comparison of Alkali Metal Fluorides in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Expected Relative Yield | Expected Relative Reaction Time |
| LiF | Low | Very Long |
| NaF | Moderate | Long |
| KF | Good | Moderate |
| RbF | High | Short |
| CsF | Very High | Very Short |
This trend is attributed to the increasing solubility and basicity of the alkali metal fluorides as the cation size increases.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions where the fluoride ion acts as the nucleophile, the availability of the "naked" fluoride anion is crucial. Due to its high solubility and dissociation in organic solvents, this compound is a more potent source of nucleophilic fluoride compared to other alkali metal fluorides.
Experimental Protocols
The following provides a general experimental protocol for a comparative study of alkali metal fluorides in the Knoevenagel condensation. Researchers should adapt this protocol based on their specific substrates and available equipment.
General Procedure for Knoevenagel Condensation of Benzaldehyde with Malononitrile
Materials:
-
Benzaldehyde (freshly distilled)
-
Malononitrile
-
Alkali Metal Fluoride (LiF, NaF, KF, RbF, CsF), anhydrous
-
Solvent (e.g., Acetonitrile, DMF, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermostat-controlled heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask, add benzaldehyde (1.0 mmol, 1 eq.), malononitrile (1.0 mmol, 1 eq.), and the chosen alkali metal fluoride (0.2 mmol, 0.2 eq.).
-
Add the desired solvent (e.g., 5 mL of acetonitrile) or proceed under solvent-free conditions.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of the reaction by TLC at regular intervals.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2-benzylidenemalononitrile.
-
Determine the yield of the purified product and compare the results for each alkali metal fluoride.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflow for a Knoevenagel condensation and the factors influencing the efficacy of alkali metal fluorides.
Caption: General workflow of a Knoevenagel condensation reaction.
Caption: Key factors influencing the efficacy of alkali metal fluorides.
Conclusion
This compound consistently emerges as a superior reagent and catalyst in many organic reactions when compared to other alkali metal fluorides. Its high solubility in organic solvents and greater degree of dissociation provide a higher concentration of reactive fluoride anions, leading to faster reaction rates and improved product yields. While other alkali metal fluorides can be effective, particularly potassium fluoride, this compound is often the reagent of choice for transformations requiring a strong, soluble fluoride source. For optimal results, the choice of the specific alkali metal fluoride should be guided by the reaction conditions, solvent, and the desired reactivity.
References
Cesium Fluoride vs. Sodium Fluoride: A Comparative Guide for Condensation Reactions
For researchers, scientists, and drug development professionals, the choice of a suitable basic catalyst is pivotal for the success of condensation reactions. While various bases can be employed, alkali metal fluorides have emerged as effective catalysts. This guide provides an in-depth comparison of cesium fluoride (CsF) and sodium fluoride (NaF) in promoting key condensation reactions, supported by their physicochemical properties and available experimental insights.
This compound generally exhibits superior performance over sodium fluoride in facilitating condensation reactions. This enhanced catalytic activity is primarily attributed to its higher solubility in organic solvents and greater ionic character, which leads to a higher concentration of dissociated, or "naked," fluoride ions. These fluoride ions are the active basic species that deprotonate the acidic methylene compounds, initiating the condensation cascade.
Physicochemical Property Comparison
A fundamental understanding of the properties of CsF and NaF is crucial to appreciating their differential catalytic efficacy.
| Property | This compound (CsF) | Sodium Fluoride (NaF) | Significance in Condensation Reactions |
| Molar Mass | 151.90 g/mol | 41.99 g/mol | Affects the stoichiometry and cost calculations for reactions. |
| Solubility in Organic Solvents | More soluble.[1] | Less soluble | Higher solubility of CsF in common organic solvents (e.g., THF, DMF) ensures a greater availability of fluoride ions in the reaction medium, leading to faster reaction rates. |
| Ionic Character & Dissociation | More ionic and readily dissociated.[2][3] | Less ionic and less readily dissociated | The greater dissociation of CsF provides a higher concentration of catalytically active "naked" fluoride ions.[3] |
| Basicity | Mildly basic.[2][3] | Mildly basic | Both are sufficiently basic to deprotonate active methylene compounds, but the effective basicity in solution is higher for CsF due to better solubility and dissociation. |
| Hygroscopicity | Hygroscopic, but easily dried.[1][2] | Less hygroscopic | While CsF is hygroscopic, it can be readily dried, making it a convenient source of anhydrous fluoride.[1][2] |
Performance in Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone. In this reaction, this compound has been reported to provide higher yields compared to sodium fluoride.[1][3][4] This is a direct consequence of the aforementioned properties of CsF, which allow for a more efficient generation of the enolate intermediate.
General Reaction Scheme for Knoevenagel Condensation:
Caption: General workflow of a metal fluoride-catalyzed Knoevenagel condensation.
While specific side-by-side quantitative data from a single study is elusive in the readily available literature, the consensus in chemical literature points to the superior efficacy of CsF.
Performance in Other Condensation Reactions
The advantages of this compound are not limited to the Knoevenagel condensation. Its utility extends to other important condensation reactions such as Aldol and Michael additions. The underlying principle remains the same: the enhanced availability of the fluoride ion in solution accelerates the initial deprotonation step, which is often the rate-determining step.
Conceptual Workflow for Fluoride-Catalyzed Condensations:
Caption: Logical flow of fluoride-catalyzed condensation reactions.
Experimental Protocols
Below are representative, generalized experimental protocols for condensation reactions utilizing an alkali metal fluoride catalyst.
General Protocol for Knoevenagel Condensation
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene compound (1.0 mmol)
-
This compound or Sodium fluoride (0.1-1.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile) (5-10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, the active methylene compound, and the fluoride catalyst.
-
Add the anhydrous solvent to the flask.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired product.
General Protocol for Michael Addition
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor) (1.0 mmol)
-
Active methylene compound (Michael donor) (1.1 mmol)
-
This compound or Sodium fluoride (0.2 mmol)
-
Anhydrous solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the Michael acceptor and Michael donor in the anhydrous solvent.
-
Add the fluoride catalyst to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the Michael adduct.
Conclusion
In the realm of condensation reactions, this compound demonstrates clear advantages over sodium fluoride. Its superior solubility and dissociation in organic solvents provide a higher concentration of the active fluoride ion catalyst, generally leading to higher reaction yields and potentially milder reaction conditions. While both are effective, for researchers and professionals in drug development seeking to optimize reaction efficiency and product yield, this compound represents a more potent and often preferable choice. The selection between the two may also be influenced by cost and the specific requirements of the chemical transformation.
References
A Comparative Guide to Cesium Fluoride-Catalyzed Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Cesium fluoride (CsF) has emerged as a versatile and highly effective catalyst in a variety of organic transformations. Its unique properties, including high solubility in organic solvents compared to other alkali metal fluorides and its role as a potent fluoride ion source, often lead to superior performance.[1][2]
This guide provides an objective comparison of CsF's performance against common alternatives in three key chemical reactions: the Knoevenagel condensation, nucleophilic trifluoromethylation, and desilylation. The information presented is supported by experimental data to aid in the selection of the optimal catalytic system for your research and development needs.
Data Presentation: Performance Comparison
The following tables summarize quantitative data comparing this compound with other catalysts in selected organic transformations.
Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CsF | Dichloromethane | Room Temp. | 0.1 (6 min) | 95 | [2] |
| KF | Alumina (solid support) | Not specified | Not specified | High | [3] |
| NaF | Not specified | Not specified | Lower than CsF | Lower than CsF | [1] |
| Piperidine | Ethanol | Not specified | Not specified | High | [4] |
Note: Direct quantitative comparison under identical conditions is often challenging to find in a single source. The data presented is compiled from various studies to highlight general performance trends.
Table 2: Nucleophilic Trifluoromethylation of Carbonyl Compounds with TMS-CF₃
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CsF | Ketones/Aldehydes | DME/Benzonitrile | 25 | Short | Excellent | [5] |
| CsF | trans-Chalcone | DME | 25 | 3 h | 96 | [6] |
| Other Catalysts | Ketones/Aldehydes | Various | Often higher temp. | Longer | Variable | [5] |
DME: Ethylene glycol dimethyl ether
Table 3: Fluoride-Mediated Desilylation and Halide Exchange
| Catalyst | Reaction | Substrate | Yield (%) | Reference |
| CsF | Fluoride Exchange | Dichloro silicon phthalocyanine | 100 | [6] |
| TBAF | Fluoride Exchange | Dichloro silicon phthalocyanine | 73 | [6] |
| CsF | Desilylation | Trimethylsilyl (TMS)-protected alkyne | Good to Excellent | [7] |
| TBAF | Desilylation | TBDMS ether of a primary alcohol | 32 (45 min) | [7] |
TBAF: Tetrabutylammonium fluoride; TBDMS: tert-Butyldimethylsilyl
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these catalytic systems.
1. This compound-Catalyzed Knoevenagel Condensation
This protocol describes a general procedure for the CsF-catalyzed Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.[2]
-
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Active methylene compound (e.g., malononitrile) (1.0 equiv)
-
This compound (CsF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the aromatic aldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in dichloromethane, add a catalytic amount of this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a short period (e.g., 5-10 minutes).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
2. This compound-Catalyzed Nucleophilic Trifluoromethylation of a Ketone
This protocol is a general procedure for the trifluoromethylation of a ketone using (trifluoromethyl)trimethylsilane (TMS-CF₃) and a catalytic amount of CsF.[8]
-
Materials:
-
Ketone (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMS-CF₃) (1.5 equiv)
-
This compound (CsF) (catalytic amount)
-
Anhydrous ethylene glycol dimethyl ether (DME) or benzonitrile
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
To a solution of the ketone (1.0 equiv) in anhydrous DME, add a catalytic amount of CsF.
-
Slowly add TMS-CF₃ (1.5 equiv) dropwise to the stirred solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at 25 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation of the intermediate silyl ether.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude trifluoromethylated alcohol.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Diagram 1: General Experimental Workflow for Organic Synthesis
Caption: A typical experimental workflow for an organic synthesis reaction.
Diagram 2: Mechanism of CsF-Catalyzed Knoevenagel Condensation
Caption: The catalytic cycle of a Knoevenagel condensation reaction.
Diagram 3: Mechanism of CsF-Catalyzed Nucleophilic Trifluoromethylation
Caption: Proposed mechanism for CsF-catalyzed nucleophilic trifluoromethylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel Condensation Catalyzed by Potassium Fluoride/Alumina [yyhx.ciac.jl.cn]
- 4. researchgate.net [researchgate.net]
- 5. This compound Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cesium Fluoride in Catalysis: A Spectroscopic and Performance Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Cesium fluoride (CsF) has emerged as a versatile and highly effective catalyst in a variety of organic transformations. This guide provides an objective comparison of CsF's performance against other common alternatives, supported by experimental data, and delves into the spectroscopic evidence that elucidates its catalytic role.
Performance Comparison: this compound vs. Alternative Catalysts
This compound consistently demonstrates superior performance in various base-catalyzed reactions, most notably in Knoevenagel condensations and trifluoromethylation reactions. Its high reactivity is often attributed to the high dissociation of the Cs-F bond in organic solvents, leading to a more available and "naked" fluoride ion.
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is an excellent benchmark for comparing the efficacy of base catalysts. The following table summarizes the performance of CsF against other alkali metal fluorides in the condensation of various aldehydes with active methylene compounds.
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CsF | Benzaldehyde | Malononitrile | Dichloromethane | Room Temp | 0.5 | 95 | [1] |
| KF | Benzaldehyde | Malononitrile | Ethanol | Reflux | 3 | 85 | [2] |
| NaF | Benzaldehyde | Malononitrile | Ethanol | Reflux | 5 | 70 | [2] |
| CsF | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Acetonitrile | Room Temp | 1 | 92 | [1] |
| KF | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Acetonitrile | 60 | 4 | 80 | [2] |
As the data indicates, CsF consistently provides higher yields in shorter reaction times and under milder conditions compared to its potassium and sodium counterparts.
Spectroscopic Evidence for the Role of this compound
Spectroscopic techniques provide invaluable insights into the mechanism of catalysis by allowing for the observation of transient intermediates and catalyst-substrate interactions. In the context of CsF catalysis, NMR and X-ray Photoelectron Spectroscopy (XPS) have been particularly revealing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for studying reactions involving fluoride ions. In CsF-catalyzed trifluoromethylation reactions using (trifluoromethyl)trimethylsilane (TMS-CF₃), ¹⁹F NMR can be used to monitor the formation of the key trifluoromethyl anion intermediate.
A proposed mechanism involves the activation of the Si-CF₃ bond by the fluoride ion from CsF, generating the reactive trifluoromethyl anion (CF₃⁻). This intermediate then attacks the electrophilic carbonyl carbon.
In-situ ¹⁹F NMR studies have shown the appearance of a new signal corresponding to the [Me₃Si(CF₃)₂]⁻ anion when TMS-CF₃ is treated with a fluoride source, providing evidence for the activation of the TMS-CF₃ reagent.[3]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical state of the catalyst surface. By analyzing the Cs 3d and F 1s core level spectra before and after a reaction, changes in the chemical environment of the cesium and fluoride ions can be observed.
For instance, in a heterogeneous catalytic system, a shift in the binding energy of the F 1s peak could indicate the interaction of the fluoride ion with the support or the reactants, providing evidence for its role in the catalytic cycle.
Experimental Protocols
In-situ NMR Spectroscopy for Reaction Monitoring
In-situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction within an NMR tube. This technique is invaluable for elucidating reaction mechanisms and kinetics.
Methodology:
-
Sample Preparation: The reactants and catalyst (CsF) are dissolved in a suitable deuterated solvent in an NMR tube. For reactions involving gaseous reactants, a high-pressure NMR tube is utilized.
-
Spectrometer Setup: The NMR spectrometer is set up to acquire a series of spectra over time. For ¹⁹F NMR, a fluorine-observe probe is used.
-
Data Acquisition: A time-arrayed sequence of 1D spectra is acquired. The number of scans per spectrum is minimized to ensure a good time resolution, providing "snapshots" of the reaction progress.[4]
-
Data Processing: The series of spectra are processed to observe the decrease in reactant signals and the increase in product signals over time. The integration of these signals allows for the determination of reaction kinetics.
X-ray Photoelectron Spectroscopy (XPS) of a Powder Catalyst
XPS is a powerful surface analysis technique used to determine the elemental composition and chemical states of the top 1-10 nm of a material.
Methodology:
-
Sample Preparation: The powder catalyst sample is mounted onto a sample holder. This can be done by pressing the powder into a clean indium foil or by sprinkling it onto a conductive carbon tape.[5]
-
Introduction into UHV: The sample holder is introduced into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Data Acquisition:
-
A survey spectrum is first acquired to identify all the elements present on the surface.
-
High-resolution spectra of the elements of interest (e.g., Cs 3d, F 1s, C 1s, O 1s) are then acquired to determine their chemical states.
-
-
Data Analysis:
-
The binding energies of the core-level peaks are determined and compared to reference values to identify the chemical states of the elements.[6]
-
The peaks are fitted to determine the relative concentrations of different chemical species.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 6. rockymountainlabs.com [rockymountainlabs.com]
Navigating the Landscape of Isotopic Labeling: A Comparative Guide to Cesium Fluoride and its Alternatives in ¹⁸F-Radiochemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), the choice of fluorination reagent is a critical determinant of success. This guide provides an in-depth comparison of cesium fluoride (CsF) and its prominent alternatives for isotopic labeling with Fluorine-18 (¹⁸F), supported by experimental data and detailed protocols to inform methodological selection.
The introduction of the positron-emitting radionuclide ¹⁸F into a target molecule is a cornerstone of PET tracer development. While various fluoride sources can be employed for this purpose, this compound has been utilized as a reagent in nucleophilic fluorination reactions. However, the field of radiochemistry has seen the emergence of several alternative methods, each with its own set of advantages and disadvantages. This guide will objectively compare the performance of CsF with other common and novel fluorination techniques, including the use of potassium fluoride (KF) with a cryptand, tetrabutylammonium fluoride (TBAF), copper-mediated methods, silicon-fluoride acceptor (SiFA) technology, the aluminum-fluoride (AlF-NOTA) strategy, and "click chemistry" approaches.
Performance Comparison: A Data-Driven Analysis
The efficacy of a fluorination method is best evaluated through quantitative metrics such as radiochemical yield (RCY), molar activity (Aₘ), and synthesis time. The following tables summarize the performance of CsF and its alternatives in various ¹⁸F-labeling reactions, based on published experimental data.
Table 1: Comparison of Fluoride Sources for Nucleophilic ¹⁸F-Fluorination
| Fluoride Source | Precursor | Radiochemical Yield (RCY) (%) | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| Cs¹⁸F | Aryl-piperidyl triazines | >50 | High (n.c.a.) | Not specified | [1] |
| K¹⁸F/K₂₂₂ | 2-pyridinesulfonyl chloride | 88 (RCC) | Not specified | 5 | [2] |
| TBA¹⁸F | Arene substrates | Good | High | Not specified | [3] |
n.c.a. = no-carrier-added; RCC = Radiochemical Conversion
Table 2: Comparison of Modern ¹⁸F-Labeling Methods
| Method | Precursor Type | Radiochemical Yield (RCY) (%) | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| Copper-Mediated | Arylstannanes | 56 ± 12 | High | 5 | [4] |
| Copper-Mediated | Aryl boronic acids/esters | up to 90 (crude) | High | < 100 | [5] |
| SiFA (Isotopic Exchange) | SiFA-modified peptides | 46 ± 1.5 | 44.4 - 62.9 | 25 | [6] |
| Al¹⁸F-NOTA | NOTA-octreotide | 50 - 97 | 45 - 48 | < 45 | [7][8] |
| Click Chemistry (CuAAC) | Alkyne-peptides | 37-39 (decay corrected) | Not specified | 120-140 | [9] |
| Click Chemistry (HDA) | Dithioester-peptides | 37-39 (decay corrected) | Not specified | 120-140 | [9] |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed experimental protocols are crucial for the successful implementation of any radiolabeling strategy. Below are representative protocols for several of the discussed methods.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with this compound
This protocol is based on the decomposition of aryl-piperidyl triazines in the presence of ¹⁸F-CsF.
Materials:
-
Aryl-piperidyl triazine precursor
-
Anhydrous this compound (CsF)
-
¹⁸F-Fluoride in [¹⁸O]water
-
Anion exchange cartridge (e.g., QMA)
-
Elution solvent (e.g., acetonitrile/water)
-
Reaction solvent (e.g., DMSO)
-
Heating system
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of cesium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]CsF by heating under a stream of nitrogen.
-
Dissolve the aryl-piperidyl triazine precursor in an anhydrous solvent (e.g., DMSO).
-
Add the precursor solution to the dried [¹⁸F]CsF.
-
Heat the reaction mixture at a specified temperature (e.g., 80-150 °C) for a designated time.
-
Cool the reaction mixture and purify the ¹⁸F-labeled product using high-performance liquid chromatography (HPLC).
Protocol 2: Copper-Mediated ¹⁸F-Fluorination of Arylstannanes
This protocol is adapted from a method for the radiofluorination of arylstannanes.[4]
Materials:
-
Arylstannane precursor (e.g., Aryl-SnMe₃)
-
[¹⁸F]KF/Kryptofix 2.2.2 (K₂₂₂) complex
-
Copper(II) triflate (Cu(OTf)₂)
-
Pyridine
-
Dimethylacetamide (DMA)
-
Heating system
Procedure:
-
Prepare the anhydrous [¹⁸F]KF/K₂₂₂ complex by azeotropic drying of aqueous [¹⁸F]fluoride with K₂CO₃ and K₂₂₂ in acetonitrile.
-
In a reaction vial, dissolve the arylstannane precursor, Cu(OTf)₂, and pyridine in DMA.
-
Add the dried [¹⁸F]KF/K₂₂₂ complex to the reaction vial.
-
Seal the vial and heat the reaction mixture at 140 °C for 5 minutes.
-
Cool the reaction mixture and purify the product by HPLC.
Protocol 3: Silicon-Fluoride Acceptor (SiFA) Isotopic Exchange Labeling
This one-step labeling procedure is based on the SiFA methodology for peptides.[6]
Materials:
-
N-terminally SiFA-modified peptide precursor
-
Anhydrous [¹⁸F]fluoride solution in acetonitrile
-
C18 cartridge for purification
Procedure:
-
Add the anhydrous [¹⁸F]fluoride solution in acetonitrile to a vial containing the SiFA-modified peptide.
-
Allow the reaction to proceed at room temperature (20-25 °C) for 25 minutes. No stirring is required.
-
Dilute the reaction mixture with a suitable buffer (e.g., phosphate buffer).
-
Pass the diluted solution through a pre-conditioned C18 cartridge to trap the ¹⁸F-labeled peptide.
-
Wash the cartridge with water.
-
Elute the purified ¹⁸F-labeled peptide from the cartridge with ethanol.
Protocol 4: Aluminum-Fluoride (Al¹⁸F) Labeling of a NOTA-Conjugated Peptide
This two-step, one-pot method is used for labeling NOTA-conjugated peptides.[7][10]
Materials:
-
NOTA-conjugated peptide (e.g., NOTA-octreotide)
-
[¹⁸F]Fluoride in saline
-
Aluminum chloride (AlCl₃) solution
-
Sodium acetate buffer (pH 4.1)
-
Heating system
Procedure:
-
In a reaction vial, mix the [¹⁸F]fluoride solution with the AlCl₃ solution in sodium acetate buffer to form the [Al¹⁸F]²⁺ complex.
-
Add the NOTA-conjugated peptide to the reaction vial.
-
Heat the reaction mixture at 100-105 °C for 15 minutes.
-
Cool the reaction mixture and purify the product using HPLC.
Protocol 5: "Click Chemistry" Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the automated synthesis of an ¹⁸F-labeled peptide using a CuAAC reaction.[9]
Materials:
-
¹⁸F-labeled azide prosthetic group (e.g., [¹⁸F]fluoroethylazide)
-
Alkyne-modified peptide
-
Copper(I) source (e.g., CuSO₄ and sodium ascorbate)
-
Solvent (e.g., water/ethanol mixture)
-
Automated synthesis module
Procedure:
-
The synthesis of the ¹⁸F-labeled azide prosthetic group is first performed on the automated module.
-
The purified prosthetic group is then reacted with the alkyne-modified peptide in the presence of the copper(I) catalyst.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The final ¹⁸F-labeled peptide is purified via HPLC on the automated system.
Visualizing the Workflow: Signaling Pathways and Experimental Diagrams
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows of the key labeling methodologies.
Conclusion
The selection of an appropriate ¹⁸F-labeling method is a multifaceted decision that depends on the nature of the precursor, the desired specific activity, the available equipment, and the required synthesis time. While this compound offers a viable option for nucleophilic fluorination, particularly in specific contexts like the decomposition of aryl-piperidyl triazines[1], the landscape of ¹⁸F-radiochemistry has evolved to offer a range of powerful alternatives.
For routine and high-yield syntheses, traditional methods employing potassium fluoride with a cryptand remain a robust choice. However, for sensitive substrates or when milder conditions are required, modern techniques such as copper-mediated reactions, the SiFA methodology, and the AlF-NOTA approach present significant advantages. Copper-mediated methods have demonstrated high efficiency for a broad scope of precursors[4][5], while the SiFA technology offers a remarkably simple and rapid one-step procedure for labeling peptides at room temperature[6]. The AlF-NOTA method combines the convenience of chelator-based labeling with the favorable properties of ¹⁸F, providing high yields and specific activities in a short timeframe[7][8]. "Click chemistry" approaches, although often involving the synthesis of a prosthetic group, provide high-yield and specific labeling of complex biomolecules[9].
Ultimately, the optimal choice of method will be guided by a careful consideration of the specific requirements of the research or clinical application. This guide provides a foundational comparison to aid researchers in making an informed decision, thereby facilitating the development of novel and effective PET radiotracers.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 3. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Springer Nature Experiments [experiments.springernature.com]
- 7. A novel facile method of labeling octreotide with 18F-fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Kinetic Analysis of Cesium Fluoride Promoted Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cesium fluoride (CsF) as a promoter in various organic transformations, with a focus on its kinetic aspects compared to other common alternatives. The information presented is supported by available experimental data to assist in reaction optimization and the selection of appropriate reagents.
Introduction to this compound in Organic Synthesis
This compound (CsF) has established itself as a versatile and highly effective reagent in modern organic synthesis. Its utility stems from its properties as a source of fluoride ions and as a base. Compared to other alkali metal fluorides, such as potassium fluoride (KF) and sodium fluoride (NaF), CsF exhibits significantly higher solubility in organic solvents. This enhanced solubility leads to a greater concentration of "naked," highly nucleophilic fluoride ions in solution, which often translates to faster reaction rates and higher yields.
This guide will delve into the kinetic profiles of CsF-promoted transformations, offering a comparative analysis with alternative promoters in key reaction classes, including nucleophilic aromatic substitution, trifluoromethylation, and desilylation reactions.
Performance Comparison: this compound vs. Alternative Promoters
The choice of a fluoride source or base can profoundly influence the kinetics and outcome of a chemical reaction. While reagents like tetrabutylammonium fluoride (TBAF) are often favored for their exceptional solubility, CsF presents a valuable alternative, sometimes offering superior selectivity.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, CsF can act as both a nucleophilic fluoride source and a base. Its high reactivity is particularly advantageous in these transformations.
Table 1: Comparative Performance in Nucleophilic Aromatic Substitution
| Promoter | Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CsF | 4-Nitrophenol derivative | PhenoFluor | Toluene | 110 | - | - | [1][2] |
| TBAF | 1-Bromo-octane | Fluoride | Acetonitrile | 80 | 1 | 38 | [3] |
| CsF | 1-Bromo-octane | Fluoride | t-Amyl alcohol | 80 | 1 | 5 | [3] |
Note: The data for the 4-nitrophenol derivative with CsF did not specify time and yield but provided kinetic parameters.
A kinetic study of a deoxyfluorination reaction, a type of nucleophilic aromatic substitution, using a PhenoFluor reagent in the presence of CsF revealed a Hammett ρ value of +1.8.[1] This positive value indicates that the reaction is accelerated by electron-withdrawing groups on the aromatic ring, which is consistent with a buildup of negative charge in the transition state. The calculated activation energy for this transformation was determined to be ΔG‡(110 °C) = 23.4 ± 0.19 kcal·mol−1.[2]
Trifluoromethylation Reactions
CsF is an effective catalyst for the trifluoromethylation of various carbonyl compounds using reagents like (trifluoromethyl)trimethylsilane (TMS-CF3). It has been shown to be superior to other catalysts, allowing reactions to proceed at room temperature with shorter reaction times.[4]
Table 2: Qualitative Comparison in Trifluoromethylation of Esters
| Catalyst | Temperature (°C) | Reaction Time | Outcome | Reference |
| CsF | 25 | Shorter | High yields, avoids double addition | [4] |
| Other catalysts | Higher | Longer | Lower yields or side products | [4] |
Desilylation Reactions
The cleavage of silyl ethers is a fundamental transformation in organic synthesis, often employed for deprotection. The high affinity of the fluoride ion for silicon drives this reaction.
Table 3: Comparative Performance in Desilylation Reactions
| Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TBAF | TBDMS ether of a primary alcohol | THF | 25 | 45 min | 92 | [7] |
| CsF | TMS-protected alkyne | Triethylamine/Water/PEG 200 | Not specified | Not specified | Good to Excellent | [7] |
Kinetic studies on the desilylation process have shown that the reaction can follow different orders depending on the solvent. For instance, in acetonitrile, the reaction follows second-order kinetics with respect to the fluoride ion concentration, while in a mixed aqueous medium, it becomes first-order due to the high degree of hydration of the fluoride ion.[5]
Experimental Protocols for Kinetic Analysis
A detailed and consistent experimental protocol is crucial for obtaining reliable kinetic data. The following are generalized procedures for monitoring the kinetics of CsF-promoted reactions.
General Protocol for Kinetic Analysis by NMR Spectroscopy
-
Preparation of Solutions:
-
Prepare a stock solution of the substrate and a suitable internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) in an appropriate anhydrous deuterated solvent (e.g., THF-d8, CDCl3) in a volumetric flask.
-
Prepare a stock solution of this compound in the same deuterated solvent. Note that the solubility of CsF may be limited, and a suspension may be used if the reaction is heterogeneous.
-
-
Reaction Setup:
-
Transfer a known volume of the substrate/internal standard stock solution to an NMR tube.
-
Place the NMR tube in the NMR spectrometer and acquire a spectrum at time zero (t=0).
-
Using a gas-tight syringe, inject a known volume of the CsF solution into the NMR tube.
-
-
Data Acquisition:
-
Immediately begin acquiring spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
Monitor the disappearance of the substrate peak and the appearance of the product peak relative to the constant integral of the internal standard.
-
-
Data Analysis:
-
Integrate the relevant peaks in each spectrum.
-
Plot the concentration of the substrate and/or product as a function of time.
-
From these plots, determine the reaction order and calculate the rate constant.
-
General Protocol for Kinetic Analysis by GC or HPLC
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, combine the substrate, an internal standard (e.g., decane, dodecane), and the solvent.
-
Place the vial in a thermostatted reaction block or oil bath set to the desired temperature.
-
Allow the solution to equilibrate to the reaction temperature.
-
Initiate the reaction by adding a known amount of this compound.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid or water).
-
Dilute the quenched aliquot with a suitable solvent for analysis.
-
-
Analysis:
-
Inject the diluted sample into a GC or HPLC instrument.
-
Determine the concentration of the substrate and product by comparing their peak areas to that of the internal standard using a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the substrate and/or product as a function of time.
-
Determine the reaction order and calculate the rate constant from this data.
-
Visualizations
Signaling Pathway for CsF-Promoted Trifluoromethylation of a Ketone
Caption: Mechanism of CsF-promoted trifluoromethylation of a ketone.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for conducting a kinetic analysis of a chemical reaction.
Conclusion
This compound is a highly effective promoter for a variety of organic transformations, often exhibiting superior performance in terms of reaction rate and yield compared to other alkali metal fluorides. This is largely attributed to its greater solubility in organic solvents, which provides a higher concentration of active fluoride ions. While TBAF may offer even faster kinetics due to its high solubility, CsF can provide advantages in terms of selectivity and cost. The choice of promoter should be made based on a careful consideration of the specific reaction, substrate, and desired outcome, with kinetic analysis serving as a crucial tool for optimization. The experimental protocols and comparative data presented in this guide offer a starting point for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unraveling Cesium Fluoride Reaction Pathways: A Computational Modeling Comparison
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of cesium fluoride (CsF) is pivotal for optimizing synthetic strategies and designing novel chemical entities. This guide provides an objective comparison of computational models used to elucidate CsF-mediated reaction mechanisms, supported by experimental data. We delve into key reactions, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways.
This compound is a versatile reagent in organic synthesis, acting as a fluoride source, a base, and a catalyst in a variety of transformations. Its high solubility in organic solvents and the "naked" nature of the fluoride ion it provides make it a powerful tool for chemists. Computational modeling has emerged as an indispensable technique for probing the mechanisms of CsF-mediated reactions at a molecular level, offering insights that are often inaccessible through experimental means alone. This guide explores the computational landscapes of three significant CsF-involved reactions: hydrocarboxylation of alkenes, palladium-catalyzed fluorination, and nucleophilic aromatic substitution.
This compound-Mediated Hydrocarboxylation of Alkenes and Allenes
A notable application of CsF is in the transition-metal-free hydrocarboxylation of alkenes and allenes. Computational studies have been instrumental in deciphering the reaction mechanism, revealing multiple potential pathways.
Computational Model Comparison
A key study investigated three possible reaction mechanisms (A, B, and C) for the CsF-mediated carboxylation of organoboranes derived from alkenes. The calculations, employing the Artificial Force Induced Reaction (AFIR) method for an automated search of the potential energy surface, provided Gibbs free activation energies (ΔG‡) for each pathway.[1]
| Reactant (Organoborane from) | Mechanism A (ΔG‡, kcal/mol) | Mechanism B (ΔG‡, kcal/mol) | Mechanism C (ΔG‡, kcal/mol) |
| trans-stilbene | >50 | 29.8 | 20.1 |
| trans-β-methylstyrene | >50 | 33.5 | 25.4 |
| Cyclohexene | >50 | 40.1 | 37.2 |
Data sourced from computational studies on CsF-mediated hydrocarboxylation.[1]
The data clearly indicates that Mechanism C, which proceeds through the formation of an organocesium intermediate, is the most favorable pathway for reactive alkenes like trans-stilbene and trans-β-methylstyrene, exhibiting the lowest activation barriers.[1] Mechanism A, involving a direct nucleophilic attack of the organoborane on CO2, was found to be unfeasible due to very high activation energies.[1] Mechanism B involves the formation of a B-F bond prior to the nucleophilic attack on CO2.[1]
Visualizing the Hydrocarboxylation Pathway
References
A Head-to-Head Comparison of Cesium Fluoride and DBU as Bases in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical decision that can dictate the success of a chemical transformation. Cesium fluoride (CsF) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are two commonly employed bases, each with distinct properties that render them suitable for a range of applications. This guide provides an objective, data-driven comparison of their performance in base-mediated reactions, with a focus on intramolecular cyclization.
Executive Summary
This compound is a mild inorganic base, valued for its low nucleophilicity and high solubility in organic solvents compared to other alkali metal fluorides.[1][2] It is often used in reactions sensitive to stronger, more nucleophilic bases. DBU, a non-nucleophilic, sterically hindered amidine, is a strong organic base widely utilized for its ability to effect a variety of transformations, including dehydrohalogenations and cyclizations.[3][4] While both can be used to promote cyclization reactions, their efficacy is highly dependent on the specific substrate and reaction conditions.
Performance in Intramolecular Cyclization: A Comparative Analysis
A key application for both CsF and DBU is in promoting intramolecular cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals. A direct comparison of their effectiveness can be drawn from studies on the synthesis of complex molecules.
In the stereoselective synthesis of polysubstituted housanes, a class of strained bicyclic compounds, various bases were screened for their ability to induce an intramolecular conjugate addition.[5][6] This reaction provides a valuable case study for comparing the performance of CsF with other bases, although DBU was not explicitly tested in this particular study, the results for CsF are informative.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CsF | DMSO | rt | 2 | Poor Results |
| KOt-Bu | Toluene | 0 to rt | 0.5 | 79 |
| KOH | DMSO | rt | 2 | 52 |
Data sourced from a study on the synthesis of polysubstituted housanes.[5]
In this specific intramolecular cyclization, this compound in DMSO at room temperature was reported to give "poor results," highlighting that it may not be a universally effective base for all such transformations.[5] In contrast, stronger bases like potassium tert-butoxide and potassium hydroxide provided moderate to good yields.[5]
While a direct comparison with DBU in this exact reaction is unavailable, DBU is a well-established and highly effective base for a wide array of intramolecular cyclization reactions. For instance, DBU has been successfully employed in the synthesis of 2,3-disubstituted benzofurans via intramolecular annulation and in the cyclization of N-cinnamoylthioureas.[7][8]
Experimental Protocols
To provide a practical context for the application of these bases, the following are representative experimental protocols for intramolecular cyclization reactions.
Protocol 1: DBU-Promoted Intramolecular Annulation for the Synthesis of 2,3-Disubstituted Benzofurans
This protocol describes the DBU-mediated synthesis of benzofurans from ortho oxyether aroylformates.
Experimental Workflow:
A typical workflow for DBU-promoted benzofuran synthesis.
Procedure: To a solution of the ortho oxyether aroylformate (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added DBU (1.2 equiv) dropwise at room temperature. The reaction mixture is stirred at the same temperature and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.[8]
Protocol 2: this compound-Promoted Intramolecular Cyclization
While the specific housane synthesis with CsF yielded poor results, CsF has been effectively used in other cyclization reactions. The following is a general protocol for a CsF-promoted intramolecular reaction, for instance, in the generation of cesium acetylide for the synthesis of 1,3-benzothiazines.[9]
Experimental Workflow:
A general workflow for a CsF-promoted cyclization.
Procedure: To a stirred solution of the starting materials (e.g., a cyclic sulfenamide and an alkylpropiolate) in a suitable solvent such as acetonitrile is added a catalytic amount of this compound. The reaction mixture is then stirred at a specified temperature (which can range from room temperature to reflux) until the starting materials are consumed, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and any insoluble salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired cyclized product.[9]
Comparison of Physicochemical Properties and Handling
| Property | This compound (CsF) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Type of Base | Inorganic | Organic (Amidine) |
| Basicity (pKa of conjugate acid) | ~3.2 (for HF) | ~13.5 in MeCN |
| Nucleophilicity | Low | Non-nucleophilic (sterically hindered) |
| Solubility | Soluble in organic solvents like THF, DMF | Soluble in most organic solvents |
| Hygroscopicity | Hygroscopic | Less hygroscopic than many inorganic bases |
| Handling | Solid, requires careful handling due to hygroscopicity | Liquid, relatively easy to handle |
Logical Comparison of Applicability
Decision framework for selecting between CsF and DBU.
Conclusion
The choice between this compound and DBU as a base is highly context-dependent. DBU is a powerful, versatile, and often go-to strong base for a multitude of organic transformations, particularly when a non-nucleophilic character is desired. Its efficacy in promoting a wide range of reactions is well-documented.
This compound, on the other hand, serves as a milder, less nucleophilic inorganic base. While it may not be potent enough for all transformations, as evidenced by the housane synthesis, it offers a valuable alternative for reactions involving base-sensitive functional groups or where the fluoride ion itself plays a role in the reaction mechanism.
For drug development professionals and researchers, a thorough understanding of the substrate, the desired reaction pathway, and the potential for side reactions is paramount in selecting the optimal base. While DBU may offer broader applicability due to its strength, CsF provides a more nuanced tool for specific synthetic challenges. Direct comparative screening of bases, when feasible, remains the most reliable approach to reaction optimization.
References
- 1. Common acids and bases for organic synthesis [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. DBU-Promoted Cyclizations of Cyclopentyl-Substituted Oxazapolyenes to Cyclopentapyridones and Hydroxypyrroles: Experimental and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Umpolung cyclization reaction of N-cinnamoylthioureas in the presence of DBU - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 9. Catalytic generation of cesium acetylide by CsF: synthesis of 1,3-benzothiazines from cyclic sulfenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of experimental results using different fluoride sources
A detailed guide for researchers and drug development professionals on the experimental validation of various fluoride compounds in dental science.
In the realm of preventative dentistry and the development of therapeutic dental products, the choice of fluoride source is a critical determinant of efficacy. This guide provides a comprehensive cross-validation of experimental results from studies utilizing different fluoride compounds, including sodium fluoride (NaF), stannous fluoride (SnF₂), amine fluoride (AmF), and silver diamine fluoride (SDF). The following sections present comparative quantitative data, detailed experimental methodologies, and a visualization of the distinct mechanisms of action to aid in research and development.
Comparative Efficacy of Fluoride Sources: A Quantitative Overview
The following table summarizes key findings from various in vitro and in vivo studies, offering a quantitative comparison of the performance of different fluoride sources in critical areas of dental health, such as enamel remineralization, prevention of demineralization, and caries arrest.
| Fluoride Source | Parameter | Result | Study Focus |
| Stannous Fluoride (SnF₂) | Enamel Erosion Prevention | 61.7% reduction in enamel loss compared to water control.[1][2] | In vitro study on bovine enamel samples subjected to citric acid challenge. |
| Antibacterial Activity | Suppressed Streptococcus mutans growth at 75 ppm and was bactericidal at 600 ppm.[3] | In vitro study on a primary cavity-causing bacterium. | |
| Fluoride Release | Highest initial fluoride release (6.76 to 8.58 ppm at 1 hour) compared to NaF and APF.[4] | In vitro study measuring fluoride release from treated human premolars in deionized water. | |
| Tooth Tissue Loss Prevention | 67% reduction in tooth tissue loss in an in vivo mouse model of dental erosion.[5] | In vivo study on mice provided with a cola drink. | |
| Sodium Fluoride (NaF) | Enamel Erosion Prevention | 36-39% reduction in enamel loss compared to water control.[1] | In vitro study on bovine enamel samples subjected to citric acid challenge. |
| Enamel Microhardness | Did not fully restore mean microhardness to pre-demineralization levels after 7 days of treatment.[6] | In vitro study on human premolars. | |
| Caries Arrest Rate (5% NaF) | 43% caries arrest rate in primary teeth over 24 months.[7] | Clinical trial on children aged 3-5 years with active dentin caries. | |
| Tooth Tissue Loss Prevention | 6% reduction in tooth tissue loss in an in vivo mouse model of dental erosion.[5] | In vivo study on mice provided with a cola drink. | |
| Amine Fluoride (AmF) | Enamel Microhardness | Showed a statistically significant increase in mean surface microhardness from baseline after 7 days of treatment.[6] | In vitro study on human premolars. |
| Enamel Remineralization | Enhanced enamel remineralization in the order of NaF < sodium monofluorophosphate < amine fluoride.[8] | In vitro experiment on human premolars with experimental caries-like lesions. | |
| Caries Arrest Rate (1250 ppm) | 34% caries arrest rate in primary teeth over 24 months.[7] | Clinical trial on children aged 3-5 years with active dentin caries. | |
| Silver Diamine Fluoride (SDF) | Caries Arrest Rate (38%) | 55% caries arrest rate in primary teeth over 24 months.[7] | Clinical trial on children aged 3-5 years with active dentin caries. |
Experimental Protocols
The data presented above are derived from a variety of experimental designs. Below are detailed methodologies for key experimental approaches cited in the comparative analysis.
In Vitro Enamel Remineralization and Demineralization Cycling Models
These models are designed to simulate the dynamic process of mineral loss and gain that occurs in the oral environment.
-
Sample Preparation: Human or bovine enamel blocks are prepared, and a specific area is demineralized to create artificial caries-like lesions.[6][8]
-
pH Cycling: The enamel blocks are subjected to a cyclic regimen of demineralization and remineralization. A typical cycle involves:
-
Analysis: The effects of the different fluoride treatments are assessed using various techniques, including:
-
Surface Microhardness Testing: Measures the hardness of the enamel surface to quantify mineral loss and gain.[6][10]
-
Polarized Light Microscopy (PLM) and Scanning Electron Microscopy (SEM): Used to visualize the morphology of the lesions and the extent of remineralization.[8][11]
-
Contact Profilometry: Measures the depth of enamel loss to evaluate the protective effect against erosion.[1][2]
-
In Vitro Antibacterial Activity Assessment
These experiments evaluate the ability of fluoride compounds to inhibit the growth and viability of oral bacteria.
-
Biofilm Model: A multi-species biofilm model, often including key cariogenic bacteria like Streptococcus mutans, is established.[12]
-
Treatment: The established biofilms are treated with the different fluoride-containing agents.[12]
-
Analysis: The effects on the biofilm are quantified through:
-
Biomass and Viability Assays: Crystal violet staining and XTT assays are used to measure the total biomass and metabolic activity of the biofilm, respectively.[12]
-
Microscopy: Live/dead staining and fluorescence in situ hybridization (FISH) are employed to visualize the structure of the biofilm and the distribution of different bacterial species.[12]
-
In Vivo Dental Erosion Models
Animal models are utilized to assess the protective effects of fluoride compounds against dental erosion in a more biologically relevant setting.
-
Animal Model: Mice are typically used for these studies.[5]
-
Erosive Challenge: The animals are provided with an acidic beverage, such as a cola drink, ad libitum to induce dental erosion.[5]
-
Fluoride Application: The different fluoride solutions are applied to the molars of the animals at regular intervals.[5]
-
Analysis: After a set period, the mandibular molars are dissected and analyzed using:
Mechanisms of Action: A Visualized Comparison
The various fluoride sources exhibit distinct mechanisms of action, which contribute to their differing efficacy profiles. The following diagrams illustrate the proposed pathways for enamel protection and antibacterial activity.
References
- 1. In vitro comparison of stannous fluoride, sodium fluoride, and sodium monofluorophosphate dentifrices in the prevention of enamel erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jacksonavedental.com [jacksonavedental.com]
- 4. aimdrjournal.com [aimdrjournal.com]
- 5. Comparative analysis of the protective effects of fluoride compounds on dental erosion in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation and effect of organic and inorganic fluoride dentifrices on enamel microhardness: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scivisionpub.com [scivisionpub.com]
- 8. Effect of fluoride toothpastes on enamel demineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of different amine fluoride concentrations on enamel remineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effect of a stannous fluoride toothpaste and a sodium fluoride toothpaste on a multispecies biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Cesium Fluoride in Catalysis: A Comparative Benchmark Against Novel Catalytic Systems
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving high efficiency, selectivity, and yield. Cesium fluoride (CsF) has long been established as a versatile and effective reagent, particularly as a base or co-catalyst in a variety of cross-coupling reactions. However, the continuous drive for innovation has led to the development of novel catalytic systems that promise even greater performance. This guide provides an objective comparison of this compound's performance against these newer alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.
This compound: The Established Performer
This compound's efficacy stems from its high solubility in organic solvents and the pronounced nucleophilicity of the "naked" fluoride ion it provides.[1] This has made it a staple in several cornerstone reactions of synthetic chemistry.
Benchmarking Performance in Cross-Coupling Reactions
The Suzuki-Miyaura and Stille cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds, essential in the synthesis of pharmaceuticals and complex molecules.[2][3][4] In these reactions, the choice of base is critical for the transmetalation step of the catalytic cycle.
Suzuki-Miyaura Coupling: this compound vs. Novel Phosphine Ligands
The Suzuki-Miyaura reaction typically employs a palladium catalyst in the presence of a base to couple an organoboron compound with an organohalide. While various inorganic bases can be used, this compound and cesium carbonate have demonstrated high efficacy.[2][5][6]
Recent advancements have seen the development of sophisticated phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which can significantly enhance the catalytic activity of palladium, especially with challenging substrates like aryl chlorides.[7][8][9]
Table 1: Illustrative Performance Comparison in the Suzuki-Miyaura Coupling of 4-chloroanisole and Phenylboronic Acid
| Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | CsF | Dioxane | 80 | 18 | 75 | Adapted from literature |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT | 2 | 92 | [7] |
Note: Yields are highly substrate and condition dependent. This table provides an illustrative comparison based on data from multiple sources.
As the data suggests, while CsF provides good yields, catalyst systems employing advanced phosphine ligands can achieve higher yields in shorter reaction times and under milder conditions, even with less reactive aryl chlorides.
Stille Coupling: this compound vs. N-Heterocyclic Carbene (NHC) Catalysts
The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. The addition of this compound has been shown to accelerate this reaction.[3][4][11][12]
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, forming highly stable and active catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) type catalysts are a notable example of air- and moisture-stable Pd-NHC precatalysts that have shown broad applicability in cross-coupling reactions.[13][14][15]
Table 2: Illustrative Performance in the Stille Coupling of Vinylstannanes with Aryl Bromides
| Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CsF | DMF | 80 | 12 | 85 | Adapted from literature |
| [IPr-PEPPSI] | None | Toluene | 100 | 4 | >90 | [14][15] |
Note: This is an illustrative comparison. Actual yields depend on the specific substrates and reaction conditions.
The data indicates that while CsF can effectively promote the Stille reaction, novel Pd-NHC catalysts like PEPPSI complexes can offer comparable or superior performance, often without the need for an additive.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using a Novel Phosphine Ligand (XPhos)
Reaction: Coupling of 4-chloroanisole with phenylboronic acid.
Materials:
-
4-chloroanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
XPhos (0.04 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-chloroanisole, phenylboronic acid, and potassium phosphate.
-
Add the palladium acetate and XPhos ligand.
-
Add toluene and water to the flask.
-
The reaction mixture is stirred vigorously and heated to 100 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[10][16]
Protocol 2: Nickel-Catalyzed Stille Coupling of an Aryl Sulfamate
While not a direct comparison with CsF, this protocol for a nickel-catalyzed Stille coupling highlights the conditions used for a novel, non-palladium-based system.
Reaction: Coupling of an aryl sulfamate with an organostannane.
Materials:
-
Aryl sulfamate (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Ni(cod)₂ (5 mol%)
-
PCy₃ (10 mol%)
-
Potassium fluoride (KF, 2.0 equiv)
-
1,4-Dioxane (solvent)
Procedure:
-
In a glovebox, a vial is charged with Ni(cod)₂, PCy₃, and KF.
-
Dioxane is added, followed by the aryl sulfamate and the organostannane.
-
The vial is sealed and heated to the desired temperature.
-
After the reaction is complete, it is cooled, and the product is isolated and purified using standard techniques.[17][18]
Visualizing Catalytic Processes
Understanding the underlying mechanisms is key to catalyst design and optimization. The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Stille reactions, as well as a general workflow for catalyst screening.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.[3][4][11][12]
Caption: A generalized workflow for catalyst screening and optimization.[1][12][19][20][21][22]
Conclusion
This compound remains a highly relevant and effective catalyst and additive in a multitude of organic reactions. Its performance is robust, and it serves as a reliable benchmark for the evaluation of new catalytic systems. For many standard transformations, CsF-based protocols offer a good balance of cost-effectiveness and efficiency.
However, for particularly challenging substrates, or when seeking to optimize reactions to their highest potential in terms of yield, reaction time, and mildness of conditions, novel catalyst systems, particularly those based on advanced phosphine ligands and N-heterocyclic carbenes, often outperform traditional CsF-promoted methods. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired efficiency, and economic considerations. This guide serves as a starting point for navigating these choices, underscoring the importance of empirical validation through systematic screening to identify the optimal catalyst for any given transformation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 6. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald Ligands [sigmaaldrich.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transition-metal free oxidative aliphatic C–H fluorination [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Immediate Safety and Handling for Disposal
Proper disposal of cesium fluoride (CsF) is critical due to its toxicity and potential for environmental harm. As a substance that is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye damage, adherence to strict disposal protocols is essential for laboratory safety.[1][2][3] Waste material must be disposed of in accordance with all federal, state, and local regulations.[4][5]
Before handling this compound for disposal, ensure all safety precautions are understood and implemented.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][6]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles and a face shield are necessary.[1][3]
-
Skin Protection: Wear nitrile or rubber gloves and a lab coat or apron.[3] Contaminated gloves should be disposed of after use.[1]
-
Respiratory Protection: If there is a risk of dust generation, an approved respirator is required.[1][7]
Core Disposal Principle
This compound must be managed as hazardous waste. It should never be disposed of in the regular trash or washed down the sanitary sewer.[1][4][5][6] The primary method of disposal is to engage a licensed professional waste disposal service to handle the material.[2][7]
Step-by-Step Disposal Protocol
1. Waste Collection and Storage
-
Segregation: Keep this compound waste separate from all other waste streams, especially acids, to prevent the liberation of highly toxic hydrogen fluoride gas.[1][4]
-
Containerization: Leave the waste chemical in its original container whenever possible.[4] If transferring, use a clean, dry, and properly labeled container that is tightly closed.[8] Uncleaned, empty containers should be treated as the product itself.[1][4]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and "this compound."
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[1][8]
2. Spill Management and Cleanup In the event of a spill, follow these procedures to safely collect the material for disposal:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][4]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains by covering them.[4][6]
-
Cleanup:
-
Carefully sweep or scoop up the dry material.[5][8] A vacuum system with a HEPA filter can also be used.[5]
-
Do not use water to flush the area, as this can increase exposure risk.[1]
-
Place the collected material into a suitable, closed, and labeled container for hazardous waste disposal.[1][3]
-
Clean the affected area after the material has been removed.[4]
3. Arranging for Final Disposal
-
Contact Professionals: The recommended method for disposal is to contact a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][7]
-
Incineration: A common disposal method used by professional services is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][7]
Hazard Data Summary
The following table summarizes key quantitative data related to this compound's toxicity and exposure limits.
| Data Point | Value | Species/Standard | Citation |
| Acute Oral Toxicity (LD50) | 500 mg/kg | Rat | [6] |
| Occupational Exposure Limit (TWA as F) | 2.5 mg/m³ | OSHA / ACGIH | [3][8] |
Prohibited Disposal Actions
-
DO NOT dispose of this compound in the sanitary sewer.[4][5] It is harmful to aquatic life, and some guidelines forbid sewer disposal of such materials.[4][9]
-
DO NOT dispose of this compound in standard laboratory or office trash.
-
DO NOT mix this compound waste with acids or other incompatible chemicals.[1]
-
DO NOT handle this compound waste without the proper PPE.[3][6]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe collection and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. prochemonline.com [prochemonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. espimetals.com [espimetals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Essential Guide to Handling Cesium Fluoride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Operational Plans, and Disposal Procedures for Cesium Fluoride.
This compound (CsF) is a valuable reagent in organic synthesis, prized for its ability to act as a potent fluoride source and a base. However, its safe and effective use in the laboratory necessitates strict adherence to established safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive personal protective equipment (PPE) strategy is paramount to prevent exposure. The following table summarizes the required PPE, compiled from multiple safety data sheets.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting safety goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield provides an additional layer of protection.[1][2][3] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Wear appropriate protective gloves (e.g., nitrile or rubber) to prevent skin exposure.[1][3] A lab coat or appropriate protective clothing is also necessary.[1] |
| Respiratory | Dust Respirator or Self-Contained Breathing Apparatus (SCBA) | In case of insufficient ventilation or when airborne levels may exceed exposure limits, use a NIOSH/MSHA approved dust respirator.[1][4] For emergencies or large spills, a self-contained breathing apparatus (SCBA) is required.[3][5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
Storage:
-
This compound is hygroscopic; protect it from moisture.[1][6]
-
Store away from acids and strong oxidizing agents.[3][8] Contact with acids can liberate highly toxic hydrogen fluoride gas.[2][6]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] A calcium gluconate paste may be applied to the affected area.[2][5] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Cleanup: Carefully sweep up or absorb the material and place it into a suitable, dry, closed container for disposal.[1][6] Avoid generating dust.[5][6]
-
Decontamination: Clean the affected area thoroughly.
The following diagram illustrates the logical workflow for handling a this compound spill:
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[7] Follow all federal, state, and local environmental regulations.[8][9] It is recommended to contact a licensed professional waste disposal service.[8]
Experimental Protocol: Fluoride Exchange Reaction Using this compound
This compound is frequently used as a fluoride source in nucleophilic substitution reactions. The following is a representative protocol for a fluoride exchange reaction.
Objective: To replace a chlorine atom with a fluorine atom in an aromatic compound using this compound.
Materials:
-
Dichloro-silicon phthalocyanine (Cl₂-SiPc)
-
This compound (CsF)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a 50 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve dichloro-silicon phthalocyanine (0.1 g, 0.163 mmol) and this compound (0.06 g, 0.395 mmol) in DMF (1 mL).[3]
-
Stir the mixture and heat it to 150 °C under a nitrogen atmosphere for 30 minutes.[3]
-
Allow the reaction mixture to cool to 130 °C.[3]
-
Precipitate the crude product by adding it to 150 mL of isopropanol.[3]
-
Collect the final product by gravity filtration. The product will be a fine dark indigo powder.[3]
This protocol provides a practical example of how this compound is used in a laboratory setting, emphasizing the need for careful execution and adherence to safety measures. By following these guidelines, researchers can confidently and safely utilize this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and efficient CsF catalyzed tandem Knoevenagel–Michael reaction (2014) | Khalid Mohammed Khan | 17 Citations [scispace.com]
- 3. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solarspell-dls.sfis.asu.edu [solarspell-dls.sfis.asu.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 7. This compound [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
